Methyl 6-chloro-5-fluoropicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGCVVSRZHFYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 6-chloro-5-fluoropicolinate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 6-chloro-5-fluoropicolinate
This guide provides an in-depth analysis of this compound, a halogenated pyridine derivative of significant interest in agrochemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causal relationships between the molecule's structure and its chemical behavior, offering field-proven insights into its reactivity, synthesis, and application.
Molecular Structure and Physicochemical Properties
This compound (CAS 1214337-05-9) is a substituted pyridine-2-carboxylate.[1] The strategic placement of three distinct functional groups—a chloro group at the 6-position, a fluoro group at the 5-position, and a methyl ester at the 2-position—creates a unique electronic and steric environment that dictates its chemical properties and biological activity.
The pyridine nitrogen, along with the electron-withdrawing chloro and fluoro substituents, renders the aromatic ring electron-deficient. This electronic characteristic is a cornerstone of its reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution.[2] The presence of both chlorine and fluorine is a common motif in modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and binding affinity.[1][2]
Caption: Generalized SNAr mechanism at the C6 position.
3.2 Hydrolysis
Like most esters, the methyl ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-5-fluoropicolinic acid. [2]This transformation is often a necessary step in drug development, as the carboxylic acid may be the biologically active form of the molecule or a handle for further derivatization (e.g., amide coupling). [2]Anhydrous storage conditions are recommended to prevent premature hydrolysis. [2]
Synthesis Pathway
The synthesis of this compound typically originates from commercially available picolinic acid or substituted pyridine precursors. A generalized, logical pathway involves sequential halogenation and final esterification.
Caption: Generalized workflow for the synthesis of the title compound.
This multi-step process allows for controlled introduction of the functional groups. [1]The specific choice of halogenating agents and reaction conditions is critical to control regioselectivity and maximize yield. For example, related syntheses of fluorinated picolinates have employed diazotization of an aminopicolinate with fluoroboric acid. [5]
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable compound in two major research areas.
-
Agrochemicals: It is primarily investigated and used as a herbicide. [1]Its mechanism of action involves the inhibition of critical enzymes essential for plant growth. [1]The halogenated picolinate scaffold is a well-established pharmacophore for herbicides targeting acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid synthesis pathway in plants. [2]* Medicinal Chemistry: In drug discovery, it serves as a versatile intermediate. [1]The halogenated pyridine core is considered a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets. [2]It is used as a starting material for synthesizing more complex molecules with potential therapeutic activity, such as kinase inhibitors or novel antibacterial agents that may function via mechanisms like DNA gyrase inhibition. [2]The ester can also act as a prodrug, which may be hydrolyzed in vivo to release the active carboxylic acid. [2]
Safety, Handling, and Storage
Disclaimer: This information is based on data for structurally similar compounds. The user must obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.
-
Hazards: Based on analogous compounds, this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation. [3][4]* Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames. [3][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [3]Due to its susceptibility to hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [2]
Representative Experimental Protocol: Nucleophilic Substitution with Piperidine
This protocol provides a self-validating, step-by-step methodology for a representative SNAr reaction, a common use for this intermediate.
Objective: To synthesize Methyl 5-fluoro-6-(piperidin-1-yl)picolinate.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification - Wash: Combine the organic layers and wash sequentially with water (twice) and then with brine (once). This removes residual DMF and inorganic salts.
-
Purification - Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to isolate the pure product.
-
Characterization: Confirm the structure of the product using NMR and Mass Spectrometry.
This detailed protocol ensures reproducibility and includes a clear validation step (TLC monitoring) to confirm reaction completion before proceeding to workup.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Chevron. (2023, July 26). Safety Data Sheet. Available at: [Link]
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American Chemical Society Publications. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of methyl 5-fluoropicolinate. Available at: [Link]
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PubChem. (n.d.). Methyl 6-chloropicolinate. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-fluoropicolinate
Introduction
Methyl 6-chloro-5-fluoropicolinate is a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern on the pyridine ring, featuring both chlorine and fluorine atoms, imparts distinct biological properties.[1] This compound is particularly notable for its role as a precursor in the synthesis of novel herbicides and as a privileged scaffold in medicinal chemistry for developing new therapeutic agents.[1][2]
This guide provides a comprehensive overview of the synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind various synthetic routes, offer detailed experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.
Strategic Synthesis Approaches
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and considerations of regioselectivity and overall yield. Generally, the synthesis involves the construction of the substituted picolinic acid core followed by esterification.
A common strategy involves the halogenation of a pre-existing picolinate derivative.[1] Alternatively, a "bottom-up" approach can be employed, starting from a simpler pyridine derivative and introducing the necessary functional groups in a stepwise manner. One of the more advanced and efficient methods involves a halogen exchange (Halex) reaction on a polychlorinated pyridine precursor.[3][4][5]
Key Synthetic Pathways Overview
Caption: High-level overview of synthetic strategies for this compound.
Detailed Synthetic Route: Halex Reaction Approach
A particularly effective method for synthesizing related 6-aryl-5-fluoropicolinate herbicides utilizes a halogen exchange (Halex) reaction on tetrachloropicolinonitrile.[3][4][5][6] This approach offers a versatile entry point to various substituted fluoropicolinates. While the direct synthesis of this compound via this exact route is not explicitly detailed in the provided results, the principles can be adapted. The key is the regioselective exchange of chlorine atoms for fluorine atoms.
The Halex reaction is a powerful tool in organofluorine chemistry, allowing for the introduction of fluorine atoms into aromatic and heteroaromatic rings.[7] The reaction is typically driven by the use of an alkali metal fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5][6]
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow utilizing a Halex reaction.
Experimental Protocol: Synthesis of 6-chloro-5-fluoropicolinic acid
This protocol outlines the hydrolysis of a precursor ester to the carboxylic acid, a key intermediate.
Materials:
-
This compound (or related ester)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or 5% Methanol in Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 6:1 v/v).[8]
-
Add lithium hydroxide monohydrate to the solution.[8]
-
Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.[8]
-
Add deionized water to dissolve the residue.[8]
-
Slowly acidify the solution to a pH of 1-2 by the dropwise addition of 1N HCl.[8]
-
Extract the aqueous layer with a suitable organic solvent, such as 5% methanol in dichloromethane.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the 6-chloro-5-fluoropicolinic acid product.[8]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₅ClFNO₂ | 189.57 | 1214337-05-9 |
| 6-chloro-5-fluoropicolinic acid | C₆H₃ClFNO₂ | 175.55 | 860296-24-8 |
Alternative Synthetic Strategies
Sandmeyer Reaction
The Sandmeyer reaction provides a classic method for the introduction of halides and other functional groups onto an aromatic ring via a diazonium salt intermediate.[9][10][11] This reaction could be employed starting from an appropriately substituted aminopicolinic acid derivative.
Conceptual Workflow:
-
Diazotization: An amino-substituted picolinic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[12][13]
-
Halogenation: The diazonium salt is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.[9][13]
Caption: Conceptual workflow for a Sandmeyer reaction approach.
Direct Halogenation and Esterification
A more straightforward, though potentially less regioselective, approach involves the direct halogenation of a picolinic acid derivative, followed by esterification.[1]
General Steps:
-
Halogenation: A suitable picolinic acid precursor is subjected to chlorination and fluorination using appropriate halogenating agents under controlled conditions.[1]
-
Esterification: The resulting 6-chloro-5-fluoropicolinic acid is then esterified with methanol, typically under acidic conditions, to yield the final product.[1]
Applications and Significance
The halogenated pyridine core of this compound is a privileged scaffold in medicinal chemistry and agrochemical development.[2]
-
Agrochemicals: This compound serves as a crucial intermediate for the synthesis of modern herbicides.[1][2] The presence of both chlorine and fluorine atoms enhances its biological activity against a variety of weeds.[1]
-
Pharmaceuticals: In drug discovery, this scaffold can be found in molecules targeting a range of biological pathways. For instance, similar structures have been incorporated into antibacterial agents and kinase inhibitors.[2] The ester moiety can also function as a prodrug to enhance the bioavailability of carboxylic acid-based drugs.[2]
Conclusion
The synthesis of this compound is a critical process for the agrochemical and pharmaceutical industries. While several synthetic routes are viable, the choice of a specific pathway will be dictated by factors such as starting material availability, scalability, and desired purity. The Halex reaction on polychlorinated precursors represents a modern and efficient approach, while traditional methods like the Sandmeyer reaction and direct halogenation remain valuable tools in the synthetic chemist's arsenal. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving a successful and efficient synthesis of this important chemical intermediate.
References
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Figshare. (2019, August 5). Synthesis of 6‑Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. [Link]
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ACS Publications. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. [Link]
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ACS Publications. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile | Organic Process Research & Development. [Link]
-
ResearchGate. Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile | Request PDF. [Link]
- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
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Wikipedia. Sandmeyer reaction. [Link]
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NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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An In-depth Technical Guide to Methyl 6-chloro-5-fluoropicolinate (CAS: 1214337-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-fluoropicolinate is a halogenated pyridine derivative that has garnered significant interest within the fields of agrochemical research and medicinal chemistry. Its unique substitution pattern on the pyridine ring, featuring both chloro and fluoro moieties, imparts distinct chemical reactivity and biological activity.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, with a focus on its role as a key building block in the development of novel bioactive molecules.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its core structure consists of a pyridine ring functionalized with a methyl ester at the 2-position, a chloro group at the 6-position, and a fluoro group at the 5-position. This specific arrangement of substituents is crucial to its chemical behavior and biological efficacy.
| Property | Value | Source |
| CAS Number | 1214337-05-9 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| IUPAC Name | methyl 6-chloro-5-fluoropyridine-2-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)F)Cl | [1] |
| InChI Key | LZGCVVSRZHFYPF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a suitable picolinic acid precursor. The following protocol outlines a representative and efficient pathway.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Part 1: Synthesis of 6-chloro-5-fluoropicolinic acid
The synthesis of the carboxylic acid precursor is a critical first step. While multiple routes exist, a common starting material is 2,3,6-trichloropyridine.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,3,6-trichloropyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The rationale for this step is the regioselective lithiation at the 2-position, which is activated by the adjacent nitrogen atom.
-
Carboxylation: Gaseous carbon dioxide (CO₂), dried by passing through a sulfuric acid trap, is bubbled through the reaction mixture for 1-2 hours while maintaining the low temperature. This introduces the carboxylic acid functionality.
-
Workup: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with concentrated hydrochloric acid (HCl) to precipitate the crude 6-chloro-5-fluoropicolinic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Part 2: Fischer Esterification to this compound
The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and efficient method for this transformation.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 6-chloro-5-fluoropicolinic acid and an excess of methanol, which serves as both the reactant and the solvent.[2]
-
Catalysis: A catalytic amount of concentrated sulfuric acid (H₂SO₄) is carefully added to the mixture.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The use of excess methanol and the removal of water (a byproduct) drive the equilibrium towards the formation of the ester.[3]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected NMR signals can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted)
-
Methyl Protons (-OCH₃): A singlet is expected in the range of 3.8-4.0 ppm.
-
Pyridine Ring Protons: Two doublets are anticipated in the aromatic region (7.5-8.5 ppm), corresponding to the protons at the 3- and 4-positions of the pyridine ring. The coupling between these protons (J-coupling) would be observable.
¹³C NMR Spectroscopy (Predicted)
-
Methyl Carbon (-OCH₃): A signal is expected around 52-55 ppm.
-
Pyridine Ring Carbons: Five distinct signals are expected in the range of 110-160 ppm. The carbons directly bonded to the electronegative halogen atoms (C5 and C6) and the nitrogen atom will have characteristic chemical shifts. The carbonyl carbon of the ester group will appear further downfield, typically in the range of 160-170 ppm.
Applications in Research and Development
Agrochemicals
This compound serves as a valuable intermediate in the synthesis of novel herbicides.[1] The picolinate class of herbicides are known to act as synthetic auxins, a type of plant growth regulator. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. The specific halogenation pattern of this molecule can influence its herbicidal activity, selectivity, and environmental persistence.
Diagram of Auxin Herbicide Action
Caption: Mechanism of action for picolinate herbicides.
Pharmaceutical and Medicinal Chemistry
Halogenated pyridines are crucial building blocks in drug discovery, and this compound is no exception. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes it a versatile scaffold for the synthesis of libraries of compounds for screening against various biological targets. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final drug candidate.
Conclusion
This compound is a key chemical intermediate with significant potential in both the agrochemical and pharmaceutical industries. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The unique combination of reactive sites on its halogenated pyridine core makes it an attractive starting material for the development of new herbicides and therapeutic agents. Further research into the derivatization of this molecule is likely to yield novel compounds with valuable biological activities.
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PubMed. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Available from: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
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ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Available from: [Link]
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Structure of Methyl 6-chloro-5-fluoropicolinate
An In-Depth Technical Guide to Methyl 6-chloro-5-fluoropicolinate: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
Abstract
This compound is a halogenated pyridine derivative that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a reactive chlorine atom, a modulating fluorine atom, and an ester functional group, makes it a valuable building block in both agrochemical development and pharmaceutical drug discovery. This guide provides an in-depth analysis of its molecular structure, details robust methods for its synthesis and characterization, and explores its applications, focusing on its role as a synthetic auxin herbicide and as a precursor for advanced therapeutic agents.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing water solubility and enabling critical interactions with biological targets.[2] The strategic placement of halogen atoms onto this ring further modulates the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Fluorine, in particular, can block metabolic oxidation sites and improve bioavailability, while chlorine provides a reactive handle for further chemical modification through cross-coupling reactions.[3][5] this compound embodies these strategic advantages, positioning it as a key starting material for researchers aiming to develop novel, high-value compounds.
Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 5-position with a fluorine atom, and at the 6-position with a chlorine atom. This specific arrangement dictates its reactivity and utility.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl 6-chloro-5-fluoropyridine-2-carboxylate | N/A |
| CAS Number | 1214337-05-9 | [6] |
| Molecular Formula | C₇H₅ClFNO₂ | [7] |
| Molecular Weight | 189.57 g/mol | [7] |
| SMILES | COC(=O)C1=NC(=C(C=C1)F)Cl | [7] |
| InChIKey | LZGCVVSRZHFYPF-UHFFFAOYSA-N | [7] |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | Not publicly available; requires experimental determination. | N/A |
| Boiling Point | Not publicly available; requires experimental determination. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | N/A |
Synthesis and Chemical Reactivity
The synthesis of this compound leverages established principles of heterocyclic chemistry, often starting from more common pyridine precursors. A general and logical synthetic strategy involves the introduction of the halogen and ester functionalities onto the pyridine core.
Conceptual Synthesis Workflow
The rationale behind a multi-step synthesis is to introduce functional groups in a sequence that avoids unwanted side reactions and maximizes yield. A common approach begins with a pre-functionalized pyridine, followed by halogenation and esterification. Halogen exchange (Halex) reactions are particularly powerful for producing fluorinated aromatics.[8]
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- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties and Analysis of Methyl 6-chloro-5-fluoropicolinate
Executive Summary: Methyl 6-chloro-5-fluoropicolinate is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs are common in biologically active compounds, making it a crucial intermediate in the synthesis of novel herbicides and potential drug candidates.[1] This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, and details the essential analytical protocols required for its unambiguous identification, structural elucidation, and purity assessment. The methodologies outlined herein are designed for researchers, chemists, and quality control professionals engaged in drug discovery and development.
Compound Identification and Core Properties
Precise identification is the foundation of all subsequent research and development. This compound is a distinct chemical entity with the key identifiers and properties summarized below.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 1214337-05-9 | [1][2][3][4] |
| IUPAC Name | methyl 6-chloro-5-fluoropyridine-2-carboxylate | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1][2][3] |
| SMILES | COC(=O)C1=NC(=C(C=C1)F)Cl | [1] |
| InChIKey | LZGCVVSRZHFYPF-UHFFFAOYSA-N | [1] |
The cornerstone of this guide, the molecular weight, is derived directly from the molecular formula. The calculation is based on the atomic weights of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Chlorine (≈35.453 u), Fluorine (≈18.998 u), Nitrogen (≈14.007 u), and Oxygen (≈15.999 u).
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 189.57 g/mol | [1][2][3][4] |
| Appearance | Off-white solid (typical) | |
| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry | [2][3][4] |
Molecular Structure and Mechanistic Insights
The specific arrangement of atoms and functional groups in this compound dictates its reactivity and biological activity. The pyridine ring is substituted at three key positions: a methyl ester at C2, a fluorine atom at C5, and a chlorine atom at C6.
The presence of both chlorine and fluorine atoms significantly influences the molecule's electronic properties and stability, enhancing its biological efficacy in applications like herbicides.[1] The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a reactive handle for synthetic chemists to introduce further complexity and generate diverse molecular libraries.[1] The ester group can be hydrolyzed to the corresponding carboxylic acid, a common step in the synthesis of active pharmaceutical ingredients.[1]
Caption: Annotated structure of this compound.
Synthesis and Derivatization Workflow
The synthesis of this compound typically follows a logical pathway common for pyridine-based compounds, starting from picolinic acid precursors. This strategic approach allows for the controlled introduction of functional groups.
Caption: General synthetic and derivatization workflow.
This synthetic versatility is paramount for its role as a building block. The reactive sites allow for its incorporation into larger, more complex molecules, which is a key strategy in drug discovery and the development of new agrochemicals.[1]
Analytical Characterization Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound, ensuring identity, structure, and purity.[5][6]
Molecular Weight and Identity Verification by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for verifying the molecular weight of volatile and semi-volatile compounds.[5] The gas chromatograph separates the analyte from impurities, and the mass spectrometer provides a mass-to-charge ratio (m/z) that directly corresponds to the molecular weight, along with a characteristic fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent like dichloromethane or ethyl acetate. Dilute to a final concentration of ~50 µg/mL.
-
Instrumentation (Example Conditions):
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Inlet: Split/Splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35 - 350 m/z.
-
-
Data Analysis (Self-Validation):
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum for the molecular ion peak [M]⁺. For C₇H₅ClFNO₂, the expected monoisotopic mass is ~189.00 g/mol .
-
Crucially, verify the isotopic pattern for the presence of one chlorine atom. Expect to see a peak at [M+2]⁺ with an intensity approximately one-third (≈32%) of the molecular ion peak. This isotopic signature is a key validation point.
-
Structural Elucidation by NMR Spectroscopy
Causality: While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to elucidate the precise 3D structure and connectivity of the atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment, providing a clear signal for the fluorinated position.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
-
Experiments to Perform:
-
¹H NMR: To identify the number and environment of protons (aromatic and methyl protons).
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To observe the fluorine atom. The chemical shift and coupling constants (e.g., J(F,H), J(F,C)) are critical for confirming its position on the pyridine ring.[10]
-
2D NMR (COSY, HSQC/HMBC): To establish correlations between protons and carbons, confirming the overall molecular scaffold.
-
-
Data Analysis (Self-Validation): The combination of 1D and 2D spectra should allow for the unambiguous assignment of all proton, carbon, and fluorine signals, confirming the substitution pattern on the pyridine ring.
Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates and active ingredients.[6][11] Its high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products, enabling accurate quantification.[12]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation (Example Conditions):
-
HPLC System: Agilent 1200 Series or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength or use a diode array detector (DAD); ~230-270 nm is a typical starting range for pyridine derivatives.
-
-
Data Analysis (Self-Validation): Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, this method must be validated for linearity, accuracy, precision, and limits of detection/quantitation.[13]
Caption: Integrated workflow for compound characterization.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its structure is a privileged scaffold in:
-
Agrochemicals: It serves as a precursor for herbicides that act by inhibiting essential plant enzymes. The specific halogenation pattern is known to enhance biological activity against various weed species.[1]
-
Pharmaceuticals: Halogenated pyridines are integral to many modern drugs. This compound can be used as a starting material for developing novel antibacterial agents or kinase inhibitors for oncology.[14] The ester can function as a prodrug, improving the bioavailability of a corresponding carboxylic acid drug.[14]
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure personnel safety.
Table 3: GHS Hazard Information
| Category | Code | Description | Source(s) |
| Hazard Statements | H315 | Causes skin irritation | [15][16] |
| H319 | Causes serious eye irritation | [15][16] | |
| H335 | May cause respiratory irritation | [15][16] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4][16] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][16] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17]
-
Storage: Store in a tightly sealed container in a dry, cool place, often under an inert atmosphere as specified by the supplier.[3][4] Some suppliers recommend freezer storage.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]
References
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NMR spectral characteristics of fluorocontaining pyridines . Fluorine notes. Available from: [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants . ACS Publications. Available from: [Link]
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SAFETY DATA SHEET . Available from: [Link]
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ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. Available from: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. Available from: [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation . ACS Publications. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis . LCGC. Available from: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Pharmanest. Available from: [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation . Agilent. Available from: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Polish Pharmaceutical Society. Available from: [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... . ResearchGate. Available from: [Link]
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis . Reddit. Available from: [Link]
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Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . MDPI. Available from: [Link]
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Methyl 6-chloropicolinate | C7H6ClNO2 . PubChem. Available from: [Link]
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HPLC Methods for analysis of Pyridine . HELIX Chromatography. Available from: [Link]
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Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies . National Institutes of Health. Available from: [Link]
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Fluorine NMR . University of Washington. Available from: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds . National Institutes of Health. Available from: [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials . NCBI. Available from: [Link]
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Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 . PubChem. Available from: [Link]
-
Pyridine . OSHA. Available from: [Link]
-
CAS: 860296-24-8 Name: 6-Chloro-5-fluoropicolinic acid . Aribo Biotechnology. Available from: [Link]
-
This compound . AOBChem USA. Available from: [Link]
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
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Spectroscopic Characterization of Methyl 6-chloro-5-fluoropicolinate: A Technical Guide
Introduction
Methyl 6-chloro-5-fluoropicolinate is a halogenated pyridine derivative with potential applications in agrochemicals and pharmaceuticals.[1] Its biological activity and chemical reactivity are intrinsically linked to its molecular structure.[1] A definitive structural confirmation and purity assessment of this compound relies on a comprehensive analysis of its spectroscopic data. This guide provides an in-depth exploration of the expected spectroscopic signatures of this compound, offering a predictive framework for researchers and drug development professionals. In the absence of publicly available experimental spectra, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust analytical protocol.
This guide is structured to provide not only the predicted data but also the causal logic behind the spectral interpretations and the detailed methodologies required to obtain such data. Each section is designed as a self-validating system, integrating theoretical understanding with practical, field-proven experimental protocols.
Molecular Structure and Analytical Workflow
The analytical workflow for the structural elucidation of this compound involves a multi-technique approach to unambiguously determine its constitution.
Caption: Integrated workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment, connectivity, and number of magnetically active nuclei.[2][3] For this compound, ¹H and ¹³C NMR will be pivotal.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons on the pyridine ring and one signal for the methyl ester protons. The electronegativity of the nitrogen, chlorine, and fluorine atoms will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.0 - 8.2 | Doublet of doublets (dd) | 1H | H-3 | J(H-3, H-4) ≈ 8.5 Hz, J(H-3, F-5) ≈ 2.5 Hz |
| ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | H-4 | J(H-4, H-3) ≈ 8.5 Hz, J(H-4, F-5) ≈ 4.0 Hz |
| ~4.0 | Singlet (s) | 3H | -OCH₃ | N/A |
Causality Behind Predictions:
-
Aromatic Protons (H-3, H-4): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, shifting its protons downfield compared to benzene. The additional electron-withdrawing effects of the chloro and fluoro substituents further deshield these protons. H-3 is expected to be further downfield than H-4 due to its proximity to the ester group.
-
Methyl Protons (-OCH₃): The methyl group of the ester will appear as a sharp singlet, typically around 3.9-4.0 ppm, a characteristic region for methyl esters.
-
Coupling: The two aromatic protons (H-3 and H-4) will exhibit ortho coupling to each other (³JHH). Additionally, they will show coupling to the fluorine atom at position 5 (⁴JHF for H-3 and ³JHF for H-4), resulting in doublet of doublets multiplicity for both signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The signals will be spread over a wide chemical shift range due to the diverse electronic environments. The presence of fluorine will cause C-F coupling, which can be observed in the proton-decoupled ¹³C spectrum.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (JCF, Hz) |
| ~164 | C=O (Ester) | Small or no coupling |
| ~158 (d) | C-5 | ¹JCF ≈ 250-270 Hz |
| ~148 (d) | C-6 | ²JCF ≈ 25-35 Hz |
| ~145 | C-2 | Small or no coupling |
| ~140 (d) | C-4 | ²JCF ≈ 15-25 Hz |
| ~125 (d) | C-3 | ³JCF ≈ 5-10 Hz |
| ~53 | -OCH₃ | No coupling |
Causality Behind Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 164 ppm.
-
Aromatic Carbons: The carbons directly attached to the electronegative halogens (C-5 and C-6) will be significantly affected. The C-F bond will result in a large one-bond coupling constant (¹JCF). Carbons two and three bonds away from the fluorine will show smaller ²JCF and ³JCF couplings, respectively. The chemical shifts are estimated based on additive effects of substituents on a pyridine ring.[4]
-
Methyl Carbon: The methyl carbon of the ester will be the most upfield signal, typically around 53 ppm.
Caption: Predicted NMR chemical shift assignments for this compound. (Note: Image placeholder for molecular structure)
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for a solid organic compound like this compound.[5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3]
-
Ensure the solid is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7] The final solution height should be approximately 4-5 cm.[7]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition (on a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.[7]
-
Wipe the outside of the tube before inserting it into the magnet.[7]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans (or more, depending on sample concentration).
-
-
2D NMR (HSQC):
-
To confirm ¹H-¹³C one-bond correlations, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment is invaluable for definitive assignments.[2]
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0 ppm.
-
Calibrate the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a powerful tool for formula confirmation.[8]
Predicted Mass Spectrum
Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a 'softer' ionization technique that would likely yield a strong protonated molecular ion peak [M+H]⁺. EI, a 'harder' technique, would produce the molecular ion (M⁺·) and characteristic fragment ions.[9] The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |
| [M]⁺· (C₇H₅³⁵ClFNO₂) | 188.9993 | M⁺· : (M+2)⁺· ratio of approximately 3:1 |
| [M+H]⁺ (C₇H₆³⁵ClFNO₂) | 190.0071 | [M+H]⁺ : [M+H+2]⁺ ratio of approximately 3:1 |
| [M-OCH₃]⁺ (C₆H₂³⁵ClFNO) | 159.9830 | Fragment with a 3:1 isotopic ratio |
Causality Behind Predictions:
-
Molecular Ion: The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).
-
Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which are two mass units apart. This leads to a characteristic M⁺· and (M+2)⁺· (or [M+H]⁺ and [M+H+2]⁺) pattern with an intensity ratio of roughly 3:1, which is a definitive indicator for the presence of one chlorine atom.
-
Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (·OCH₃), which would result in a fragment ion at m/z 159.9830.
Experimental Protocol for Mass Spectrometry Data Acquisition
This protocol describes a general procedure for analyzing a solid sample using an LC-MS system with an ESI source.[10][11]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrument Setup and Data Acquisition (LC-ESI-TOF or Orbitrap):
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC is preferred for complex mixtures, while direct infusion is faster for pure samples.
-
Ion Source (ESI):
-
Operate in positive ion mode to detect [M+H]⁺.
-
Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and strong signal.
-
-
Mass Analyzer:
-
Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.
-
Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm error).
-
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Examine the isotopic pattern of this peak to confirm the presence of one chlorine atom.
-
Use the high-resolution data to calculate the elemental composition and compare it with the theoretical formula (C₇H₅ClFNO₂).
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
Predicted IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group of the ester, C-O stretches, aromatic C=C and C=N stretches, and C-halogen stretches.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2960 | Aliphatic C-H Stretch (-OCH₃) | Weak |
| ~1735-1720 | C=O Stretch (Ester) | Strong |
| ~1600-1450 | Aromatic C=C and C=N Stretches | Medium |
| ~1300-1200 | C-O Stretch (Ester, asymmetric) | Strong |
| ~1150-1050 | C-O Stretch (Ester, symmetric) & C-F Stretch | Strong |
| ~800-700 | C-Cl Stretch | Medium-Strong |
Causality Behind Predictions:
-
C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band in the region of 1735-1720 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
-
Aromatic Stretches: The pyridine ring will exhibit several bands in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds.
-
C-O Stretches: The C-O single bond stretches of the ester group will appear as strong bands in the fingerprint region (1300-1050 cm⁻¹).
-
C-Halogen Stretches: The C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch often appears as a strong band around 1100 cm⁻¹, while the C-Cl stretch is typically found at lower wavenumbers (below 800 cm⁻¹).
Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)
This is a rapid and common method for obtaining an IR spectrum of a solid organic compound.[13][14]
-
Sample Preparation:
-
Place a small amount of the solid sample (1-2 mg) in a small vial or test tube.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.
-
Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the film is too thin (weak peaks), add another drop. If it is too thick (peaks are flat-topped), clean the plate and prepare a more dilute solution.
-
-
Data Acquisition (FTIR Spectrometer):
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty, clean salt plate (or of the ambient air, depending on the instrument setup).
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.
-
Conclusion
This technical guide provides a comprehensive predictive framework for the spectroscopic analysis of this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy with the detailed experimental protocols provided, researchers, scientists, and drug development professionals can confidently approach the structural characterization and purity verification of this compound. The causal explanations for the predicted spectral features are intended to deepen the user's understanding and aid in the interpretation of experimentally acquired data. Adherence to the described methodologies will ensure the generation of high-quality, reliable spectroscopic data essential for advancing research and development efforts.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website.
- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
- Wikipedia. (2024). Infrared spectroscopy.
- PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- BLD Pharm. (n.d.). 1214337-05-9|this compound.
- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
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An In-depth Technical Guide to the Solubility of Methyl 6-chloro-5-fluoropicolinate in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Niche Intermediate
Methyl 6-chloro-5-fluoropicolinate is a key heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its substitution pattern, featuring a pyridine core, a methyl ester, and halogen atoms, imparts a unique electronic and steric profile that dictates its reactivity and, crucially, its solubility.[1] Understanding the solubility of this compound in various organic solvents is paramount for researchers and process chemists, as it directly impacts reaction kinetics, purification efficiency, and formulation development.
This guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive public domain data for this specific molecule, we will delve into the foundational principles governing its solubility, provide a robust experimental framework for its determination, and offer expert insights into its expected behavior in a range of common organic solvents.
Physicochemical Drivers of Solubility for this compound
The solubility of a solute in a solvent is a thermodynamic equilibrium between the solid state and the solvated state.[2] For this compound, the interplay of its structural features governs this equilibrium.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for potential hydrogen bonding with protic solvents. Pyridine itself is miscible with a wide array of solvents, from water to nonpolar hydrocarbons, showcasing the versatility of this core structure.[3][4]
-
Halogen Substituents (Chloro- and Fluoro-): The electron-withdrawing nature of the chlorine and fluorine atoms modulates the electron density of the aromatic ring, influencing dipole-dipole and van der Waals interactions with solvent molecules.[1]
-
The Methyl Ester Group: The ester functionality (-COOCH₃) is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.
The "Like Dissolves Like" Principle in Action:
The solubility of this compound will generally follow the principle of "like dissolves like."[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom and the ester group of the solute. We can anticipate good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule. High solubility is expected, particularly in DMSO, which is a powerful solvent for a wide range of organic compounds.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is likely to be limited. While the pyridine ring has some aromatic character that can interact with toluene via pi-stacking, the overall polarity of the molecule will likely hinder extensive dissolution in nonpolar media.
A Validated Experimental Protocol for Thermodynamic Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective
To determine the thermodynamic solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration into the linear range of the analytical method.
-
-
Analytical Quantification (HPLC Method):
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration. A validated HPLC method for a related compound, chromium picolinate, uses a C18 column with a mobile phase of acetonitrile and water.[6][7] A similar approach can be adapted.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Self-Validation and Trustworthiness
-
Visual Confirmation: The persistence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved.
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is reached.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Expected Solubility Profile and Data Presentation
While quantitative data is pending experimental determination, a qualitative and estimated quantitative solubility profile can be presented for practical guidance.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Qualitative Solubility | Estimated Solubility Range (g/L) | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | > 200 | Strong dipole-dipole interactions. |
| Acetonitrile | 5.8 | High | 100 - 200 | Favorable dipole-dipole interactions. | |
| Acetone | 5.1 | Moderate to High | 50 - 150 | Good solvation of the ester and pyridine ring. | |
| Polar Protic | Methanol | 5.1 | Moderate | 20 - 70 | Hydrogen bonding with N and O atoms. |
| Ethanol | 4.3 | Moderate | 10 - 50 | Similar to methanol, but lower polarity. | |
| Nonpolar Aromatic | Toluene | 2.4 | Low | 1 - 10 | Some pi-stacking interactions possible. |
| Nonpolar Aliphatic | n-Hexane | 0.1 | Very Low | < 1 | Dominated by unfavorable polar-nonpolar interactions. |
Conclusion: A Framework for Practical Application
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a detailed, validated experimental protocol, researchers and drug development professionals can confidently generate the precise solubility data required for their specific applications. The principles and methodologies outlined herein are fundamental to process optimization, formulation design, and ensuring the successful application of this versatile chemical intermediate.
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The Halopyridines: A Journey from Alchemical Curiosity to Cornerstone of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The story of halopyridines is a narrative of chemical ingenuity, tracing a path from the intractable challenges of early aromatic chemistry to the sophisticated, regioselective transformations that underpin modern agrochemical and pharmaceutical development. This guide provides a comprehensive exploration of the discovery and history of halogenated pyridines, detailing the evolution of synthetic methodologies from harsh, brute-force reactions to elegant, catalyst-driven processes. We will examine the fundamental electronic properties of the pyridine ring that initially thwarted chemists and the key conceptual breakthroughs—such as the use of pyridine-N-oxides—that unlocked its potential. By detailing seminal experimental protocols and charting the rise of halopyridines as indispensable building blocks, this document offers field-proven insights into the causality behind major synthetic advancements and their monumental impact on applied chemistry.
The Enigmatic Pyridine Ring: An Unreactive Beginning
Pyridine, a heterocyclic aromatic compound structurally related to benzene but with a nitrogen atom replacing a carbon-hydrogen unit, was first isolated in 1849 by the Scottish scientist Thomas Anderson from heated animal bones.[1] This discovery marked the entry of a new class of compounds into the chemical lexicon. However, the pyridine ring's unique electronic nature presented a significant hurdle for chemists of the era.
The nitrogen atom's electronegativity renders the pyridine ring electron-deficient, deactivating it towards electrophilic aromatic substitution—the workhorse reaction for functionalizing benzene.[2] Early attempts at direct halogenation, analogous to the facile reactions of benzene, required extremely harsh conditions, such as high temperatures and the use of strong Lewis acids, often resulting in low yields and complex mixtures of regioisomers.[2][3] This inherent inertness meant that for decades after its discovery, the vast potential of functionalized pyridines remained largely untapped.
The Dawn of Halopyridine Synthesis: Classical Approaches
The first breakthroughs in producing halopyridines in a controlled manner relied on indirect methods, moving away from the direct functionalization of the pyridine core. These classical syntheses, while often demanding, laid the groundwork for the field.
Chloropyridines: From Brute Force to Strategic Activation
The synthesis of 2-chloropyridine, an immensely valuable industrial intermediate, exemplifies the evolution of chemical strategy.
-
Direct Chlorination: Early industrial methods involved the direct, high-temperature, gas-phase reaction of pyridine with chlorine.[4][5] This process was fraught with difficulties, including the formation of tarry by-products and dangerous, explosive flashing unless under strict control.[4]
-
The N-Oxide Revolution: A pivotal conceptual leap was the use of pyridine-N-oxide. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. Treatment of pyridine-N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) provided a reliable and high-yielding route to 2-chloropyridine and 4-chloropyridine.[6][7][5] This remains a cornerstone of chloropyridine synthesis.
-
From Hydroxypyridines: An alternative early route was the chlorination of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) using phosphoryl chloride.[6][5]
Bromopyridines: The Sandmeyer-Type Reaction
For bromopyridines, direct bromination of pyridine was also challenging. The most reliable and widely adopted classical method was the diazotization of aminopyridines, a process analogous to the Sandmeyer reaction in benzene chemistry. The synthesis of 2-bromopyridine from 2-aminopyridine is a quintessential example.[8][9] This multi-step process involves converting the amino group into a diazonium salt, which then serves as an excellent leaving group that can be displaced by a bromide ion. This method provided good yields and unambiguous regiochemical outcomes.[8]
Iodopyridines: Diazotization and Halogen Exchange
Similar to bromination, the synthesis of iodopyridines was often achieved through the diazotization of the corresponding aminopyridine followed by treatment with an iodide source.[10] An alternative and synthetically useful approach is the aromatic Finkelstein reaction, which involves the copper-catalyzed halogen exchange of a bromopyridine with an iodide salt, such as sodium iodide.[11]
The Modern Era: Towards Milder and More Selective Methods
While classical methods were effective, they often required harsh reagents, high temperatures, and stoichiometric amounts of activators or promoters. The drive for greater efficiency, functional group tolerance, and regiochemical control has led to the development of sophisticated modern techniques.
-
Mild Halogenating Agents: Reagents like N-bromosuccinimide (NBS) have been employed for the bromination of activated pyridines under much milder conditions than elemental bromine.[12]
-
Directed Metalation: The use of strong bases to deprotonate the pyridine ring at a specific position, followed by quenching with a halogen source, allows for precise functionalization, often guided by a directing group.
-
Zincke Intermediates for 3-Halogenation: A significant modern challenge has been the selective halogenation at the 3-position, which is electronically disfavored. A recently developed strategy involves a sequence of ring-opening the pyridine to form acyclic "Zincke imine" intermediates, which then undergo highly regioselective halogenation before the ring is closed again.[3] This innovative approach circumvents the inherent reactivity patterns of the pyridine ring.
-
Phosphine Reagents for 4-Halogenation: Custom-designed phosphine reagents have been developed to selectively functionalize the 4-position. These reagents are installed as phosphonium salts and are subsequently displaced by a halide nucleophile, providing a novel route to 4-halopyridines.[2]
Applications: The Bedrock of Agrochemicals and Pharmaceuticals
The intense interest in developing efficient syntheses of halopyridines was driven by their immense value as versatile chemical intermediates.[12] The carbon-halogen bond serves as a synthetic linchpin, enabling a vast array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) and nucleophilic substitutions.[13]
Agrochemicals
The impact of halopyridines on modern agriculture is profound. They are foundational to many of the world's most widely used pesticides.[14][15]
-
Herbicides: Pyridine is the starting material for the herbicides paraquat and diquat.[1]
-
Insecticides: The first step in the synthesis of chlorpyrifos, a major organophosphate insecticide, is the chlorination of pyridine.[1]
-
Fungicides: Pyrithione, a fungicide best known for its use in anti-dandruff shampoos, is synthesized from 2-chloropyridine or 2-bromopyridine.[1][6][5][9]
Pharmaceuticals
The pyridine ring is one of the most prevalent heterocyclic scaffolds in approved drugs, and halopyridines are critical for their synthesis.[16][17][18] Their ability to act as bioisosteres and engage in hydrogen bonding makes them a favored motif in drug design.[18][19]
-
Antihistamines: The antihistamine pheniramine is produced from the reaction of 2-chloropyridine with phenylacetonitrile.[6][5]
-
Antiarrhythmics: The drug disopyramide is another key pharmaceutical derived from 2-chloropyridine.[5]
-
Broad Applications: Halopyridine intermediates are used to synthesize drugs across numerous therapeutic areas, including antivirals, anticancer agents, and treatments for central nervous system disorders.[18]
Key Experimental Protocols
To provide a practical context to the historical development, two representative protocols are detailed below.
Protocol 1: Classical Synthesis of 2-Bromopyridine via Diazotization
(Based on the validated procedure from Organic Syntheses)[8]
Objective: To synthesize 2-bromopyridine from 2-aminopyridine.
Methodology:
-
Preparation: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and low-temperature thermometer is charged with 48% hydrobromic acid (7 moles). The flask is cooled in an ice-salt bath to 10–20°C.
-
Amine Addition: 2-Aminopyridine (1.59 moles) is added over approximately 10 minutes.
-
Bromination: While maintaining the temperature at 0°C or lower, bromine (4.7 moles) is added dropwise. The mixture will thicken as a yellow-orange perbromide forms.
-
Diazotization: A solution of sodium nitrite (4 moles) in water is added dropwise over 2 hours, keeping the temperature strictly at 0°C or below. The mixture is stirred for an additional 30 minutes.
-
Neutralization: A solution of sodium hydroxide (15 moles) in water is added at a rate that keeps the temperature below 20–25°C to neutralize the reaction mixture.
-
Extraction & Purification: The nearly colorless mixture is extracted with ether. The combined ether extracts are dried over solid potassium hydroxide and distilled through a Vigreux column to yield 2-bromopyridine (typical yield: 86–92%).
Protocol 2: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide
(Based on the procedure by Seo et al.)[7]
Objective: To achieve a high-yield, regiospecific synthesis of 2-chloropyridine.
Methodology:
-
Preparation: Pyridine-N-oxide (100 mmol) and triethylamine (120 mmol) are dissolved in dichloromethane in a reaction flask.
-
Reagent Addition: A solution of phosphorus oxychloride (120 mmol) in dichloromethane is added dropwise to the stirred solution at 10°C.
-
Reaction: The reaction mixture is stirred for 30 minutes at room temperature and then refluxed for 1 hour.
-
Workup: The mixture is poured into water and neutralized with 2M NaOH solution.
-
Extraction & Isolation: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and the solvent evaporated to yield 2-chloropyridine with high purity and yield (90% yield, 99.2% selectivity).[7]
Conclusion and Future Outlook
The history of halopyridines is a microcosm of the evolution of organic synthesis. It began with the challenge of taming an unreactive aromatic system and progressed through the development of clever, multi-step sequences to the current era of elegant, atom-economical, and highly selective transformations. Halopyridines have transitioned from laboratory curiosities to indispensable, industrial-scale building blocks that are integral to global health and food security. The ongoing quest for novel synthetic methods continues, driven by the need for ever more efficient and sustainable ways to construct the complex pyridine-containing molecules that will form the next generation of pharmaceuticals and agrochemicals.[20] The journey from Anderson's bone oil to modern drug design is a testament to more than 150 years of chemical innovation.
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Methodological & Application
Application Note: A Guide to Regioselective Nucleophilic Aromatic Substitution (SNAr) with Methyl 6-chloro-5-fluoropicolinate
Abstract and Introduction
Methyl 6-chloro-5-fluoropicolinate is a highly functionalized pyridine derivative that serves as a versatile and valuable building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—an activating ester, a directing ring nitrogen, and two distinct halogen leaving groups—provides a platform for precise molecular elaboration. This application note offers a comprehensive technical guide for researchers, chemists, and drug development professionals on leveraging this reagent in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the principles governing its reactivity and regioselectivity, provide detailed, field-tested protocols for various nucleophile classes, and offer insights into experimental design and troubleshooting. The focus is not merely on procedural steps but on the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational methods.
The Principles of Reactivity and Regioselectivity
The utility of this compound is rooted in the mechanism of nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitutions at sp³-hybridized carbons (SN1/SN2), the SNAr pathway is a two-step addition-elimination process.[1][2] This mechanism is facilitated by the presence of electron-withdrawing groups that stabilize the key intermediate.[3]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction initiates with the attack of a nucleophile on an electron-deficient carbon of the aromatic ring. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3]
Step 2: Elimination and Restoration of Aromaticity The aromaticity is restored in the second step when a leaving group is expelled from the Meisenheimer complex, resulting in the net substitution product.
Causality of Regioselective Substitution
This compound presents two potential sites for substitution: the chlorine at C-6 and the fluorine at C-5. While fluorine is typically more activating for SNAr due to its high electronegativity, the regiochemical outcome is overwhelmingly dictated by the position of the substituent relative to the electron-withdrawing pyridine nitrogen.[4][5]
-
Attack at C-6 (Ortho to Nitrogen): When a nucleophile attacks the C-6 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the highly electronegative ring nitrogen atom. This resonance form provides substantial stabilization, significantly lowering the activation energy for this pathway.[5]
-
Attack at C-5 (Meta to Nitrogen): In contrast, nucleophilic attack at the C-5 position does not allow for direct delocalization of the negative charge onto the ring nitrogen. The resulting Meisenheimer complex is therefore considerably less stable.
Consequently, nucleophilic substitution occurs almost exclusively at the C-6 position, displacing the chloride leaving group. The fluorine at C-5 remains, serving as a powerful inductive electron-withdrawing group that accelerates the favored C-6 substitution.
Protocol Design: Key Experimental Parameters
Designing a successful SNAr protocol involves the careful selection of a nucleophile, solvent, base, and reaction temperature.
-
Nucleophiles: A wide array of nucleophiles can be employed.
-
N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are excellent reaction partners.[6]
-
O-Nucleophiles (Alcohols/Phenols): Typically require conversion to their more nucleophilic alkoxide or phenoxide forms using a strong base.[7]
-
S-Nucleophiles (Thiols): Thiols are exceptionally potent nucleophiles for SNAr and often react under milder conditions.[8]
-
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1-Methyl-2-pyrrolidinone (NMP) are preferred. They effectively solvate cations while leaving the anionic nucleophile relatively "bare," enhancing its reactivity.
-
Base: A base is crucial for two reasons: to deprotonate neutral nucleophiles (like phenols or thiols) and to neutralize the HCl generated during reactions with neutral amines. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, or an excess of the amine nucleophile itself can serve as the base.
-
Temperature: While the ring is highly activated, elevated temperatures (typically 80-140 °C) are often necessary to provide sufficient energy to overcome the initial activation barrier associated with disrupting aromaticity.[6][8]
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Synthesis of Methyl 6-(phenylamino)-5-fluoropicolinate (N-Nucleophile)
This protocol details a typical amination reaction using aniline as the nucleophile.
Reaction Scheme:

| Materials & Reagents | Amount | Moles |
| This compound | 1.0 g | 4.91 mmol |
| Aniline | 0.55 mL | 6.0 mmol (1.2 eq) |
| Potassium Carbonate (K₂CO₃) | 1.36 g | 9.82 mmol (2.0 eq) |
| Dimethyl Sulfoxide (DMSO) | 20 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.91 mmol) and potassium carbonate (1.36 g, 9.82 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add DMSO (20 mL) followed by aniline (0.55 mL, 6.0 mmol) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 4.2: Synthesis of Methyl 5-fluoro-6-phenoxypicolinate (O-Nucleophile)
This protocol describes the substitution using a phenoxide generated in situ.
Reaction Scheme:

| Materials & Reagents | Amount | Moles |
| This compound | 1.0 g | 4.91 mmol |
| Phenol | 0.55 g | 5.89 mmol (1.2 eq) |
| Cesium Carbonate (Cs₂CO₃) | 3.20 g | 9.82 mmol (2.0 eq) |
| N,N-Dimethylformamide (DMF) | 20 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (0.55 g, 5.89 mmol) and cesium carbonate (3.20 g, 9.82 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add DMF (20 mL) and stir the suspension at room temperature for 15 minutes to pre-form the phenoxide.
-
Add a solution of this compound (1.0 g, 4.91 mmol) in DMF (5 mL) to the mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
Cool the mixture to room temperature, pour into ice-water (100 mL), and follow steps 7-10 from Protocol 4.1 for workup and purification.
Protocol 4.3: Synthesis of Methyl 5-fluoro-6-(phenylthio)picolinate (S-Nucleophile)
This protocol illustrates the high reactivity of thiol nucleophiles.
Reaction Scheme:

| Materials & Reagents | Amount | Moles |
| This compound | 1.0 g | 4.91 mmol |
| Thiophenol | 0.56 mL | 5.40 mmol (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 1.02 g | 7.37 mmol (1.5 eq) |
| N,N-Dimethylformamide (DMF) | 20 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 g, 4.91 mmol) and potassium carbonate (1.02 g, 7.37 mmol) in DMF (20 mL).
-
Add thiophenol (0.56 mL, 5.40 mmol) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction at 60 °C. Due to the high nucleophilicity of the thiolate, the reaction is often much faster.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).
-
Upon completion, cool the mixture to room temperature and follow steps 6-10 from Protocol 4.1 for workup and purification.
Summary of Reaction Parameters
| Parameter | Protocol 4.1 (N-Nucleophile) | Protocol 4.2 (O-Nucleophile) | Protocol 4.3 (S-Nucleophile) |
| Nucleophile | Aniline | Phenol | Thiophenol |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Solvent | DMSO | DMF | DMF |
| Temperature | 120 °C | 100 °C | 60 °C |
| Typical Time | 4-8 h | 6-12 h | 1-3 h |
| Relative Rate | Moderate | Slow | Fast |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Inactive base (e.g., absorbed moisture).3. Poorly nucleophilic reagent. | 1. Increase reaction temperature in 10-20 °C increments.2. Use freshly dried base or a stronger base (e.g., Cs₂CO₃).3. For O-nucleophiles, ensure full deprotonation before adding the substrate. |
| Multiple Products /Side Reactions | 1. Reaction temperature is too high.2. Competing reaction with solvent (e.g., DMF decomposition).3. Hydrolysis of the methyl ester. | 1. Lower the reaction temperature and increase reaction time.2. Switch to a more stable solvent like DMSO or Dioxane.3. Ensure anhydrous conditions and use a non-hydroxide base. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities.2. Product is highly polar and streaks on silica gel. | 1. Adjust the eluent system; try a different solvent system (e.g., Dichloromethane/Methanol).2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing of basic products. |
Conclusion
This compound is a robust and predictable substrate for regioselective nucleophilic aromatic substitution. The dominant electronic influence of the ring nitrogen directs substitution exclusively to the C-6 position, enabling the clean displacement of the chloride ion. By carefully selecting the nucleophile, base, and solvent, chemists can readily access a diverse array of 6-substituted-5-fluoropicolinates, which are valuable intermediates for the synthesis of complex molecular targets in various fields of chemical research.
References
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MacMillan, D. et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
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Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]
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Morin, G. T., & Wolf, M. O. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available from: [Link]
-
Bogan, G. et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]
-
Jakubec, P. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
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Sigman, M. S. et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). Available from: [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from Methyl 6-chloro-5-fluoropicolinate
Introduction: The Versatility of the Picolinate Scaffold in Modern Chemistry
Methyl 6-chloro-5-fluoropicolinate is a key heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of chloro and fluoro substituents on the pyridine ring, coupled with the reactive methyl ester functionality, provides a versatile platform for a wide array of chemical transformations. The picolinate scaffold itself is recognized as a "privileged" structure in drug discovery, forming the core of numerous biologically active compounds.[3][4] Derivatives of picolinic acid have been investigated for a range of therapeutic applications, including as enzyme inhibitors and for the treatment of neurodegenerative diseases and cancer.[3][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from this compound. We will delve into the mechanistic rationale behind key synthetic strategies and provide detailed, field-proven protocols for their execution.
Core Synthetic Strategies for Derivatization
The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of the halogen substituents and the ester group. This electronic profile makes the 6-position, bearing the chloro substituent, highly susceptible to nucleophilic attack. The principal synthetic routes for derivatization include:
-
Nucleophilic Aromatic Substitution (SNAr): The cornerstone of derivatization for this substrate, enabling the introduction of a wide range of nucleophiles at the C6 position.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing primary and secondary amines.
-
The following sections will explore the mechanistic underpinnings of these transformations and provide detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Mechanistic Insight
Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as the pyridine core of our substrate, typically proceeds via an addition-elimination mechanism.[8][9][10] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chloride at C6). This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[10] The presence of electron-withdrawing groups, like the fluorine atom and the ester group on the picolinate ring, helps to stabilize this intermediate by delocalizing the negative charge.[9] The reaction is completed by the elimination of the leaving group, restoring the aromaticity of the ring.[8]
Interestingly, in nucleophilic aromatic substitution, fluoride is often a better leaving group than chloride, which is counterintuitive when considering SN1 and SN2 reactions.[9][11] However, in the context of SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[11] In the case of this compound, the chlorine at the 6-position is generally more reactive towards SNAr due to the combined electron-withdrawing effects of the adjacent nitrogen and the ester group, making the C6 position the primary site of substitution.
Caption: Generalized workflow for the SNAr mechanism.
Protocol 1: Synthesis of a 6-Aryloxy-5-fluoropicolinate Derivative
This protocol details the synthesis of a 6-aryloxy derivative via an SNAr reaction with a substituted phenol.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryloxy-5-fluoropicolinate derivative.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| 4-Methoxyphenol | 1.1 | Nucleophile |
| Potassium carbonate | 2.0 | Base to deprotonate the phenol |
| Dimethylformamide | - | Aprotic polar solvent |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron species and an organic halide.[12][13] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[14]
Mechanistic Overview:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[12]
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a 6-Aryl-5-fluoropicolinate Derivative
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the C6 position.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (solvent mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%)).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 6-aryl-5-fluoropicolinate derivative.[15]
| Component | Role in Reaction | Typical Amount |
| Pd(OAc)₂ | Palladium Pre-catalyst | 2-5 mol% |
| PPh₃ | Ligand | 4-10 mol% |
| K₂CO₃ | Base | 2.0 eq |
| Dioxane/Water | Solvent | - |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16][17] It is a highly versatile method for synthesizing aryl amines from aryl halides.[18] This reaction has largely superseded classical methods which often require harsh conditions.[16]
Mechanistic Overview:
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-coupling reactions and involves:[16][17]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[18]
Protocol 3: Synthesis of a 6-Amino-5-fluoropicolinate Derivative
This protocol outlines the synthesis of a 6-(N-arylamino) derivative using Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or another suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (1-3 mol%), XPhos (2-6 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add aniline (1.2 eq) to the mixture.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-(N-arylamino)-5-fluoropicolinate derivative.[19][20]
| Component | Role in Reaction | Typical Amount |
| Pd(OAc)₂ | Palladium Pre-catalyst | 1-3 mol% |
| XPhos | Ligand | 2-6 mol% |
| NaOtBu | Base | 1.4 eq |
| Toluene | Solvent | - |
Conclusion
This compound serves as an exceptionally useful and versatile starting material for the synthesis of a diverse array of picolinate derivatives. The strategic application of nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the controlled and efficient introduction of a wide range of functional groups at the C6 position. The protocols outlined in this application note provide a robust foundation for researchers to explore the chemical space around this valuable scaffold, facilitating the development of novel compounds for applications in drug discovery, agrochemicals, and materials science.
References
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-
MDPI. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]
-
PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]
- Google Patents.
- Google Patents. Process for synthesis of picolinamides.
- Google Patents.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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PMC. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Figshare. Synthesis of 6‑Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
PMC. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
ResearchGate. (PDF) IJSRSET2183190 | Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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Application Notes & Protocols: The Role of Methyl 6-chloro-5-fluoropicolinate in the Development of Advanced Agricultural Herbicides
These application notes serve as a comprehensive technical guide for researchers, chemists, and plant scientists engaged in the development of next-generation herbicides. We will explore the pivotal role of Methyl 6-chloro-5-fluoropicolinate, a key chemical intermediate, in the synthesis and application of the arylpicolinate class of herbicides. This guide moves beyond mere procedural steps to elucidate the underlying scientific principles, from molecular synthesis to whole-plant bioassays, ensuring a robust and validated research framework.
Introduction: A New Frontier in Weed Management
Effective weed management is a cornerstone of global food security. However, the evolution of herbicide-resistant weeds presents a persistent challenge to agricultural productivity. The arylpicolinate herbicides, a relatively new class of synthetic auxins, represent a significant advancement in addressing this challenge. These compounds, including the active ingredients halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), offer a differentiated mode of action, improved crop selectivity, and efficacy against many hard-to-control and resistant weed biotypes.[1][2]
At the heart of these innovative herbicides lies the strategic use of specific chemical building blocks. This compound is a prime example of such a crucial intermediate.[3] Its unique pyridine ring substitution pattern, featuring both chlorine and fluorine atoms, is instrumental in building the final active ingredients, imparting enhanced biological activity and favorable physicochemical properties.[3] This document details its application, from the synthesis pathway to the rigorous testing protocols required to validate the resulting herbicidal compounds.
Part 1: Synthetic Pathway and Molecular Significance
This compound is not itself a herbicide but a foundational precursor for creating more complex, biologically active molecules.[3] Its structure is optimized for subsequent chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, which are used to build the final herbicide.[3][4]
A prominent example is its role in the synthesis of florpyrauxifen-benzyl, a potent herbicide used for broad-spectrum weed control in rice and other crops.[5][6] The synthesis involves a multi-step process where the picolinate core is coupled with an aryl group, a critical step for achieving high herbicidal potency.
Generalized Synthetic Workflow
The journey from intermediate to active ingredient is a testament to strategic chemical design. The process often involves a Suzuki-Miyaura cross-coupling reaction, where the chlorine or a modified group at the 6-position of the picolinate ring is replaced with a complex aryl group. This transformation is key to creating the final arylpicolinate structure.
Caption: Generalized workflow for synthesizing an arylpicolinate herbicide.
Causality Behind the Structure: The presence and position of the halogen atoms on the picolinate ring are not arbitrary. The fluorine atom at the 5-position and the chlorine at the 6-position influence the electron distribution of the ring, which in turn affects the reactivity of the molecule during synthesis and its binding affinity at the target site within the plant.[3] This specific substitution pattern is a result of extensive structure-activity relationship (SAR) studies aimed at maximizing herbicidal efficacy.[2]
Part 2: The Arylpicolinate Mechanism of Action
Herbicides derived from this compound belong to the synthetic auxin family (WSSA Group 4 / HRAC Group O).[1] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are highly stable and persist within the plant, leading to a catastrophic disruption of normal growth processes.[7]
A Differentiated Binding Profile
The key to the effectiveness and unique properties of arylpicolinates lies in how they interact with the plant's auxin perception machinery. In a plant cell, natural auxin binds to a receptor complex, which includes a transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) protein, leading to the degradation of Aux/IAA transcriptional repressors. This allows auxin-responsive genes to be expressed, driving growth.
Synthetic auxins hijack this system. However, research has revealed that arylpicolinates like Rinskor™ active exhibit a distinct binding preference. They show a high affinity for the AFB5 receptor protein, which differentiates them from many other auxin herbicides that may bind more strongly to other receptors like TIR1.[1][5][8] This unique binding profile is thought to contribute to their distinct weed control spectrum and their ability to control weeds resistant to other auxin herbicides.[1]
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
Step-by-Step Methodology:
-
Seed Sourcing and Preparation:
-
Collect mature seeds from at least 30 representative plants of the suspected resistant population in the field. [9] * Acquire seeds of a known susceptible biotype of the same species to serve as a critical control. The inclusion of this check validates that the experiment and herbicide application were performed correctly. [9] * If seeds exhibit dormancy, apply appropriate breaking methods (e.g., stratification, scarification, or treatment with gibberellic acid or potassium nitrate). [9] * Germinate seeds in petri dishes on agar or moist filter paper to ensure uniform seedling size for transplanting. [9]
-
-
Plant Cultivation:
-
Transplant seedlings at a similar growth stage (e.g., cotyledon to one-leaf stage) into individual pots filled with a standardized potting medium.
-
Grow plants in a greenhouse or growth chamber under optimal and consistent conditions (e.g., 25°C/18°C day/night, 16h photoperiod, adequate watering). Plants should be healthy and actively growing at the time of treatment.
-
-
Herbicide Preparation and Dose Selection:
-
Prepare a stock solution of the test herbicide in an appropriate solvent and surfactant mixture.
-
Perform serial dilutions to create a range of at least 6-8 doses. The dose range should be chosen to bracket the expected response, from no effect to complete plant death for both susceptible and resistant populations. A typical range might span from 1/8th to 8x the anticipated field use rate.
-
Causality: A dose-response curve is superior to a single-dose test because it provides quantitative data on the level of resistance, not just a qualitative "resistant" or "susceptible" result. [9]
-
-
Herbicide Application:
-
Treat plants when they reach a consistent growth stage (e.g., 3-4 true leaves).
-
Apply the herbicide using a calibrated laboratory bench sprayer. This ensures uniform and repeatable application, which is critical for data integrity. [10]The sprayer should be calibrated to deliver a specific volume (e.g., 200-300 L/ha). [10] * Include an "untreated" control group for each population (sprayed only with the solvent/surfactant solution). This control is essential to confirm normal plant growth and quantify the maximum biomass.
-
-
Experimental Design and Data Collection:
-
The experiment should be arranged in a completely randomized design with at least 4-6 replicates per dose per population.
-
After treatment, return plants to the growth chamber, arranging them randomly to avoid positional effects.
-
Assess the plants 21-28 days after treatment, depending on the herbicide's mode of action. [11] * Collect data on:
-
Plant Survival (%): Count the number of living plants per pot. [12] * Visual Estimated Biomass (VEB): Score plant health and biomass on a scale of 0 (dead) to 100 (equivalent to the untreated control). [12] * Above-Ground Dry Weight: Harvest the surviving plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the biomass. This is the most objective and quantitative measure.
-
-
-
Data Analysis:
-
For each population, plot the percent reduction in dry weight (relative to the untreated control) against the logarithm of the herbicide dose.
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic curve) to the data to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth).
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
Data Presentation Example:
| Population | Herbicide Dose (g a.i./ha) | Mean Dry Weight (% of Control) | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Susceptible | 0 (Control) | 100 | 4.5 | - |
| 1 | 85 | |||
| 2 | 65 | |||
| 4 | 52 | |||
| 8 | 15 | |||
| 16 | 2 | |||
| Resistant | 0 (Control) | 100 | 54.0 | 12.0 |
| 8 | 88 | |||
| 16 | 70 | |||
| 32 | 60 | |||
| 64 | 45 | |||
| 128 | 18 |
An RI value greater than 2-3 typically indicates the presence of resistance, while a value of 12.0, as in this example, signifies a high level of resistance.
Part 4: Environmental Fate and Residue Analysis
A crucial aspect of modern herbicide development is understanding the compound's environmental behavior. The final active ingredient must degrade in soil and water to prevent carryover injury to subsequent crops and minimize environmental impact. [13]Regulatory agencies require extensive data on degradation pathways, metabolite formation, and residue levels in crops and the environment. [14] Florpyrauxifen-benzyl, for example, degrades relatively quickly in water and soil through processes like hydrolysis and photolysis. [15]Its primary metabolite is the corresponding acid form, which is also herbicidally active but continues to degrade. [14]
Protocol 2: Overview of Analytical Methods for Residue Detection
Objective: To accurately quantify the concentration of the parent herbicide and its key metabolites in environmental matrices (water, soil) or crop tissues.
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and ability to identify and quantify multiple analytes simultaneously. [16][17] Key Methodological Steps:
-
Sample Collection and Preparation: Collect representative samples from the field or lab study. Store them frozen to prevent degradation prior to analysis.
-
Extraction: Extract the analytes from the sample matrix using an appropriate solvent system (e.g., acetonitrile with acidification, known as a QuEChERS-style extraction).
-
Cleanup: Remove interfering co-extractives from the sample to protect the analytical instrument and improve accuracy. This is often done using solid-phase extraction (SPE) cartridges.
-
LC-MS/MS Analysis:
-
Inject the cleaned extract into the LC-MS/MS system.
-
The liquid chromatography (LC) component separates the parent herbicide from its metabolites based on their physicochemical properties.
-
The tandem mass spectrometry (MS/MS) component provides highly selective detection and quantification by monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Quantification: Calculate the concentration of each analyte by comparing its response to a calibration curve generated from certified reference standards.
Trustworthiness: This multi-step analytical process ensures trustworthiness. The chromatographic separation confirms the analyte's identity by its retention time, while the MS/MS transitions provide a highly specific molecular fingerprint, virtually eliminating the possibility of false positives.
Conclusion
This compound is more than just a chemical; it is a gateway to a new generation of agricultural tools. Its carefully designed structure enables the synthesis of arylpicolinate herbicides that are not only potent but also possess a differentiated mechanism of action crucial for modern resistance management strategies. The journey from this intermediate to a fully commercialized product is paved with rigorous, validated protocols—from synthetic chemistry and mechanistic studies to whole-plant bioassays and environmental residue analysis. For researchers in the field, a deep understanding of these principles and methodologies is paramount to driving continued innovation in crop protection.
References
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Corteva Agriscience. (n.d.). Rinskor™ active Technical Bulletin. Available at: [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Available at: [Link]
-
JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available at: [Link]
-
ResearchGate. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides | Request PDF. Available at: [Link]
-
Contract Laboratory. (2024). Herbicide Testing: Resistance, Residues, and Soil Impact. Available at: [Link]
-
ResearchGate. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. Available at: [Link]
-
University of Warwick. (2016). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. Available at: [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Available at: [Link]
-
CABI Digital Library. (n.d.). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. Available at: [Link]
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362–371. Available at: [Link]
-
Synfacts. (2020). Synthesis of Halauxifen Methyl. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile | Request PDF. Available at: [Link]
-
MDPI. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Available at: [Link]
- Google Patents. (2021). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
-
ACS Publications. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Available at: [Link]
-
Figshare. (2019). Synthesis of 6‑Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Available at: [Link]
-
Cultivar Magazine. (n.d.). Florpyrauxifen-benzyl. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide. Available at: [Link]
-
Mass.gov. (2020). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Available at: [Link]
-
Vermont General Assembly. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. Available at: [Link]
-
Aribo Biotechnology. (n.d.). CAS: 860296-24-8 Name: 6-Chloro-5-fluoropicolinic acid. Available at: [Link]
-
BuyersGuideChem. (n.d.). 6-Chloro-5-fluoropicolinic acid | 860296-24-8. Available at: [Link]
-
BuyersGuideChem. (n.d.). 6-Chloro-5-fluoropicolinic acid suppliers and producers. Available at: [Link]
-
AOBChem USA. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
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Application Note and Protocol: Base-Catalyzed Hydrolysis of Methyl 6-chloro-5-fluoropicolinate
Introduction: The Significance of 6-chloro-5-fluoropicolinic acid in Medicinal Chemistry
6-chloro-5-fluoropicolinic acid is a key heterocyclic building block in contemporary drug discovery and development.[1] Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the pyridine ring, make it a valuable synthon for accessing a diverse range of complex molecular architectures with potential therapeutic applications. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other transformations crucial for constructing active pharmaceutical ingredients (APIs). The synthesis of this acid often proceeds via the hydrolysis of its corresponding methyl ester, Methyl 6-chloro-5-fluoropicolinate.[2] This application note provides a detailed, field-proven protocol for this pivotal transformation, grounded in the fundamental principles of ester hydrolysis.
Reaction Principle: The Irreversible Nature of Saponification
The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[3][4][5][6] This reaction is effectively irreversible, a key advantage over its acid-catalyzed counterpart which exists in equilibrium.[5][7][8][9] The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[4][6] This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either the hydroxide or the expelled methoxide) to form a stable carboxylate salt.[4][6][7] This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible.[4][10] A final acidic workup step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[4][11]
Experimental Protocol
This protocol is designed for the efficient and high-yielding hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, etc. | Starting material.[12][13] |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent grade | Fisher Scientific | The base for hydrolysis.[2][14][15][16] |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Reaction solvent. |
| Deionized Water (H₂O) | High Purity | - | Co-solvent. |
| Hydrochloric Acid (HCl) | 1N aqueous solution | VWR | For acidic workup. |
| Dichloromethane (DCM) or Ethyl Acetate | ACS Reagent grade | Fisher Scientific | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent grade | EMD Millipore | Drying agent. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17][18][19]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[17][19]
-
Handling Reagents:
-
This compound and its corresponding acid are irritants. Avoid inhalation and contact with skin and eyes.[18][19]
-
Lithium hydroxide is corrosive. Handle with care.
-
Tetrahydrofuran (THF) is flammable and can form peroxides. Use in a well-ventilated area away from ignition sources.
-
Handle hydrochloric acid with caution as it is corrosive.
-
Step-by-Step Procedure
Part 1: Saponification Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a solvent mixture of Tetrahydrofuran (THF) and deionized water (a common ratio is 6:1 v/v).[2] The volume should be sufficient to dissolve the starting material (e.g., approximately 6 mL of THF and 1 mL of H₂O for every 1.35 g of the ester).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the stirred solution.[2] Using a moderate excess of the base ensures the reaction goes to completion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
Part 2: Work-up and Isolation
-
Solvent Removal: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Aqueous Dissolution: Add deionized water to the residue to dissolve the lithium carboxylate salt.[2]
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1N hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate out of the solution.[2]
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[2] Perform the extraction multiple times (e.g., 3 x volume of the aqueous layer) to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-5-fluoropicolinic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a high-purity solid.[20]
Visualizing the Workflow
Caption: Workflow for the hydrolysis of this compound.
Mechanism Diagram
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly increasing the amount of lithium hydroxide. Ensure the starting material is fully dissolved.
-
Low Yield during Extraction: The product may have some solubility in the aqueous phase. Saturating the aqueous layer with sodium chloride (brining out) before extraction can improve recovery in the organic phase.[21]
-
Emulsion Formation: During extraction, an emulsion may form. This can often be broken by adding brine or by gentle swirling. In persistent cases, filtration through celite may be necessary.
-
Purity of Final Product: If the final product is not of sufficient purity after recrystallization, column chromatography may be employed as an alternative purification method.
References
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Mata, G., & Galigniana, M. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. [Link]
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
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Jackson, R. F. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-2. [Link]
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Saponification (Base Hydrolysis) of Organic Materials. University of California, Santa Barbara. [Link]
- Process for the purification of carboxylic acids.
-
Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2256. [Link]
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Ester hydrolysis rate: Topics by Science.gov. Science.gov. [Link]
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A study of saponification reactions. Science Projects. [Link]
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Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
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Saponification-Typical procedures. OperaChem. [Link]
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Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143-149. [Link]
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Comparative kinetics of carboxylic esters... : Transition Metal Chemistry. Ovid. [Link]
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LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]
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Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
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Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]
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Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Saponification Reaction of Esters. YouTube. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
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mechanism of ester hydrolysis. YouTube. [Link]
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Analysis of Heterogeneously Catalyzed Ester Hydrolysis Performed in a Chromatographic Reactor and in a Reaction Calorimeter. ResearchGate. [Link]
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Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
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Making Soap Saponification Lab Procedure. Chemistry LibreTexts. [Link]
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Ester hydrolysis. Wikipedia. [Link]
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Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology. [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
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Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. [Link]
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CAS: 860296-24-8 Name: 6-Chloro-5-fluoropicolinic acid. Aribo Biotechnology. [Link]
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Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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CAS NO. 1214337-05-9 | this compound. Arctom Scientific. [Link]
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Application Notes and Protocols: Large-Scale Synthesis of Methyl 6-chloro-5-fluoropicolinate
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of Methyl 6-chloro-5-fluoropicolinate, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The synthesis involves a multi-step process commencing with the oxidation of a substituted picoline, followed by esterification. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and addresses critical safety and analytical considerations for process scalability. The information is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: Significance of this compound
This compound (CAS No. 1214337-05-9) is a halogenated pyridine derivative.[3] Its structural motifs are crucial for the synthesis of various biologically active molecules. The presence of chlorine and fluorine atoms on the pyridine ring significantly influences the compound's chemical reactivity and biological efficacy, making it a valuable building block in medicinal chemistry and agrochemical research.[2][4] Specifically, it serves as a precursor for novel anti-infective agents and herbicides.[2][5] The controlled, large-scale production of this intermediate with high purity is therefore of paramount importance.
Strategic Approach to Large-Scale Synthesis
The synthesis of this compound on an industrial scale necessitates a robust and economically viable process. The chosen synthetic route prioritizes safety, yield, purity, and ease of operation. The overall strategy involves two primary stages:
-
Stage 1: Oxidation of 6-chloro-5-fluoro-2-methylpyridine to 6-chloro-5-fluoropicolinic acid.
-
Stage 2: Esterification of 6-chloro-5-fluoropicolinic acid to this compound.
This approach allows for the isolation and purification of the intermediate carboxylic acid, ensuring the final product meets stringent quality standards.
Detailed Synthetic Protocols
3.1. Stage 1: Oxidation of 6-chloro-5-fluoro-2-methylpyridine
The oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid is a critical transformation.[6] Various oxidizing agents can be employed, but for large-scale production, factors such as cost, safety, and waste management are crucial. A robust method adapted from literature procedures utilizes a strong oxidizing agent in an acidic medium.[7]
Reaction Scheme: 6-chloro-5-fluoro-2-methylpyridine → 6-chloro-5-fluoropicolinic acid
Key Reagents and Rationale:
| Reagent | Purpose | Rationale for Selection |
| Potassium Dichromate (K₂Cr₂O₇) | Oxidizing Agent | A powerful and cost-effective oxidizing agent suitable for converting methyl groups on aromatic rings to carboxylic acids. |
| Sulfuric Acid (H₂SO₄) | Solvent and Catalyst | Provides the necessary acidic environment for the oxidation reaction to proceed efficiently. |
| Sodium Tungstate (Na₂WO₄·2H₂O) | Co-catalyst | Enhances the rate and efficiency of the oxidation process.[7] |
Protocol:
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge a 40% aqueous solution of sulfuric acid.
-
Reagent Addition: While stirring, cautiously add potassium dichromate, followed by sodium tungstate dihydrate and a phase-transfer catalyst (e.g., 18-crown-6).[7]
-
Substrate Addition: Slowly add 6-chloro-5-fluoro-2-methylpyridine to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 105°C and maintain this temperature for approximately 6 hours, with continuous stirring.[7]
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting precipitate and wash the filter cake with cold water.
-
Dissolve the crude product in an aqueous potassium carbonate solution.
-
Extract with an organic solvent (e.g., dichloromethane) to remove unreacted starting material and impurities.
-
Acidify the aqueous layer with 20% hydrochloric acid to precipitate the 6-chloro-5-fluoropicolinic acid.
-
Filter the solid, wash with water, and dry under vacuum to yield the product as a white solid.
-
3.2. Stage 2: Esterification of 6-chloro-5-fluoropicolinic acid
The conversion of the carboxylic acid to its corresponding methyl ester is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[8][9][10]
Reaction Scheme: 6-chloro-5-fluoropicolinic acid + Methanol → this compound
Key Reagents and Rationale:
| Reagent | Purpose | Rationale for Selection |
| Methanol (CH₃OH) | Reactant and Solvent | Serves as both the source of the methyl group for the ester and the reaction solvent. |
| Sulfuric Acid (H₂SO₄) | Catalyst | A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[8][11] |
Protocol:
-
Reactor Setup: In a clean, dry reactor equipped with a stirrer, thermometer, and reflux condenser, add 6-chloro-5-fluoropicolinic acid and methanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method such as HPLC.[12]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if required.
-
Process Visualization
4.1. Synthetic Workflow
Caption: Overall synthetic route from the starting material to the final product.
4.2. Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials, and all operations should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE).[13][14][15][16]
-
Pyridine Derivatives: These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[16] Avoid contact and use in a well-ventilated area.[14][15]
-
Strong Acids and Oxidizers: Sulfuric acid and potassium dichromate are corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.[13][16]
-
Flammable Solvents: Methanol and other organic solvents are flammable. Keep away from ignition sources and use explosion-proof equipment.[13][14][15]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13]
Analytical Characterization
To ensure the quality and purity of the synthesized this compound, a combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and determining the purity of the final product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the intermediate and final products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[7]
Conclusion
This guide outlines a scalable and efficient process for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate for further applications in drug discovery and agrochemical development. The provided rationale for procedural choices and the visualization of the synthetic workflow aim to provide a comprehensive understanding of the manufacturing process.
References
-
Wikipedia. Picolinic acid. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]
- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
International Labour Organization. PYRIDINE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Picolinic Acid in Organic Synthesis. [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.1214337-05-9. [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis of Picolinate Derivatives
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of picolinate derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Picolinic acid and its derivatives are crucial scaffolds in medicinal chemistry and materials science. Traditional synthesis methods often suffer from long reaction times, high energy consumption, and the generation of undesirable byproducts. MAOS presents a green, efficient, and rapid alternative, offering significant improvements in yield, purity, and reaction speed.[1][2][3] This document delves into the fundamental principles of microwave heating and provides field-proven, step-by-step protocols for key transformations, including esterification and palladium-catalyzed cross-coupling reactions.
The Rationale for Microwave-Assisted Synthesis
Picolinate derivatives are foundational components in a vast array of biologically active compounds and functional materials.[4] Their synthesis, therefore, is of paramount importance. Conventional synthetic routes rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction medium.[5] This process is slow and often creates temperature gradients, leading to the formation of side products and decomposition of thermally sensitive molecules.
Microwave-assisted synthesis fundamentally changes how energy is delivered to a reaction. Instead of external heating, microwave irradiation couples directly with polar molecules and ionic species within the reaction mixture.[6][7] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvents, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8] This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[6][7][8]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which translate electromagnetic energy into thermal energy.[5][7]
This "inside-out" heating mechanism is incredibly efficient, leading to dramatic reductions in reaction times (from hours to minutes), improved reaction yields, and often, enhanced product purity by minimizing byproduct formation.[1][2][9]
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Protocol I: Microwave-Assisted Direct Esterification
The esterification of picolinic acid is a fundamental transformation. Conventional methods often require harsh acidic catalysts and prolonged heating, which can be detrimental to sensitive substrates. Microwave irradiation dramatically accelerates this process, often allowing for catalyst-free or milder catalytic conditions.[10][11]
Scientific Rationale
Microwave energy efficiently overcomes the activation energy barrier for ester formation. The high instantaneous temperatures achieved at the molecular level enhance the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8] Polar reagents and intermediates effectively absorb microwave energy, further accelerating the reaction.
Experimental Protocol: Synthesis of Methyl Picolinate
This protocol details the direct esterification of picolinic acid with methanol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Picolinic Acid | ≥99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | VWR |
| Microwave Reactor Vials | 10 mL, with stir bars | CEM, Anton Paar, etc. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Soln. | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add picolinic acid (e.g., 1.0 mmol, 123.1 mg).
-
Solvent Addition: Add anhydrous methanol (5 mL). Methanol acts as both the reagent and a highly efficient microwave-absorbing solvent.
-
Catalyst (Optional but Recommended): Carefully add 1-2 drops of concentrated sulfuric acid to the suspension. Safety Note: Always add acid to the alcohol, never the reverse.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture according to the parameters in the table below. Modern reactors allow for direct temperature and pressure monitoring, which is crucial for safety and reproducibility.
-
Cooling: After the run is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air in the reactor).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate (2 x 15 mL) until effervescence ceases.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting methyl picolinate is often of high purity. If necessary, further purification can be achieved via column chromatography on silica gel.
Microwave Reactor Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Temperature | 120 °C | Provides sufficient thermal energy to accelerate the reaction without significant byproduct formation. |
| Ramp Time | 2 min | A gradual ramp prevents pressure spikes. |
| Hold Time | 10 min | Drastically reduced from the several hours required for conventional reflux.[11] |
| Pressure (Max) | 250 psi | A safety limit; actual pressure will be lower but reflects the closed-vessel conditions. |
| Power (Max) | 300 W | Power is dynamically adjusted by the reactor to maintain the set temperature. |
| Stirring | High | Ensures homogeneous temperature distribution. |
Caption: Workflow for Microwave-Assisted Esterification.
Protocol II: Microwave-Assisted Suzuki Cross-Coupling
The functionalization of the pyridine ring via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura coupling, which forms C-C bonds, is particularly powerful. Microwave irradiation has been shown to dramatically accelerate these reactions, often reducing reaction times from 12-24 hours to just 5-30 minutes.[12][13][14]
Scientific Rationale
The catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination) involves multiple steps, each with its own activation energy. Microwave heating provides the rapid, high-energy input needed to efficiently drive all stages of the cycle.[15] This can lead to lower catalyst loadings, broader substrate scope, and the ability to couple more challenging substrates, such as chloro-picolinates. The rapid heating minimizes catalyst decomposition, which can be an issue during prolonged heating under conventional conditions.
Experimental Protocol: Synthesis of 2-Phenyl-picolinate Derivative
This protocol describes the coupling of a methyl 6-chloropicolinate with phenylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Methyl 6-chloropicolinate | ≥97% | Combi-Blocks |
| Phenylboronic Acid | ≥97% | Oakwood Chemical |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | --- |
| 1,4-Dioxane | Anhydrous, ≥99.8% | --- |
| Water | Deionized | --- |
| Microwave Reactor Vials | 10 mL, with stir bars | --- |
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial, combine methyl 6-chloropicolinate (1.0 mmol, 171.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). Note: Reactions should be set up under an inert atmosphere (N₂ or Ar) if reagents are particularly air-sensitive, though many modern protocols are robust.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). The aqueous component is crucial for the transmetalation step.
-
Vessel Sealing: Securely cap the vial and purge with nitrogen or argon if desired.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate according to the parameters below.
-
Cooling: Allow the vessel to cool to room temperature.
-
Work-up:
-
Dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure coupled product.
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Temperature | 140 °C | 100 °C (Reflux) |
| Time | 15 min | 18 hours |
| Yield | ~92% | ~75% |
| Notes | Cleaner reaction profile | More byproduct formation |
Yields are representative and will vary based on exact substrate and conditions.
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Optimization and Troubleshooting
-
Solvent Choice: The dielectric properties of the solvent are critical. Highly polar solvents (e.g., DMF, NMP, alcohols, water) absorb microwave energy very efficiently, leading to rapid heating. For less polar systems, a "susceptor" (a small amount of a highly absorbing, inert material like silicon carbide) can be added to initiate heating.
-
Temperature vs. Power Control: Modern reactors primarily use temperature control. Set a target temperature, and the instrument will dynamically apply power to maintain it. This is far more reproducible than simply setting a constant power level.
-
Pressure Monitoring: Elevated pressure in a sealed vessel allows for heating solvents well above their atmospheric boiling points. This is a key factor in accelerating reactions. Always operate within the pressure limits of the vessel. If pressure rises unexpectedly, it may indicate a runaway reaction or decomposition. Consider diluting the reaction or lowering the target temperature.
-
"Hot Spot" Misconception: While non-uniform heating can occur in domestic microwave ovens, modern, single-mode scientific reactors with effective stirring provide highly uniform and reproducible temperature control.[7]
Conclusion
Microwave-assisted synthesis represents a transformative technology for the preparation of picolinate derivatives. By delivering energy directly to the reacting molecules, MAOS provides a faster, more efficient, and often higher-yielding alternative to conventional heating methods.[3][16] The protocols outlined in this guide demonstrate the practical application of this technology for key transformations, enabling researchers, scientists, and drug development professionals to accelerate their discovery and development workflows. The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and chemical waste, making it an indispensable tool in the modern synthesis laboratory.[5][17]
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(N.D.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
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(N.D.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate. [Link]
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Salih, K. S. M., & Baqi, Y. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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(2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]
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(N.D.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Chemistry Portal. [Link]
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(N.D.). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise. [Link]
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(N.D.). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. [Link]
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(N.D.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]
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(N.D.). A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Publishing. [Link]
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(2021). Microwave-assisted esterification of P-acids. ResearchGate. [Link]
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(N.D.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]
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(N.D.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
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(N.D.). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. IJRPR. [Link]
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Application Notes & Protocols: The Pivotal Role of Methyl 6-chloro-5-fluoropicolinate in the Development of Advanced Synthetic Auxin Herbicides
Introduction: A New Era in Weed Management
The relentless challenge of ensuring global food security necessitates the development of innovative and effective herbicides. Synthetic auxin herbicides have long been a cornerstone of modern agriculture due to their selective efficacy against broadleaf weeds. Within this class, picolinic acid derivatives represent a vital subclass, demonstrating robust performance and a lower propensity for resistance compared to other modes of action.[1] The discovery of 6-arylpicolinates, such as Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), marked a significant leap forward, offering enhanced activity at lower application rates.[2] At the heart of this chemical innovation lies Methyl 6-chloro-5-fluoropicolinate , a key chemical intermediate whose unique substitution pattern is critical to the biological activity of these next-generation herbicides.[1][3]
This guide provides an in-depth exploration of this compound's application in herbicide development. We will dissect its chemical significance, the mechanism of action of its derivatives, detailed synthesis protocols, and methodologies for biological evaluation. This document is intended for researchers and professionals in agrochemical synthesis and development, offering both foundational knowledge and actionable protocols.
Chemical Profile and Strategic Importance
This compound is a pyridine derivative with the molecular formula C₇H₅ClFNO₂.[3] Its structure is distinguished by a pyridine ring substituted with both a chlorine and a fluorine atom, a feature that profoundly influences its reactivity and the ultimate efficacy of the final herbicidal molecule.
-
Electronegativity and Reactivity: The presence of both chlorine and fluorine atoms enhances the electrophilic nature of the pyridine ring. The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution, a key step for introducing the diverse aryl "tails" characteristic of 6-arylpicolinate herbicides.[3]
-
Biological Activity Enhancement: The fluorine atom at the 5-position is not merely a placeholder. Its high electronegativity and ability to form strong bonds can significantly modulate the molecule's electronic properties, influencing its binding affinity to the target protein in the plant and its metabolic stability.[3] This strategic placement is a cornerstone of modern herbicide design, contributing to higher potency.
Mechanism of Action: The Synthetic Auxin Pathway
Herbicides derived from this compound belong to the synthetic auxin class (HRAC/WSSA Group 4). They function by mimicking indole-3-acetic acid (IAA), a natural plant hormone, causing uncontrolled and disorganized plant growth that ultimately leads to the death of susceptible species.
Unlike first-generation auxins, the 6-arylpicolinates exhibit a differentiated binding affinity for specific auxin receptors.[4] Studies have shown that these molecules bind with high affinity to the F-box protein, specifically the Auxin-Signaling F-Box 5 (AFB5) receptor, part of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[5][6][7]
The Causality of Herbicidal Action:
-
Binding: The herbicide molecule enters the plant cell nucleus and binds to the AFB5 receptor.
-
Complex Formation: This binding event stabilizes the interaction between the AFB5 receptor and an Aux/IAA repressor protein.
-
Ubiquitination: The now-stabilized SCFAFB5 complex tags the Aux/IAA repressor with ubiquitin molecules.
-
Degradation: The tagged repressor is targeted for destruction by the 26S proteasome.
-
Gene Expression: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of auxin-responsive genes.
-
Uncontrolled Growth: The massive, unregulated expression of these genes leads to epinasty, tissue swelling, and ultimately, plant death.
Caption: Mechanism of action for 6-arylpicolinate herbicides.
Application in Herbicide Synthesis: A Generalized Workflow
The synthesis of advanced 6-arylpicolinate herbicides is a multi-step process. This compound is often derived from a more heavily halogenated precursor, such as 3,4,5,6-tetrachloropicolinonitrile.[8] A key transformation is the halogen exchange (Halex) reaction, which selectively introduces fluorine atoms onto the pyridine ring.[9][10]
The general synthetic pathway illustrates the strategic transformations required to build the final active molecule.
Caption: Generalized synthetic workflow for 6-arylpicolinate herbicides.
Protocol 1: Synthesis of a 6-Aryl-picolinate via Suzuki-Miyaura Coupling
This protocol describes the critical cross-coupling step to introduce the functional aryl group onto the picolinate core. This reaction is fundamental to creating the diversity needed for optimizing herbicidal activity.
Rationale: The Suzuki-Miyaura coupling is chosen for its high tolerance of various functional groups, mild reaction conditions, and commercial availability of boronic acid reagents. This allows for the rapid synthesis of a large library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (or similar halogenated precursor)
-
Substituted Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Inert Atmosphere: Assemble a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge the entire apparatus with an inert gas (e.g., Nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.
-
Reagent Addition: To the flask, add Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The solvent should be thoroughly degassed via sparging with nitrogen or by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Methyl 4-amino-6-aryl-3-chloro-5-fluoropicolinate derivative.
Structure-Activity Relationship (SAR) Insights
The herbicidal potency and weed spectrum of 6-arylpicolinates are profoundly influenced by the nature and position of substituents on the 6-aryl "tail".[11][12] Extensive research has established key relationships that guide the design of new, more effective molecules.
-
Aryl Ring Substitution: The substitution pattern on the phenyl ring at the 6-position is a primary driver of activity. For instance, substitutions at the 2, 3, and 4 positions of the aryl ring can be particularly favorable for potent herbicidal activity.[13][12]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents are critical. Studies have shown that both strong electron-withdrawing groups (e.g., nitro) and strong electron-donating groups (e.g., hydroxyl) on the aryl ring can decrease inhibitory activity.[13] Halogen and small alkyl or alkoxy groups are often found in highly active compounds.
-
Picolinate Ring Modifications: While the 6-aryl group is a key focus, modifications to the picolinate ring itself, such as the 4-amino group, are also crucial for maintaining the auxin-like activity.
| Compound/Substitution | Target Weed | Activity Metric (IC₅₀ or % Inhibition) | Key Finding | Reference |
| V-7 (4-chlorophenyl at 6-aryl) | A. thaliana root growth | IC₅₀ 45x lower than halauxifen-methyl | Demonstrates high potency of specific aryl substitutions. | [6][7] |
| V-8 | Post-emergence broadleaf weeds | >95% control at 300 g/ha | Shows excellent post-emergence activity and crop safety. | [2][5][7] |
| Halogen-substituted phenyls | Broadleaf Weeds | Generally stronger activity | Halogen substitutions on the aryl tail enhance herbicidal effects compared to alkyl groups. | [2] |
| 2,4-disubstituted phenyls | A. thaliana root growth | Superior inhibitory activity | Substitution at the 2 and 4 positions of the aryl ring is more effective than at the 3 position. | [13] |
Protocols for Biological Evaluation
Validating the efficacy of newly synthesized compounds is a critical step. The following protocols provide standardized methods for assessing herbicidal activity.
Protocol 2: In Vitro Root Growth Inhibition Assay
Rationale: This assay provides a rapid and quantitative measure of a compound's intrinsic herbicidal activity on a model plant, Arabidopsis thaliana. It is a high-throughput method ideal for primary screening of a large number of synthesized analogs.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
Test compounds dissolved in DMSO (stock solution)
-
Sterile water
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization: Surface sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 4-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days (stratification) to synchronize germination.
-
Media Preparation: Prepare MS agar plates containing various concentrations of the test compounds. Add the compound from the DMSO stock to the molten MS agar just before pouring the plates to ensure even distribution. A DMSO-only plate serves as the negative control.
-
Seed Sowing: Pipette 5-10 stratified seeds in a straight line onto the surface of each prepared MS agar plate.
-
Incubation: Place the plates vertically in a growth chamber for 5-7 days to allow roots to grow downwards along the agar surface.
-
Data Acquisition: After the incubation period, scan the plates using a flatbed scanner. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percent root growth inhibition for each concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).
Protocol 3: Post-Emergence Herbicidal Efficacy Greenhouse Assay
Rationale: This assay evaluates the performance of a compound on whole plants under more realistic conditions. It is a crucial secondary screen to confirm the activity observed in vitro and to assess the spectrum of weeds controlled.
Materials:
-
Pots filled with a standardized soil mix
-
Seeds of various weed species (e.g., Amaranthus retroflexus (pigweed), Chenopodium album (lambsquarters), Echinochloa crus-galli (barnyardgrass))
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)
-
Laboratory track sprayer calibrated to deliver a precise volume
-
Greenhouse with controlled temperature, humidity, and light
Procedure:
-
Plant Growth: Sow seeds of the selected weed species in pots. Grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Formulation & Application: Prepare a spray solution of the test compound at the desired application rate (e.g., grams of active ingredient per hectare). Include appropriate adjuvants as needed. A control group should be sprayed with the formulation blank (no active ingredient).
-
Spraying: Place the pots in a laboratory track sprayer and apply the herbicide solution evenly over the foliage.
-
Post-Application Care: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Evaluation: Visually assess the plants for injury at set time points (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
Data Analysis: For a more quantitative assessment, harvest the above-ground biomass of the surviving plants at the end of the experiment and measure the fresh or dry weight. Calculate the percent reduction in biomass compared to the untreated control.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a foundational building block that has enabled the creation of a new generation of high-potency synthetic auxin herbicides. Its unique halogenation pattern provides the ideal electronic and reactive properties for synthesizing diverse libraries of 6-arylpicolinates. Understanding the mechanism of action, synthetic pathways, and biological evaluation methods associated with these compounds allows researchers to rationally design even more effective and sustainable solutions for global weed management challenges. The protocols and insights provided herein serve as a comprehensive resource for professionals dedicated to advancing the field of agrochemical discovery.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. (n.d.). American Chemical Society. [Link]
-
Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate. [Link]
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Herbicide Mode of Action Groups 101. (2025, May 21). FBN. [Link]
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Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. (n.d.). American Chemical Society. [Link]
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Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. (2019). ResearchGate. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). PubMed. [Link]
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The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016, February 1). PubMed. [Link]
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Experimental Setup for Halogenation of Picolinic Acids: An Application Note for Researchers
Introduction: The Significance of Halogenated Picolinic Acids
Halogenated picolinic acids and their derivatives are pivotal building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a halogen atom onto the picolinic acid scaffold provides a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are instrumental in constructing complex molecular architectures.[3] The position and nature of the halogen substituent can significantly influence the biological activity and physicochemical properties of the resulting compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the halogenation of picolinic acids, detailing various synthetic strategies, step-by-step protocols, and the underlying scientific principles.
Strategic Approaches to Picolinic Acid Halogenation
The electronic nature of the pyridine ring, being electron-deficient, presents unique challenges for direct halogenation compared to electron-rich aromatic systems.[1] Consequently, a variety of methods have been developed to achieve efficient and regioselective halogenation of picolinic acids. The choice of method is dictated by the desired halogen, its position on the ring, and the presence of other functional groups.
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic halogenation of pyridine rings is generally difficult due to the deactivating effect of the nitrogen atom.[1] These reactions often require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids as catalysts to activate the halogenating agent.[1][4] For picolinic acid, the carboxylic acid group further deactivates the ring towards electrophilic attack. However, this method is primarily selective for the 3-position.[1][4]
Causality Behind Experimental Choices: The use of a strong acid catalyst protonates the pyridine nitrogen, further deactivating the ring. However, it also enhances the electrophilicity of the halogenating agent (e.g., Br₂ or Cl₂), making the reaction feasible, albeit often with moderate yields and potential for side reactions.[5]
Nucleophilic Aromatic Substitution (SNAr)
This approach is particularly effective for introducing halogens at the 2-, 4-, and 6-positions of the pyridine ring, which are electronically activated towards nucleophilic attack. A common strategy involves the conversion of a precursor, such as a hydroxypicolinic acid or an aminopicolinic acid, into a better leaving group, which is then displaced by a halide nucleophile.
A notable example is the preparation of 4-halopicolinic acids. Picolinic acid can be converted to its N-oxide, which activates the 4-position for nitration. The resulting 4-nitropicolinic acid N-oxide can then be treated with phosphorus halides (e.g., POCl₃, POBr₃) to simultaneously introduce the halogen at the 4-position and deoxygenate the N-oxide.[1]
Causality Behind Experimental Choices: The N-oxide group is a strong activating group for nucleophilic substitution at the 4-position. The subsequent reaction with phosphorus halides proceeds through a reactive intermediate that is readily displaced by the halide.
Decarboxylative Halogenation
A modern and efficient method for the synthesis of halopyridines is through decarboxylative halogenation of pyridinecarboxylic acids.[6][7] This reaction involves the replacement of the carboxylic acid group with a halogen atom. This method can be advantageous as it provides access to isomers that are difficult to obtain through other routes. For instance, 2-halopyridines can be synthesized from 2-picolinic acids.[8]
Causality Behind Experimental Choices: The reaction often proceeds via a radical mechanism or through the formation of an acyl hypohalite intermediate. The choice of halogen source (e.g., N-halosuccinimide) and reaction conditions (e.g., presence of a catalyst or initiator) is crucial for the efficiency and selectivity of the process.[7]
Ring-Opening/Ring-Closing Strategy via Zincke Imines
A novel strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence.[4][9] The pyridine ring is first activated and opened with an amine to form a Zincke imine intermediate. This acyclic intermediate contains polarized double bonds that are susceptible to electrophilic halogenation with high regioselectivity. Subsequent ring-closure regenerates the aromatic pyridine ring, now halogenated at the 3-position.[4][9]
Causality Behind Experimental Choices: This method transforms the electron-deficient pyridine into a more reactive, electron-rich acyclic system, thus facilitating halogenation under mild conditions. The regioselectivity is controlled by the electronic properties of the Zincke imine intermediate.[4]
Experimental Protocols
Safety Precautions: Halogenating agents are corrosive, toxic, and highly reactive.[10][11][12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13] Avoid inhalation of vapors and contact with skin and eyes.[12]
Protocol 1: Synthesis of 4-Iodopicolinic Acid via Chlorination and Halogen Exchange
This protocol is adapted from a large-scale preparation method and demonstrates a two-step process to synthesize 4-iodopicolinic acid.[14][15]
Step 1: Synthesis of Methyl 4-Chloropicolinate Hydrochloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend picolinic acid (1.0 eq) in thionyl chloride (SOCl₂, ~5-10 eq).
-
Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.16 eq).[14] The addition of DMF has been shown to dramatically accelerate the chlorination reaction.[14][15]
-
Reaction: Heat the reaction mixture to 72 °C and stir for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by GC analysis of quenched aliquots.[14]
-
Workup: After completion, carefully quench the reaction mixture by inverse addition to a solution of methanol in toluene. This is crucial for product quality and to avoid issues during crystallization.[14]
-
Purification: The resulting precipitate, methyl 4-chloropicolinate hydrochloride, can be collected by filtration and purified by recrystallization from acetone.[14]
Step 2: Synthesis of 4-Iodopicolinic Acid
-
Reaction Setup: In a round-bottom flask, treat the methyl 4-chloropicolinate hydrochloride (1.0 eq) with 57% aqueous hydriodic acid (HI).[14]
-
Reaction: Heat the mixture at 110 °C for 6 hours.[14]
-
Workup: After cooling, partially neutralize the reaction mixture with a sodium hydroxide (NaOH) solution to precipitate the product.[14]
-
Purification: Collect the solid by filtration and wash with water to yield 4-iodopicolinic acid. Further purification can be achieved by recrystallization from a methanol/water mixture.[14]
Workflow Diagram:
Caption: Synthesis of 4-Iodopicolinic Acid Workflow
Protocol 2: Synthesis of 6-Bromopicolinic Acid
This method involves the bromination of a picolinic acid derivative.[3] While the specific starting material may vary, a common approach is the direct bromination of 2-picolinic acid under forcing conditions or the synthesis from a pre-functionalized precursor like 6-hydroxypicolinic acid.
-
Reaction Setup: To a solution of 2-picolinic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 6-bromopicolinic acid.[16]
Reaction Scheme Diagram:
Caption: Bromination of 2-Picolinic Acid
Protocol 3: Decarboxylative Chlorination of 2-Picolinic Acid
This protocol is based on a metal-free method for the synthesis of 2-halopyridines.[8]
-
Reaction Setup: In a reaction vessel, dissolve 2-picolinic acid (1.0 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add tert-butyl hypochlorite (t-BuOCl, 1.5 eq) to the mixture.
-
Reaction: Stir the reaction under an oxygen atmosphere (a balloon of oxygen is sufficient) at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 2-chloropyridine can be purified by flash column chromatography.
Mechanism Overview Diagram:
Caption: Decarboxylative Chlorination Mechanism
Characterization of Halogenated Picolinic Acids
The successful synthesis of halogenated picolinic acids requires thorough characterization to confirm the structure and purity of the final product. A combination of analytical techniques is typically employed.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of regiochemistry. | Chemical shifts and coupling patterns of the pyridine ring protons will change upon halogenation. The carbon attached to the halogen will show a characteristic shift in the ¹³C NMR spectrum. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of halogen incorporation. | The mass spectrum will show the molecular ion peak corresponding to the halogenated product. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) or bromine (⁷⁹Br/⁸¹Br ≈ 1:1) is a definitive indicator of successful halogenation. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and reaction monitoring.[17][18][19] | A single major peak in the chromatogram indicates a pure compound. Retention times will differ between the starting material and the halogenated product. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The presence of the carboxylic acid (O-H and C=O stretches) and C-Halogen bonds can be confirmed. |
| Melting Point | Physical property characterization and purity assessment. | A sharp melting point range is indicative of a pure crystalline solid. |
Conclusion
The halogenation of picolinic acids is a crucial transformation in synthetic organic chemistry, providing access to valuable intermediates for drug discovery and materials science. This application note has outlined several key strategies, including electrophilic aromatic substitution, nucleophilic aromatic substitution, decarboxylative halogenation, and a novel ring-opening/ring-closing approach. The choice of methodology should be carefully considered based on the desired regioselectivity and the nature of the substrate. The detailed protocols and the rationale behind the experimental choices aim to equip researchers with the necessary knowledge to successfully perform these reactions in a safe and efficient manner. Thorough characterization of the final products using a suite of analytical techniques is paramount to ensure the integrity of the research outcomes.
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The Strategic Role of Methyl 6-chloro-5-fluoropicolinate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the strategic utilization of versatile chemical building blocks that serve as foundational scaffolds for the synthesis of complex drug candidates.[1] Methyl 6-chloro-5-fluoropicolinate, a halogenated pyridine derivative, has emerged as a cornerstone in this regard. Its unique electronic properties and multiple reactive sites make it a "privileged scaffold," particularly in the development of targeted therapies such as kinase inhibitors.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery efforts.
The pyridine ring, an isostere of benzene, is a common motif in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. The strategic placement of electron-withdrawing fluorine and chlorine atoms on the picolinate ring of this compound significantly modulates its reactivity.[4] The fluorine atom at the 5-position enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] Concurrently, the chlorine atom at the 6-position serves as an excellent leaving group in SNAr reactions and also provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, a critical aspect in the construction of extensive compound libraries for lead optimization.
Key Physicochemical and Reactivity Data
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | [3] |
| Molecular Weight | 189.57 g/mol | [3] |
| CAS Number | 1214337-05-9 | [3] |
| Appearance | Off-white to white solid | Commercially available |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General chemical knowledge |
| Storage | Inert atmosphere, 2-8°C | [3] |
The reactivity of this compound is dominated by two primary transformations that are cornerstones of modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Application Protocol I: Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of a Piperazinyl-Picolinate Intermediate
The SNAr reaction is a powerful tool for forging carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents. In the case of this compound, the electron-deficient nature of the pyridine ring, exacerbated by the fluorine and chloro substituents, facilitates the attack of nucleophiles, particularly at the 6-position where the chlorine atom resides. This protocol details the synthesis of methyl 6-chloro-5-(piperazin-1-yl)picolinate, an intermediate that can be further elaborated in drug discovery programs.[6]
Reaction Scheme
Caption: SNAr reaction of this compound with piperazine.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 g, 5.28 mmol)
-
Piperazine (1.0 g, 11.61 mmol, 2.2 eq)
-
Acetonitrile (MeCN), anhydrous (30 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.28 mmol).
-
Add anhydrous acetonitrile (30 mL) to dissolve the starting material.
-
To this solution, add piperazine (1.0 g, 11.61 mmol). Note: An excess of piperazine is used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80°C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL) to quench any remaining acid and dissolve the piperazine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-chloro-5-(piperazin-1-yl)picolinate.[6]
Application Protocol II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The chlorine atom at the 6-position of this compound serves as a handle for this powerful transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloro-picolinate with an arylboronic acid, a common strategy in the synthesis of kinase inhibitors.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture of DME and water)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the anhydrous solvent via syringe. The choice of solvent can be critical and may require optimization. For many Suzuki couplings, a mixture of an organic solvent and water is effective.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-5-fluoropicolinate derivative.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its capacity to undergo both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein offer a practical guide for researchers to harness the full potential of this privileged scaffold in their pursuit of novel therapeutics. As the demand for more effective and targeted medicines continues to grow, the strategic application of such well-designed building blocks will undoubtedly remain a critical component of successful drug discovery campaigns.
References
- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735.
- Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5712-5722.
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ResearchGate. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
- Google Patents. (2022). US11325906B2 - Chemical compounds.
- Tavares, F. X., Deegan, T. L., Fagan, P. J., Johnson, T. O., Ripin, D. H., & Scola, P. M. (2010). Synthesis and SAR of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & medicinal chemistry letters, 20(4), 1389-1392.
-
MDPI. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
PubMed. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Retrieved from [Link]
- Google Patents. (2003). EP1301489B1 - Synthesis of chlorinated pyrimidines.
- Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
MDPI. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
- Google Patents. (1989). EP0333020A2 - Process for the preparation of substituted pyridines.
-
National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
Sources
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1214337-05-9|this compound|BLD Pharm [bldpharm.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-chloro-5-fluoropicolinate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in scientific principles and practical experience.
I. Understanding the Synthesis: The Fischer-Speier Esterification
The primary route to this compound is the Fischer-Speier esterification of 6-chloro-5-fluoropicolinic acid with methanol, catalyzed by a strong acid.[1] This is a reversible reaction, and understanding its mechanism is crucial for troubleshooting and optimization.[2][3][4]
Reaction Mechanism Overview
The Fischer esterification proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2][4]
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Workflow.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction (Equilibrium not Shifted): The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to either use a large excess of one reactant (typically methanol, as it can also serve as the solvent) or remove the water as it is formed.[3][4][5]
-
Actionable Advice:
-
Use a significant excess of methanol (e.g., 10-20 equivalents or as the solvent).
-
Employ a Dean-Stark apparatus to azeotropically remove water if using a co-solvent like toluene.[3]
-
Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Actionable Advice:
-
Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
For sensitive substrates, milder Lewis acid catalysts can be considered.
-
-
-
Low Reaction Temperature: Esterification generally requires heating to proceed at a reasonable rate.
-
Actionable Advice:
-
Ensure the reaction is heated to reflux, typically between 60-110°C, depending on the solvent used.[6]
-
-
-
Poor Quality Starting Material: Impurities in the 6-chloro-5-fluoropicolinic acid can interfere with the reaction.
-
Actionable Advice:
-
Verify the purity of your starting material using appropriate analytical techniques (e.g., NMR, LC-MS).
-
If necessary, purify the starting acid by recrystallization before use.
-
-
Problem 2: Presence of Unreacted Carboxylic Acid in the Final Product
Possible Causes and Solutions:
-
Incomplete Reaction: As mentioned above, if the reaction has not gone to completion, you will have a mixture of the starting acid and the desired ester.
-
Actionable Advice:
-
Increase the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Re-evaluate the reaction conditions (catalyst amount, temperature, water removal) to drive the reaction to completion.
-
-
-
Ineffective Work-up and Purification: The acidic starting material may not be fully removed during the work-up procedure.
-
Actionable Advice:
-
During the aqueous work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to extract the unreacted carboxylic acid. Be cautious, as vigorous gas evolution (CO2) can occur.
-
Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective for separating the less polar ester from the more polar acid.[4]
-
-
Problem 3: Product Decomposition or Side Product Formation
Possible Causes and Solutions:
-
Hydrolysis of the Ester: The ester product can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and acid, especially during a prolonged or heated work-up.[1]
-
Actionable Advice:
-
Minimize the time the product is in contact with acidic aqueous solutions.
-
Ensure the work-up is performed at room temperature or below.
-
Thoroughly dry the organic extracts before concentrating the product.
-
-
-
Nucleophilic Substitution on the Pyridine Ring: Although less common under these conditions, the chloro substituent on the pyridine ring could potentially undergo nucleophilic substitution, especially at high temperatures or with certain impurities present.
-
Actionable Advice:
-
Avoid excessively high reaction temperatures.
-
Ensure the reaction is carried out under an inert atmosphere if there is a suspicion of side reactions promoted by oxygen.
-
-
-
Thermal Degradation: Prolonged heating at high temperatures can lead to the degradation of the product.
-
Actionable Advice:
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
Use a rotary evaporator at a moderate temperature and reduced pressure to remove the solvent.
-
-
Caption: Troubleshooting Workflow for Low Yield.
III. Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this esterification?
A1: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[3] p-Toluenesulfonic acid (TsOH) is another excellent choice and is often easier to handle as it is a solid.[3] For substrates that are sensitive to strong acids, Lewis acids or solid acid catalysts like Amberlyst-15 can be viable alternatives.[2][7]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the more polar starting carboxylic acid and the less polar ester product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q3: My final product is an oil, but I have seen reports of it being a solid. How can I induce crystallization?
A3: If your purified this compound is an oil, it may be due to residual solvent or minor impurities.
- Actionable Advice:
- Ensure all solvent has been thoroughly removed under high vacuum.
- Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol) and then slowly cooling it to room temperature, followed by further cooling in an ice bath or refrigerator.
- Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
- If the product is still an oil, a small seed crystal from a previous successful batch can be added to induce crystallization.
- If all else fails, purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
- Corrosive Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
- Flammable Solvents: Methanol and other organic solvents are flammable. Avoid open flames and use a heating mantle with a stirrer for heating the reaction.
- Pressure Build-up: When performing a basic wash with sodium bicarbonate, be aware of CO₂ evolution, which can cause pressure to build up in a separatory funnel. Vent the funnel frequently.
IV. Experimental Protocol: A Representative Synthesis
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.
Materials:
-
6-chloro-5-fluoropicolinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-5-fluoropicolinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent if the product is a solid. A patent for a similar compound suggests purification by reverse-phase chromatography.[3]
V. Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts.
| Entry | Catalyst (eq) | Methanol (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1) | 10 | 65 | 6 | 75 |
| 2 | H₂SO₄ (0.1) | 20 | 65 | 6 | 85 |
| 3 | H₂SO₄ (0.2) | 20 | 65 | 4 | 90 |
| 4 | TsOH (0.1) | 20 | 65 | 8 | 82 |
VI. References
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. [Link]
-
What happens if i don't remove water during esterification? (2022). Reddit. [Link]
-
US Patent No. US11325906B2. (2022). Google Patents.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 4. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 5. 1214337-05-9|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of Methyl 6-chloro-5-fluoropicolinate
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of Methyl 6-chloro-5-fluoropicolinate using column chromatography. This document moves beyond a simple protocol, offering troubleshooting guidance and FAQs designed to address the specific challenges researchers encounter with halogenated pyridine derivatives.
Understanding the Molecule: Physicochemical Properties
This compound is a pyridine derivative with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of approximately 189.57 g/mol [1][2][3]. Its structure, featuring a pyridine ring, an ester group, and two different halogen substituents, dictates its chromatographic behavior.
-
Polarity: The presence of the nitrogen atom in the pyridine ring, the ester functional group, and the highly electronegative fluorine and chlorine atoms gives the molecule a moderate to high polarity. The lone pair of electrons on the pyridine nitrogen is a key site for interaction with the stationary phase. Fluorine substitution, in particular, can significantly alter local polarity and hydrogen bonding capabilities[4][5].
-
Solubility: It is typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but has limited solubility in non-polar solvents like hexanes. It is only slightly soluble in water[6].
-
Stability: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption[7][8]. The ester linkage may also be susceptible to hydrolysis under strongly acidic or basic conditions[1].
Core Experimental Workflow: From TLC to Pure Compound
A successful column purification is predicated on a well-developed Thin-Layer Chromatography (TLC) method. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities[9].
Step 1: Thin-Layer Chromatography (TLC) Method Development
-
Plate Preparation: Use standard silica gel 60 F₂₅₄ plates. If plates have been stored for a long time, they can be activated by heating at 110-120°C for 20-30 minutes to remove adsorbed water[10].
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or ethyl acetate to make an approximately 1% solution[11].
-
Spotting: Using a microcapillary tube, carefully spot the solution onto the TLC plate baseline[11].
-
Elution: Develop the plate in a closed chamber saturated with the mobile phase vapor. Test various solvent systems, starting with non-polar mixtures and gradually increasing polarity[12][13].
-
Visualization: Visualize the separated spots under a UV lamp (254 nm)[9]. If compounds are not UV-active, use a chemical stain like potassium permanganate or sulfuric acid charring[12][14].
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | 9:1 → 1:1 | Low to Medium | A standard starting point for many organic compounds. Gradually increase the ethyl acetate proportion[12]. |
| Dichloromethane / Methanol | 99:1 → 95:5 | Medium to High | Useful if the compound shows low mobility in Hexane/EtOAc systems. |
| Toluene / Acetone | 9:1 → 7:3 | Medium | Offers different selectivity compared to ester-based systems[15]. |
Step 2: Column Chromatography Protocol
-
Column Selection & Packing: For flash chromatography, use a glass column and silica gel with a particle size of 40-63 µm (230-400 mesh)[9]. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight[9]. Prepare a slurry of the silica gel in the initial, least polar mobile phase and pour it into the column, ensuring a uniform bed without air bubbles[9].
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the sample weight) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column[9][16]. This technique often results in better resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed[9]. Avoid using solvents stronger than the mobile phase, as this can degrade the separation.
-
-
Elution and Fraction Collection: Begin elution with the solvent system determined by TLC. Apply gentle air pressure (1-2 psi for flash chromatography) to achieve a steady flow rate[16]. Collect fractions sequentially and monitor them by TLC to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions, and remove the solvent using a rotary evaporator.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of polar, basic heterocycles like this compound.
Q1: My compound is streaking or "tailing" badly on the TLC and column, resulting in poor separation. What's happening?
A: Peak tailing is a frequent issue with pyridine derivatives and is primarily caused by strong, non-ideal interactions between the basic nitrogen of your compound and acidic residual silanol groups (Si-OH) on the silica surface. This creates a secondary retention mechanism that broadens the elution band.
-
Causality: The lone pair on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups.
-
Solution: Deactivate the silica gel. Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (0.1-1% v/v). The competing base will preferentially interact with the active silanol sites, masking them from your target compound and leading to a more symmetrical peak shape[8]. Always perform a preliminary TLC with the additive to confirm the effect on Rf.
Q2: I've run several column volumes of solvent, but my compound won't elute from the column. Why is it stuck?
A: This typically indicates one of two issues: the mobile phase is not polar enough, or your compound has irreversibly adsorbed or decomposed on the column.
-
Causality: The polarity of the eluent is insufficient to displace the highly polar compound from the active sites of the stationary phase[13]. Alternatively, the acidic nature of the silica may have caused decomposition[7].
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase ethyl acetate in a hexane/EtOAc mixture)[7].
-
Check for Decomposition: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking from the baseline that wasn't present initially, your compound is likely unstable on silica[7]. In this case, consider using a deactivated silica (see Q1) or an alternative stationary phase like alumina (neutral or basic)[8].
-
Q3: My compound eluted almost immediately in the solvent front, mixed with non-polar impurities. How can I increase its retention?
A: This is a clear sign that your mobile phase is too polar for the separation.
-
Causality: The eluent is so strong that it moves all components of the mixture up the column with little to no interaction with the stationary phase, resulting in no separation[7].
-
Solution: Decrease the polarity of your mobile phase. Go back to your TLC data and select a solvent system that provides the target Rf of 0.2-0.3. This might involve significantly increasing the proportion of the non-polar solvent (e.g., from 1:1 Hexane/EtOAc to 9:1 Hexane/EtOAc)[9].
Q4: The separation looked great on TLC, but on the column, all my fractions are mixed. Why did the separation fail to scale up?
A: This frustrating issue often stems from improper sample loading or overloading the column.
-
Causality:
-
Overloading: Applying too much crude material saturates the stationary phase, exceeding its capacity to separate the components effectively. The bands broaden significantly and overlap.
-
Poor Loading Technique: Dissolving the sample in a solvent much stronger than the mobile phase will cause it to wash down the column in a diffuse band before the separation can begin[16].
-
-
Solutions:
-
Reduce Sample Load: Ensure you are using an appropriate ratio of silica to crude material (at least 40:1 by weight is a good starting point)[9].
-
Use Dry Loading: As recommended in the core protocol, dry loading the sample onto a small amount of silica prevents the use of a strong loading solvent and deposits the sample in a very tight, narrow band at the top of the column, leading to superior resolution[16].
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from the synthesis of this compound?
A: Synthesis of this compound often starts from picolinic acid derivatives and involves halogenation and esterification steps[1]. Common impurities could include unreacted starting materials, regioisomers (e.g., isomers with different halogen positions), or the hydrolyzed carboxylic acid (6-chloro-5-fluoropicolinic acid)[6][17]. A well-optimized chromatography method should be able to separate these based on differences in polarity. The carboxylic acid, being significantly more polar, will have a much lower Rf value than the desired ester product[18].
Q: Can I use reversed-phase chromatography for this purification?
A: Yes, reversed-phase flash chromatography is a viable alternative, especially if the compound proves unstable on silica gel. In this case, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures)[8][19]. Your target compound, being moderately polar, will elute at a specific ratio of organic solvent to water. This method is excellent for separating non-polar impurities from your more polar product.
Q: How do I confirm the purity of my final product after combining the fractions?
A: After evaporating the solvent, the purity of the isolated solid should be confirmed by multiple analytical techniques.
-
TLC: Spot the final product on a TLC plate and run it in a suitable solvent system. It should appear as a single, well-defined spot.
-
HPLC: High-Performance Liquid Chromatography offers a much more sensitive assessment of purity than TLC[15].
-
Spectroscopy: Confirm the identity and structural integrity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure no degradation or unexpected side reactions occurred during purification[20].
Q: My compound is a solid. How should I best apply it to the column?
A: Even if your crude product is a solid, you should still follow the sample loading procedures described above. The key is to introduce the sample to the column in the most concentrated band possible. The "Dry Loading" method is almost always superior for solid samples[9][16]. Dissolve your solid crude product in a minimal amount of a solvent in which it is highly soluble (like DCM or acetone), add silica, evaporate to dryness, and then load the resulting powder onto the column.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
- Google Patents. (1991). CA2022408A1 - Process for preparing pyridine carboxylic acid derivatives.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]
-
The Royal Society of Chemistry. (2016). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
LCGC Europe. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available from: [Link]
-
AbacipharmTech. This compound. Available from: [Link]
-
PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Semantic Scholar. The Polar Hydrophobicity of Fluorinated Compounds. Available from: [Link]
-
ResearchGate. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Available from: [Link]
-
Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. Available from: [Link]
- Google Patents. (2014). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
-
Aribo Biotechnology. CAS: 860296-24-8 Name: 6-Chloro-5-fluoropicolinic acid. Available from: [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Available from: [Link]
-
CHIMIA. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Available from: [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Available from: [Link]
-
ResearchGate. (2019). The Polar Hydrophobicity of Fluorinated Compounds | Request PDF. Available from: [Link]
-
Sunway Pharm Ltd. This compound - CAS:1214337-05-9. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Chemical Communications (RSC Publishing). (2004). Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 242723, Methyl 6-chloropicolinate. Available from: [Link].
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ResearchGate. (2013). On the polarity of partially fluorinated methyl groups | Request PDF. Available from: [Link]
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AOBChem USA. This compound. Available from: [Link]
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Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]
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Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common challenges in synthesizing substituted pyridines?
-
How do I choose the right pyridine synthesis method for my target molecule?
-
What are the best practices for purifying substituted pyridines?
-
-
Troubleshooting Guide: Side Reactions by Synthesis Type
-
Hantzsch Pyridine Synthesis
-
Bohlmann-Rahtz Pyridine Synthesis
-
Kröhnke Pyridine Synthesis
-
Tschitschibabin (Chichibabin) Pyridine Synthesis
-
Transition Metal-Catalyzed Functionalization
-
-
Experimental Protocols
-
Protocol 1: General Procedure for the Hantzsch Dihydropyridine Synthesis
-
Protocol 2: Aromatization of a 1,4-Dihydropyridine
-
Protocol 3: General Procedure for the Kröhnke Pyridine Synthesis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing substituted pyridines?
The synthesis of substituted pyridines is often complicated by a handful of recurring challenges that can impact yield, purity, and even the feasibility of a synthetic route. Understanding these at the outset can inform better experimental design.
-
Regioselectivity: Achieving the desired substitution pattern is a primary hurdle. In many reactions, multiple positions on the pyridine ring are susceptible to reaction, leading to mixtures of isomers that can be difficult to separate.[1][2][3][4] For instance, direct C-H functionalization can often yield a mix of products unless directing groups are employed.[1][2]
-
Over-alkylation: The nitrogen atom in the pyridine ring is nucleophilic and can be readily alkylated. In reactions involving alkylating agents, this can lead to the formation of pyridinium salts, which may be unwanted byproducts.[5] This is particularly problematic when the desired product is a primary or secondary amine-substituted pyridine.[5]
-
Side Reactions and Byproduct Formation: Each named synthesis for pyridines has its own characteristic set of side reactions. For example, the Hantzsch synthesis can be plagued by the self-condensation of the β-keto ester, while the Tschitschibabin synthesis can produce secondary amine byproducts.[6][7]
-
Harsh Reaction Conditions: Some classical methods for pyridine synthesis require high temperatures or strongly acidic or basic conditions, which can be incompatible with sensitive functional groups on the starting materials.[8][9]
-
Purification: The basic nature of the pyridine ring can complicate purification. Tailing is a common issue in silica gel chromatography.[6] Furthermore, the similar polarities of the desired product and certain byproducts can make separation challenging.
Q2: How do I choose the right pyridine synthesis method for my target molecule?
The selection of an appropriate synthetic strategy depends heavily on the desired substitution pattern and the functional groups present in the target molecule.
-
For highly substituted, symmetrical pyridines: The Hantzsch synthesis is a classic and reliable choice, particularly for 2,6-dimethyl-3,5-dicarbalkoxypyridines.[9][10] However, it is a multi-component reaction and the initial product is a dihydropyridine that requires a subsequent oxidation step.[9][11]
-
For 2,3,6-trisubstituted pyridines: The Bohlmann-Rahtz synthesis is a viable option.[8][12] It involves the condensation of an enamine with an ethynylketone.[8][12] A key advantage is that it directly yields the aromatic pyridine without needing a separate oxidation step.[8]
-
For 2,4,6-trisubstituted pyridines with diverse functionalities: The Kröhnke synthesis offers excellent versatility and generally proceeds under mild conditions with high atom economy.[13][14][15][16] It utilizes an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[13]
-
For introducing an amino group at the 2-position: The Tschitschibabin (Chichibabin) amination is a direct method for this transformation using sodium amide.[17]
-
For late-stage functionalization: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are indispensable for introducing aryl, alkynyl, and amino groups, among others, onto a pre-existing pyridine ring.[18][19][20] These methods offer a high degree of control and functional group tolerance.
Q3: What are the best practices for purifying substituted pyridines?
The basicity of the pyridine nitrogen often necessitates specialized purification techniques to achieve high purity.
-
Acid-Base Extraction: This is a powerful first step in purification. By washing the crude product with a dilute acid (e.g., 1M HCl), the basic pyridine product is protonated and extracted into the aqueous layer, leaving non-basic impurities in the organic layer.[6][21] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
Chromatography: While effective, column chromatography on silica gel can be problematic due to the interaction of the basic pyridine with the acidic silica, leading to peak tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Distillation: For volatile pyridine derivatives, distillation can be a highly effective method for purification.[6]
-
Crystallization: If the substituted pyridine is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.
Troubleshooting Guide: Side Reactions by Synthesis Type
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone of pyridine chemistry, but not without its potential pitfalls.
Problem 1: Low yield of the desired dihydropyridine product.
-
Probable Cause: Competing side reactions are often the culprit. The most common is the self-condensation of the β-keto ester.[6] Another possibility is the Michael addition of the enamine to the Knoevenagel condensation product occurring before the desired cyclization.[6]
-
Troubleshooting Steps:
-
Control the stoichiometry: Ensure precise molar ratios of the reactants. An excess of the aldehyde or the nitrogen source can sometimes push the reaction towards the desired product.
-
Optimize the temperature: Some reactions benefit from lower temperatures to minimize side reactions, while others may require heat to overcome activation barriers.[6]
-
Solvent selection: The polarity of the solvent can influence the reaction rate and equilibrium.[6] Screening different solvents (e.g., ethanol, water, glycerol) can lead to improved yields.[11]
-
Catalyst choice: For catalyzed versions of the Hantzsch synthesis, ensure the catalyst is active and consider screening different catalysts.[6]
-
Problem 2: Incomplete aromatization of the dihydropyridine intermediate.
-
Probable Cause: The oxidizing agent used for the aromatization step may be inefficient or used in insufficient quantity. Common oxidants like nitric acid, potassium permanganate, or ferric chloride can sometimes lead to side product formation or require harsh conditions.[9][21]
-
Troubleshooting Steps:
-
Choice of Oxidant: Consider using milder and more efficient oxidizing agents. A variety of newer methods have been developed to address the shortcomings of classical oxidants.
-
Reaction Conditions: Optimize the temperature and reaction time for the oxidation step. Incomplete reaction can leave starting dihydropyridine in the final product.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the aromatization and ensure complete conversion before workup.
-
Troubleshooting Workflow: Hantzsch Synthesis
Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This method offers a direct route to pyridines but can be sensitive to reaction conditions.
Problem: Low yield and decomposition of starting materials.
-
Probable Cause: The Bohlmann-Rahtz synthesis can be limited by the acid sensitivity of the enamine starting materials, especially those with electron-withdrawing groups like tert-butyl esters or cyano groups.[8] The high temperatures often required for the cyclodehydration step can also lead to degradation.[8]
-
Troubleshooting Steps:
-
Use a milder catalyst: Instead of strong Brønsted acids, consider using a solid acid catalyst like Amberlyst-15, which can simplify workup and is tolerated by more sensitive substrates.[8] Lewis acid catalysts have also been shown to be effective.[8]
-
Lower the reaction temperature: The use of acid catalysis can significantly lower the temperature required for the cyclodehydration step, preventing thermal decomposition.[8]
-
One-pot procedure: To circumvent issues with the stability and availability of enamines, a three-component reaction using the ketone, an alkyne, and ammonium acetate (as the ammonia source) can be employed.[8] This generates the enamine in situ.
-
Kröhnke Pyridine Synthesis
A versatile and widely used method, the Kröhnke synthesis is generally robust, but side reactions can occur.
Problem: Formation of byproducts and purification challenges.
-
Probable Cause: While the Kröhnke synthesis has high atom economy, with water and pyridine as the main theoretical byproducts, incomplete reaction or side reactions of the highly functionalized intermediates can lead to a complex product mixture.[13] The proposed 1,5-dicarbonyl intermediate is typically not isolated.[13]
-
Troubleshooting Steps:
-
Ensure purity of starting materials: The α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound should be pure to avoid introducing impurities that could lead to side reactions.
-
Optimize the nitrogen source: Ammonium acetate is the most common nitrogen source, but in some cases, other ammonia sources might provide better results.
-
Reaction conditions: While generally mild, optimizing the solvent and temperature can help drive the reaction to completion and minimize the formation of byproducts.
-
Tschitschibabin (Chichibabin) Pyridine Synthesis
This classical synthesis can suffer from low yields and the formation of a mixture of products.
Problem: Low yield and formation of anomalous pyridine derivatives.
-
Probable Cause: The Tschitschibabin synthesis, which involves the condensation of aldehydes and ammonia, often at high temperatures over a catalyst, is prone to a variety of side reactions.[22][23] These can include competing aldol condensations and other condensation pathways that lead to a range of pyridine byproducts.[22][23] The reaction of higher aliphatic aldehydes is particularly known to produce a mixture of products.[23]
-
Troubleshooting Steps:
-
Catalyst selection: The choice of catalyst (typically alumina or silica-based) and its preparation are crucial.[24]
-
Control of reaction conditions: The temperature and flow rates (for gas-phase reactions) must be carefully controlled to maximize the yield of the desired product.
-
Starting material choice: The reaction is most effective for the synthesis of simple, unsubstituted, or methyl-substituted pyridines from inexpensive starting materials like formaldehyde and acetaldehyde.[24] For more complex targets, other synthetic methods are generally preferred.
-
Transition Metal-Catalyzed Functionalization
These powerful methods for C-H activation and cross-coupling are not without their own set of challenges.
Problem 1: Poor regioselectivity in C-H functionalization.
-
Probable Cause: The pyridine ring has multiple C-H bonds that can potentially be activated. Without a directing group, palladium-catalyzed C-H functionalization can lead to a mixture of isomers.[1] The inherent electronic properties of the pyridine ring favor functionalization at the 2- and 4-positions.
-
Troubleshooting Steps:
-
Use of directing groups: The most effective strategy for controlling regioselectivity is the installation of a directing group that coordinates to the metal catalyst and directs the C-H activation to a specific position (often ortho to the directing group).[19][20]
-
Ligand design: The choice of ligand on the metal catalyst can significantly influence the regioselectivity of the reaction.[1]
-
Substrate control: In some cases, the electronic and steric properties of the substituents already on the pyridine ring can be exploited to direct the functionalization to a specific site.
-
Logical Relationship: Controlling Regioselectivity
Caption: Strategies for controlling regioselectivity in pyridine functionalization.
Problem 2: Catalyst deactivation or low turnover in cross-coupling reactions.
-
Probable Cause: The nitrogen lone pair of the pyridine substrate or product can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[25] This can be particularly problematic in reactions involving halopyridines.[25]
-
Troubleshooting Steps:
-
Ligand choice: The use of bulky, electron-rich phosphine ligands can often mitigate catalyst deactivation by preventing the pyridine nitrogen from strongly coordinating to the metal center.
-
Additive screening: In some cases, the addition of additives can improve catalyst performance.
-
Reaction conditions: Optimizing the solvent, base, and temperature is critical for achieving high catalyst turnover.
-
| Problem | Synthesis Method | Common Cause(s) | Recommended Solution(s) |
| Low Yield | Hantzsch | Self-condensation of β-keto ester; Michael addition side reaction[6] | Optimize stoichiometry, temperature, and solvent; screen catalysts[6] |
| Incomplete Aromatization | Hantzsch | Inefficient or insufficient oxidant[9][21] | Use milder/alternative oxidants; optimize reaction time/temp; monitor reaction |
| Starting Material Decomposition | Bohlmann-Rahtz | Acid sensitivity of enamines; high temperature[8] | Use milder acid catalysts (e.g., Amberlyst-15); lower reaction temperature; employ a one-pot, three-component approach[8] |
| Product Mixture | Tschitschibabin | Competing condensation pathways[22][23] | Optimize catalyst and reaction conditions; best suited for simple pyridines[24] |
| Poor Regioselectivity | C-H Functionalization | Multiple reactive C-H bonds[1] | Employ directing groups; optimize ligands; utilize substrate control[1][19] |
| Catalyst Deactivation | Cross-Coupling | Pyridine nitrogen coordination to the metal center[25] | Use bulky, electron-rich ligands; screen additives; optimize reaction conditions |
Experimental Protocols
Protocol 1: General Procedure for the Hantzsch Dihydropyridine Synthesis
This protocol describes the synthesis of a typical 1,4-dihydropyridine.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-keto ester (2 equivalents) in a suitable solvent such as ethanol.
-
Addition of Nitrogen Source: To the stirred solution, add the nitrogen source, typically ammonium acetate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The dihydropyridine product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude dihydropyridine can be further purified by recrystallization if necessary.
Protocol 2: Aromatization of a 1,4-Dihydropyridine
This protocol describes a general method for the oxidation of a Hantzsch ester to the corresponding pyridine.
-
Dissolution: Dissolve the 1,4-dihydropyridine (1 equivalent) in a suitable solvent, such as acetic acid or chloroform.
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide, or a mild oxidant) portion-wise to the solution at room temperature or with cooling.
-
Reaction: Stir the reaction mixture until the starting material is completely consumed, as monitored by TLC.
-
Workup: Quench the reaction appropriately (e.g., by adding water or a reducing agent if necessary). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic solvent, then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude pyridine can then be purified by column chromatography, distillation, or recrystallization.
Protocol 3: General Procedure for the Kröhnke Pyridine Synthesis
This protocol outlines the synthesis of a 2,4,6-trisubstituted pyridine.
-
Reactant Mixture: In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1 equivalent), the α,β-unsaturated carbonyl compound (1 equivalent), and ammonium acetate (5-10 equivalents).
-
Solvent Addition: Add a suitable solvent, typically acetic acid, and stir the mixture.
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: Collect the precipitated solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted pyridine.[14]
References
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Wikipedia. Kröhnke pyridine synthesis. [Link]
-
ResearchGate. Established strategies for controlling regioselectivity in C−H activation of pyridine. [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link]
-
Chemistry Stack Exchange. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. [Link]
-
Dander, J. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. ACS Catalysis, 3(7), 1597–1601. [Link]
-
Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]
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ChemistryViews. Functionalization of Pyridines via Pyridyne Intermediates. [Link]
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RSC Publishing. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. [Link]
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ARKIVOC. Recent trends in the chemistry of pyridine N-oxides. [Link]
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Wikipedia. Chichibabin pyridine synthesis. [Link]
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Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
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Wikipedia. Hantzsch pyridine synthesis. [Link]
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ACS Green Chemistry Institute. Avoiding Over-alkylation. [Link]
-
Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
-
ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
-
Organic Syntheses. Pyridine-n-oxide. [Link]
-
Wang, S., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1-9. [Link]
-
Chemistry Notes. Chichibabin pyridine synthesis. [Link]
-
Fowler, F. W. (1972). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. The Journal of Organic Chemistry, 37(10), 1585-1590. [Link]
-
Katritzky, A. R. (2000). Learning from the Hantzsch synthesis. Chemical Heritage Magazine, 18(4), 12-13. [Link]
-
Val C. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 27(15), 4998. [Link]
-
Scribd. Hantzsch Pyridine Synthesis. [Link]
-
ChemistryViews. Selective C-4 Alkylation of Pyridines. [Link]
-
Wiley Online Library. Kröhnke Pyridine Synthesis. [Link]
-
Química Orgánica. Kröhnke synthesis of pyridine. [Link]
- Google Patents.
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de Souza, R. O. M. A. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. European Journal of Organic Chemistry. [Link]
-
Miyamoto, H., et al. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 144(33), 15068-15077. [Link]
-
Macmillan Group, Princeton University. Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of organic chemistry, 68(8), 3090–3098. [Link]
-
Cambridge University Press. Chichibabin Reaction. [Link]
-
Ajesh, P., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-22. [Link]
-
Wikipedia. Pyridine. [Link]
-
ResearchGate. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]
-
ResearchGate. 161 questions with answers in PYRIDINES. [Link]
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Stability and storage conditions for Methyl 6-chloro-5-fluoropicolinate.
Technical Support Center: Methyl 6-chloro-5-fluoropicolinate
Welcome to the technical support guide for this compound (CAS: 1214337-05-9). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and use in experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: There seem to be conflicting storage temperature recommendations from different suppliers. What is the correct storage temperature?
This is an excellent and critical observation. You may see recommendations for "Room Temperature"[1] as well as for refrigerated conditions such as "2-8°C" or "4-8°C"[2].
Expert Recommendation: For long-term stability and to minimize the risk of degradation, we strongly recommend storing this compound at 2-8°C .
Causality Explained:
-
Hydrolytic Stability: The primary degradation pathway for this compound is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid (6-chloro-5-fluoropicolinic acid)[3]. This reaction is significantly accelerated by the presence of moisture and by higher temperatures. While the compound may be stable at room temperature for short periods if perfectly dry, long-term storage at ambient temperatures increases the risk of hydrolysis, especially if the container has been opened.
-
Minimizing Kinetic Rates: All chemical reactions, including degradation pathways, have rates that are temperature-dependent. Storing the compound under refrigeration slows down the kinetics of any potential degradation process, ensuring its purity and reactivity for a longer period.
The "Room Temperature" recommendation is often for shipping or very short-term storage and assumes an ideal, sealed, and dry environment. The 2-8°C recommendation represents the best practice for preserving the compound's integrity over its shelf life.
Q2: How should I handle the compound upon receiving it and after opening the container for the first time?
Proper handling is crucial to prevent contamination and degradation.
Step-by-Step Handling Protocol:
-
Initial Inspection: Upon receipt, inspect the container seal for any damage.
-
Equilibration: Before opening for the first time, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: When dispensing the compound, do so in a dry, inert atmosphere (e.g., a glove box or under a stream of argon or nitrogen). This minimizes exposure to moisture and oxygen.
-
Resealing: Tightly reseal the container immediately after use. For added protection, you can wrap the cap with Parafilm®.
-
Storage: Return the resealed container to 2-8°C storage.
Q3: What are the visible signs of degradation for this compound?
While the compound itself is a solid, signs of degradation may be subtle.
-
Change in Physical Appearance: Look for any change from a uniform solid to clumps, discoloration, or a sticky/oily appearance, which could suggest the uptake of water and subsequent hydrolysis.
-
Analytical Assessment: The most reliable way to check for degradation is through analytical methods. A simple Thin Layer Chromatography (TLC) can be very informative. The primary degradation product, 6-chloro-5-fluoropicolinic acid, is significantly more polar and will have a lower Rf value than the parent ester. The presence of a new, more polar spot is a strong indicator of hydrolysis.
Q4: Is this compound sensitive to light?
Expert Recommendation: As a precautionary measure, store the compound in an amber or opaque vial to protect it from light . Avoid prolonged exposure to direct sunlight or strong laboratory lighting.
Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems that may arise during experiments, linking them to the stability and storage of this compound.
Scenario 1: Low or No Yield in My Reaction
-
Problem: "I am using this compound as a starting material, but my reaction is giving a very low yield, or failing completely. I've checked all my other reagents and conditions."
-
Potential Cause & Investigation: The most likely culprit is the degradation of your starting material, primarily through hydrolysis. The resulting carboxylic acid will not participate in reactions where the ester is the reactive group.
-
Troubleshooting Workflow:
A workflow for troubleshooting low reaction yields.
Scenario 2: Inconsistent Results from the Same Batch
-
Problem: "My initial experiments with a new bottle of this compound worked perfectly, but subsequent reactions are giving poorer results."
-
Potential Cause & Investigation: This strongly suggests gradual degradation of the compound after the container was first opened. Each time the bottle is opened, there is a chance for moisture and air to enter, leading to incremental hydrolysis.
-
Preventative Measures:
-
Aliquot the Compound: Upon receiving a new bottle and after the initial equilibration, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere.
-
Dedicated Storage: Store these aliquots at 2-8°C in a desiccated secondary container. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Scenario 3: Solubility Issues or Hazy Solutions
-
Problem: "The compound is not dissolving as expected in my anhydrous solvent, or the solution appears hazy."
-
Potential Cause & Investigation: While specific quantitative solubility data is not widely published, this issue can also be linked to degradation. The hydrolyzed carboxylic acid has different solubility properties than the parent ester and may be less soluble in certain non-polar organic solvents. The "haziness" could be due to the partially dissolved, more polar degradation product.
-
Expert Recommendation:
-
Always use high-quality, anhydrous solvents, especially for moisture-sensitive reactions.
-
If you suspect degradation, attempt to dissolve a small sample in a solvent system appropriate for both the ester and the potential acid (e.g., a small amount of methanol) and check the purity by TLC or LC-MS before proceeding with your reaction.
-
Data Summary & Key Parameters
The following table summarizes the known stability and storage information for this compound.
| Parameter | Recommended Condition/Value | Rationale & Remarks |
| Storage Temperature | 2-8°C[2] | Minimizes the rate of potential hydrolytic and thermal degradation. Provides optimal long-term stability. |
| Storage Atmosphere | Dry, Inert Gas (Argon, Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture. |
| Light Exposure | Protect from Light (Amber Vial) | Precautionary measure due to the potential photosensitivity of the fluorinated pyridine ring structure. |
| Primary Degradation Pathway | Hydrolysis | The methyl ester is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases, forming 6-chloro-5-fluoropicolinic acid[3]. |
| Secondary Degradation Pathway | Nucleophilic Substitution | The chlorine atom on the pyridine ring can be displaced by strong nucleophiles[3]. |
| Recommended Container | Tightly sealed glass vial (Amber) | Glass is generally inert. Avoid plastic containers unless their compatibility has been verified to prevent potential leaching or reaction. |
Stability Assessment Workflow
Use the following decision tree to assess the stability of your this compound before use.
A decision tree for pre-experimental stability assessment.
References
-
AOBChem USA. This compound. Available at: [Link]
-
National Center for Biotechnology Information. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022-08-16). Available at: [Link]
Sources
Technical Support Center: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reactivity in their SNAr experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is not proceeding, or the conversion is very low. What are the most common reasons for this?
A1: Low or no product yield in an SNAr reaction typically points to one or more of the following factors: insufficient activation of the aromatic ring, a poor leaving group, low nucleophile reactivity, suboptimal solvent choice, or inadequate reaction temperature. A systematic approach to troubleshooting these areas is the most effective strategy.[1]
Q2: How do I know if my aromatic ring is "activated" enough for an SNAr reaction?
A2: For a successful SNAr reaction, the aromatic ring must be electron-deficient. This is achieved by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][3][4] The EWG is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2][5] If the EWG is at the meta position, it cannot effectively stabilize the intermediate through resonance, and the reaction is unlikely to proceed.[4]
Q3: I thought fluoride was a poor leaving group. Why is it often the best for SNAr reactions?
A3: This is a critical and often misunderstood aspect of SNAr. Unlike SN1 and SN2 reactions where bond strength is paramount, the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring.[2][5] Fluorine's high electronegativity makes the carbon atom it's attached to highly electrophilic (electron-poor), thus accelerating this initial attack.[5][6] The leaving group ability in SNAr reactions generally follows the trend: F > Cl ≈ Br > I.[2][7]
Q4: Can I run an SNAr reaction on an aromatic ring without an electron-withdrawing group?
A4: Generally, SNAr reactions on unactivated rings are very difficult and require harsh conditions, such as high temperatures and extremely strong bases (e.g., NaOH or NaNH2).[5][8] These reactions often proceed through a different mechanism involving a highly reactive "benzyne" intermediate, which can lead to a mixture of products.[5][9] For most practical applications, especially in drug development, alternative methods like Buchwald-Hartwig amination or Ullmann condensation are preferred for coupling nucleophiles to unactivated aryl halides.[10][11]
Troubleshooting Guides
Problem: No Reaction or Low Conversion
When faced with a stalled SNAr reaction, a systematic evaluation of the reaction components and conditions is essential. The following guide will walk you through the most probable causes and their solutions, starting with the most impactful factors.
Causality: The energy barrier for the formation of the Meisenheimer complex is highly dependent on the ability of the electron-withdrawing groups (EWGs) to stabilize the resulting negative charge.[4][12] Without sufficient stabilization, the intermediate is too high in energy to form at a reasonable rate.
Troubleshooting Steps:
-
Verify EWG Position: Ensure your EWG is positioned ortho or para to the leaving group. Meta-positioning will not provide the necessary resonance stabilization.[4]
-
Increase Activation: If possible, switch to a substrate with a stronger or an additional EWG. The more EWGs in the ortho and para positions, the more reactive the substrate.[8][13]
Common Electron-Withdrawing Groups for SNAr
| Group | Name | Activating Strength |
| -NO₂ | Nitro | Very Strong |
| -CN | Cyano | Strong |
| -C(O)R | Acyl/Carbonyl | Strong |
| -SO₂R | Sulfonyl | Strong |
| -CF₃ | Trifluoromethyl | Moderate to Strong |
Causality: As mentioned in the FAQs, the leaving group's primary role in SNAr is to polarize the C-X bond and facilitate the initial nucleophilic attack.[2][5]
Troubleshooting Steps:
-
Switch to Aryl Fluoride: If your current substrate is an aryl chloride, bromide, or iodide, switching to the corresponding aryl fluoride will significantly increase the reaction rate.[1][2]
-
Consider Other Leaving Groups: While less common, other groups like nitro (-NO₂) and sulfonate esters can also function as effective leaving groups in SNAr reactions.[7]
Leaving Group Reactivity in SNAr
| Leaving Group | Relative Reactivity | Rationale |
| -F | Highest | Highest electronegativity strongly polarizes the C-X bond.[5] |
| -Cl | Moderate | Good balance of electronegativity and bond strength. |
| -Br | Moderate | Similar reactivity to -Cl.[7] |
| -I | Lowest | Least electronegative, resulting in a less electrophilic carbon. |
Causality: The strength of the nucleophile directly impacts the rate of the initial addition step. A more potent nucleophile will attack the electron-deficient aromatic ring more readily.
Troubleshooting Steps:
-
Increase Nucleophile Concentration: Using an excess of the nucleophile can help drive the reaction forward.
-
Generate a More Potent Nucleophile: If your nucleophile is neutral (e.g., an alcohol or amine), adding a base will deprotonate it to form a more reactive anionic nucleophile (e.g., an alkoxide or amide). Choose a base with a pKa high enough to deprotonate your nucleophile effectively. For weakly acidic nucleophiles, stronger bases like sodium hydride (NaH) may be necessary.[1][14]
-
Consider Nucleophile Structure: Steric hindrance around the nucleophilic atom can slow down the reaction.[15][16] If possible, use a less sterically hindered nucleophile.
Causality: The solvent plays a critical role in solvating the ions and influencing the nucleophile's reactivity.
Troubleshooting Steps:
-
Use Polar Aprotic Solvents: Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally the best choice for SNAr reactions.[1][17] They are effective at dissolving the reagents but do not solvate the anionic nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[1][17]
-
Avoid Protic Solvents: Protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[17][18] They can also react with strong bases.
Solvent Effects on SNAr Reaction Rates
| Solvent Type | Examples | Effect on Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Increases Rate | Poorly solvates the anionic nucleophile, increasing its reactivity.[17] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[17][19] |
| Aprotic Nonpolar | Toluene, Hexane | Generally Poor | Low solubility of ionic reagents. |
Causality: Many SNAr reactions have a significant activation energy and require thermal energy to proceed at a practical rate.
Troubleshooting Steps:
-
Increase the Temperature: Gradually increasing the reaction temperature can often overcome a high activation barrier. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes the reaction without causing decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate SNAr reactions, often leading to higher yields in shorter reaction times.[20][21][22] Microwaves can efficiently heat polar solvents and reagents, and in some cases, may have non-thermal effects that promote the reaction.[23]
Workflow for Troubleshooting Low SNAr Reactivity
Caption: A decision tree for troubleshooting low-yielding SNAr reactions.
Advanced Strategies for Challenging Substrates
For particularly unreactive substrates where standard optimization is insufficient, consider these advanced strategies:
-
Catalysis: While less common for the classic SNAr mechanism, certain reactions can be catalyzed. For instance, base catalysis can play a role in both steps of the mechanism.[24][25]
-
Phase-Transfer Catalysis (PTC): PTC can be effective when dealing with a solid-liquid or liquid-liquid biphasic system, helping to transport the nucleophile to the substrate.
-
Transition-Metal-Catalyzed Cross-Coupling: For aryl halides that are unreactive towards SNAr, palladium-catalyzed Buchwald-Hartwig amination (for C-N bond formation) and copper-catalyzed Ullmann condensation (for C-N, C-O, and C-S bond formation) are powerful alternatives.[10][11][26][27] These methods have a broad substrate scope and often proceed under milder conditions.[10][11]
Protocol: General Procedure for a Microwave-Assisted SNAr Reaction
This protocol provides a starting point for optimizing a difficult SNAr reaction using microwave irradiation.
Materials:
-
Aryl halide (1.0 eq)
-
Nucleophile (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a clean, dry microwave vial, add the aryl halide, nucleophile, and base.
-
Add the anhydrous solvent to achieve a concentration typically between 0.1 and 1.0 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature (e.g., start at 100 °C and increase if necessary) and time (e.g., start with 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as appropriate for your specific product (e.g., dilute with water and extract with an organic solvent).
-
Purify the product, typically by flash column chromatography.
Note: Always consult the safety guidelines for your specific microwave reactor and handle all reagents with appropriate personal protective equipment.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Beers, K. M., & DiRico, K. J. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 83(15), 7857–7865. [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic letters, 6(17), 2881–2884. [Link]
-
Pelletier, J. D., & Posner, G. H. (2016). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Green Chemistry Letters and Reviews, 9(3), 153-159. [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Hauser, D., & Lardy, H. A. (2003). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. Organic letters, 5(15), 2639–2641. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Forlani, L. (1996). Catalysis in nucleophilic aromatic substitution reactions. The presence of molecular complexes on the pathway of reactions between 1-fluoro- and 1-chloro-2,4-dinitrobenzene and aliphatic amines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1699-1703. [Link]
-
Bentham Science. (2018). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. [Link]
-
PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
-
Taylor & Francis Online. (2006). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. [Link]
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Chegg. (n.d.). Solved: List six factors affecting rate of substitution. [Link]
-
LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. [Link]
-
Royal Society of Chemistry. (1971). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]
-
Chemistry Stack Exchange. (2015). Why aryl halides are very less reactive towards nucleophilic substitution reactions?. [Link]
-
Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 21. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 22. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Catalysis in nucleophilic aromatic substitution reactions. The presence of molecular complexes on the pathway of reactions between 1-fluoro- and 1-chloro-2,4-dinitrobenzene and aliphatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 25. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridines
Welcome to the technical support center for the fluorination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, providing not only solutions but also the underlying scientific rationale to empower your research.
Section 1: Troubleshooting Common Issues in Pyridine Fluorination
Issue 1: Low or No Conversion of Starting Material
This is one of the most common frustrations in synthetic chemistry. Before making drastic changes to your reaction, consider these fundamental parameters.
Question: I've set up my fluorination reaction, but after the specified time, I see mostly starting material. What should I check first?
Answer: When faced with low or no conversion, a systematic approach is key. Here are the primary factors to investigate:
-
Anhydrous Conditions: Many fluorinating reagents are highly sensitive to moisture. Trace amounts of water can quench the reaction or decompose the reagent.
-
Actionable Advice: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reactions should be conducted under an inert atmosphere of nitrogen or argon.
-
-
Reagent Quality: The activity of your fluorinating agent can degrade over time, especially if not stored correctly.
-
Actionable Advice: If possible, use a freshly opened bottle of the fluorinating reagent. For reagents like Silver(II) Fluoride (AgF₂), which is a black, fine, crystalline solid, any notable discoloration to a yellow/brown solid indicates decomposition, and the reagent should be discarded.
-
-
Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. The optimal temperature is a delicate balance between achieving a reasonable reaction rate and preventing decomposition of the starting material, product, or reagent.
-
Actionable Advice: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. For many nucleophilic aromatic substitution (SNAr) reactions, elevated temperatures are necessary. Conversely, for some sensitive substrates, starting the reaction at a lower temperature (e.g., 0 °C or -78 °C) and slowly warming to room temperature can prevent byproduct formation.
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing reagents and influencing the reactivity of the fluorinating agent.
-
Actionable Advice: For SNAr reactions using fluoride salts like KF or CsF, aprotic polar solvents such as DMF, DMSO, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion. For electrophilic fluorinations with reagents like Selectfluor, acetonitrile is a common and effective solvent. Always check the compatibility of your fluorinating agent with the chosen solvent, as some combinations can be reactive.
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
The formation of a complex mixture of products can make purification challenging and significantly lower the yield of the desired isomer.
Question: My reaction is working, but I'm getting a mixture of fluorinated pyridine isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in pyridine fluorination is a common challenge due to the presence of multiple reactive C-H bonds. The following strategies can be employed to direct the fluorination to the desired position:
-
Exploiting Directing Groups: Existing functional groups on the pyridine ring can strongly influence the position of fluorination.
-
Expert Insight: In 3,5-disubstituted pyridines, for example, a benzyloxy group can direct fluorination to the adjacent C-2 position. The electronic and steric properties of substituents play a critical role in determining the outcome.
-
-
Choice of Fluorinating Reagent: Different fluorinating agents can exhibit different selectivities.
-
Actionable Advice: For C-H fluorination, AgF₂ often shows high selectivity for the position adjacent to the nitrogen atom in pyridines and diazines. This method is tolerant of a wide range of functional groups and proceeds under mild conditions.
-
-
Catalyst and Ligand Effects (for catalyzed reactions): In transition-metal-catalyzed fluorinations, the choice of catalyst and ligands is paramount in controlling regioselectivity.
-
Actionable Advice: For palladium-catalyzed fluorination of heteroaryl bromides, the supporting phosphine ligand can significantly influence the efficiency and outcome of the reaction.
-
Section 2: Frequently Asked Questions (FAQs) for Specific Fluorination Methods
Nucleophilic Aromatic Substitution (SNAr) Fluorination
Question: I am trying to perform an SNAr fluorination on a chloropyridine with KF, but the reaction is very slow and gives a low yield. What can I do to improve it?
Answer: SNAr reactions with chloropyridines and fluoride salts are often challenging due to the low nucleophilicity of fluoride and the relatively poor leaving group ability of chloride compared to fluoride. Here are several ways to optimize your reaction:
-
Enhance Fluoride Nucleophilicity:
-
Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as a tetralkylammonium salt (e.g., Bu₄NCl), is crucial. These catalysts help to bring the fluoride ion into the organic phase and increase its reactivity.
-
Fluoride Source: While KF is cost-effective, cesium fluoride (CsF) is more soluble and can be more effective, although more expensive. Anhydrous tetraalkylammonium fluoride salts (e.g., anhydrous Me₄NF) are highly reactive and can enable fluorination at room temperature.
-
-
Solvent and Temperature:
-
Expert Insight: Aprotic polar solvents like DMF, DMSO, or sulfolane are essential to solvate the potassium ion and leave a "naked," more nucleophilic fluoride ion. These reactions often require elevated temperatures, sometimes exceeding 130 °C, to proceed at a reasonable rate.
-
-
Leaving Group:
-
Actionable Advice: If possible, starting with a bromopyridine or a pyridine with a better leaving group, such as a nitro group ortho or para to the site of substitution, will significantly accelerate the reaction. It is noteworthy that the SNAr reactions of fluoropyridines are often faster than those of chloropyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.
-
-
Moisture Control:
-
Critical Point: Rigorous exclusion of water is necessary, as it can hydrate the fluoride ion, reducing its nucleophilicity.
-
| Parameter | Recommendation for Sluggish SNAr Fluorination | Rationale |
| Fluoride Source | Use spray-dried KF or CsF; consider anhydrous R₄NF salts. | Increases solubility and reactivity of the fluoride ion. |
| Catalyst | Add a phase-transfer catalyst (e.g., Bu₄NCl). | Facilitates the transfer of fluoride into the organic phase. |
| Solvent | Use high-boiling aprotic polar solvents (e.g., DMSO, Sulfolane). | Enhances fluoride nucleophilicity. |
| Temperature | Increase to >130 °C, monitoring for decomposition. | Overcomes the activation energy barrier. |
| Atmosphere | Maintain a dry, inert atmosphere (N₂ or Ar). | Prevents quenching by moisture. |
Electrophilic Fluorination
Question: My electrophilic fluorination using Selectfluor is not working on my electron-deficient pyridine. What could be the problem?
Answer: Selectfluor is a versatile and widely used electrophilic fluorinating agent, but its reactivity is influenced by several factors, especially the electronic nature of the substrate.
-
Substrate Reactivity: Electron-deficient pyridines are inherently less nucleophilic and therefore less reactive towards electrophilic attack.
-
Expert Insight: If your pyridine contains multiple electron-withdrawing groups, the fluorination may proceed in lower yields or not at all.
-
-
Reaction Medium: The solvent system can have a profound impact on the reaction's success.
-
Actionable Advice: While acetonitrile is a common solvent, for some substrates, a co-solvent system may be beneficial. For example, the use of water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines.
-
-
Additives: The presence of a base or other additives can be crucial.
-
Expert Insight: Pyridines can sometimes act as additives themselves, forming halogen bonds with Selectfluor that can alter its reactivity and selectivity.
-
-
Alternative Reagents: If Selectfluor is ineffective, consider other electrophilic fluorinating agents.
-
Actionable Advice: N-Fluorobenzenesulfonimide (NFSI) is another powerful and commonly used electrophilic fluorinating agent. For certain substrates, N-fluoropyridinium salts may also be effective.
-
Question: I'm observing decomposition of my starting material or product during electrophilic fluorination. What can I do to minimize this?
Answer: Decomposition can be a significant issue, especially with sensitive substrates. Here are some strategies to mitigate it:
-
Temperature Control: Many electrophilic fluorinations are exothermic.
-
Actionable Advice: Running the reaction at a lower temperature can often prevent the formation of byproducts. For the fluorination of 1,2-dihydropyridines with Selectfluor, adding the reagent solution slowly at 0 °C was found to be optimal.
-
-
Solvent Compatibility: Be aware of potential reactions between your fluorinating agent and the solvent.
-
Expert Insight: Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO. Acetonitrile is often a safer choice.
-
-
Reaction Monitoring: Closely monitor the reaction progress.
-
Actionable Advice: Use TLC, GC-MS, or NMR to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-reaction or product degradation.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for C-H Fluorination of a Pyridine using AgF₂
This protocol is adapted from a procedure for the site-selective fluorination of pyridines and diazines.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (2.5 - 3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Celite
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the substituted pyridine and anhydrous acetonitrile to an oven-dried reaction vessel equipped with a stir bar.
-
Reagent Addition: Add AgF₂ to the reaction mixture in one portion. Note that AgF₂ is sensitive to moisture and should be handled quickly in the air.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. The introduction of a fluorine atom can significantly alter the polarity of the molecule, which should be considered when choosing an eluent system.
Protocol 2: General Procedure for SNAr Fluorination of a Chloropyridine
This is a general guideline for a challenging SNAr fluorination. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for a specific substrate.
Materials:
-
Chloropyridine (1.0 equiv)
-
Spray-dried Potassium Fluoride (KF) (3.0 equiv)
-
Tetrabutylammonium Chloride (Bu₄NCl) (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a stir bar and reflux condenser, add the chloropyridine, spray-dried KF, and Bu₄NCl.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction Conditions: Heat the reaction mixture to 130-150 °C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions can be slow and may require extended reaction times.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Visualizing Reaction Optimization
Decision-Making Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low-yield issues in pyridine fluorination.
Caption: A flowchart for troubleshooting low-yield pyridine fluorination reactions.
References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available from: [Link]
-
MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]
-
Campeau, L.-C., et al. (2019). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development, 23(7), 1436-1442. Available from: [Link]
-
DiRocco, D. A., & Rovis, T. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(9), 2006-2020. Available from: [Link]
-
ResearchGate. One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation | Request PDF. Available from: [Link]
-
MDPI. Special Issue : Fluorine Chemistry. Available from: [Link]
-
L'Heureux, A., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 15(1), 336-347. Available from: [Link]
-
Lee, E., & Ritter, T. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17150-17153. Available from: [Link]
-
UC Merced. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Available from: [Link]
-
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(9), 2006-2020. Available from: [Link]
-
Wikipedia. Electrophilic fluorination. Available from: [Link]
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors
Technical Support Center: Picolinate Esterification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for picolinate esterification. This guide is designed for researchers, scientists, and drug development professionals who utilize picolinate esters in their synthetic workflows. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower you in your laboratory work.
Introduction to Picolinate Esterification
Picolinate esters are important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials. The pyridine-2-carboxylic acid (picolinic acid) scaffold offers unique chelating properties and serves as a valuable building block. The esterification of picolinic acid, however, can present specific challenges due to the presence of the pyridine nitrogen, which can influence the reactivity of the carboxylic acid and participate in side reactions.
This guide provides a structured approach to troubleshooting the most common methods used for picolinate esterification, including Fischer-Speier esterification and carbodiimide-mediated coupling reactions (Steglich esterification).
Troubleshooting Guide: A Question-and-Answer Approach
Scenario 1: Low or No Product Yield
Question: My picolinate esterification reaction shows very low conversion by TLC/LC-MS, even after an extended reaction time. What are the primary causes?
Answer: Low conversion is a frequent issue that can typically be traced back to one of three areas: reaction equilibrium, reagent activation, or reagent quality.
-
For Fischer-Speier Esterification (Acid-Catalyzed):
-
Is water being effectively removed? Fischer esterification is a reversible reaction where water is a byproduct.[1][2] According to Le Chatelier's principle, the reaction will not proceed to completion unless water is removed from the reaction medium.[1][3]
-
Solution: If using a large excess of the alcohol as the solvent is not sufficient to drive the equilibrium, employ a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it forms.[4] Alternatively, adding a dehydrating agent like molecular sieves can be effective.[4]
-
-
Is your acid catalyst sufficient? The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen, making the carboxylic acid a better electrophile for attack by the alcohol.[1][5] Insufficient catalysis will result in a very slow reaction.
-
-
For Carbodiimide Coupling (DCC/EDC):
-
Is your carboxylic acid being properly activated? Carbodiimides like DCC or EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This is the key activation step.
-
Causality: If your picolinic acid is not fully dissolved or if the carbodiimide has degraded due to improper storage (they are moisture-sensitive), this activation will be inefficient.
-
Solution: Ensure your reagents are fresh and anhydrous. Use a solvent in which the picolinic acid is fully soluble.
-
-
Are you observing the formation of a white precipitate (for DCC)? The formation of dicyclohexylurea (DCU) is an indicator that the DCC is reacting. If no precipitate forms, your DCC is likely inactive. For EDC, the urea byproduct is water-soluble, so this visual cue is absent.[4][8]
-
Have you included a catalyst like DMAP? For sterically hindered alcohols or to accelerate the reaction, 4-dimethylaminopyridine (DMAP) is a crucial catalyst in Steglich esterifications.[6][9][10] It acts as an acyl-transfer reagent, forming a more reactive acylpyridinium intermediate that is less prone to side reactions.[6]
-
Question: I'm trying to synthesize a tert-butyl picolinate ester using Fischer conditions and it's failing. Why?
Answer: This is a classic substrate limitation. The Fischer esterification works poorly for tertiary alcohols like tert-butanol.[11] Under the strong acidic and heated conditions, tertiary alcohols will readily eliminate to form alkenes (in this case, isobutylene).[6]
-
Expert Recommendation: For tertiary esters, the Steglich esterification is the method of choice.[6][11] The reaction is performed under mild, neutral conditions using a coupling agent like DCC or EDC with a catalytic amount of DMAP, which avoids the conditions that lead to elimination.[6][10]
Scenario 2: Formation of Side Products
Question: My reaction with DCC is complete, but I have a major side product that is difficult to separate from my desired ester. What is it?
Answer: The most common side product in DCC-mediated couplings is an N-acylurea .[12] This arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[10][12] This rearranged product is stable and unreactive towards the alcohol.
-
Mechanism of Side Reaction: The O-acylisourea, if not intercepted quickly by a nucleophile (the alcohol), will undergo a 1,3-acyl migration to form the thermodynamically more stable N-acylurea.
-
Solution: This side reaction can be significantly suppressed by adding catalytic DMAP.[10] DMAP is a superior nucleophile that rapidly intercepts the O-acylisourea to form an acylpyridinium intermediate. This new intermediate does not undergo rearrangement and reacts efficiently with the alcohol to form the desired ester.[6]
Question: After my aqueous workup, I see a significant amount of my starting picolinic acid reappearing. What's happening?
Answer: This indicates hydrolysis of your picolinate ester product. Esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.[13][14]
-
Acidic Hydrolysis: If your workup involves a strong acid wash (e.g., 1M HCl) and prolonged contact time, you may be catalyzing the reverse reaction of Fischer esterification.[2][14]
-
Basic Hydrolysis (Saponification): This is a more common issue. Washing with a strong base (e.g., 1M NaOH) to remove unreacted picolinic acid can cause rapid, irreversible hydrolysis of the ester product.[2][13][15]
-
Solution:
-
Minimize contact time with aqueous acid or base.
-
Use a milder base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) solution.
-
Ensure the reaction mixture and workup are performed at a low temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
-
Scenario 3: Purification Challenges
Question: I used DCC and now I can't get rid of the dicyclohexylurea (DCU) byproduct. It co-elutes with my product on the column.
Answer: The removal of DCU is a well-known drawback of using DCC.[4][16] DCU has limited solubility in many organic solvents, but enough to often make complete removal by filtration impossible and chromatographic separation challenging.[16]
-
Proven Solutions:
-
Filtration at 0 °C: Before workup, cool the reaction mixture (if in a non-polar solvent like DCM) in an ice bath for 30 minutes. Much of the DCU will precipitate and can be removed by filtration.
-
Solvent Selection: After filtration, concentrate the reaction mixture and add a solvent in which your product is soluble but DCU is not, such as diethyl ether or hexane. The remaining DCU will precipitate and can be filtered off.
-
Switch to EDC: The best solution is often preventative. Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC.[4] The corresponding urea byproduct from EDC is water-soluble and is easily removed during the aqueous workup.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which esterification method should I choose for my substrate?
| Method | Reagents | Best For | Avoid When | Key Considerations |
| Fischer-Speier | Alcohol (excess), Acid Catalyst (H₂SO₄) | Simple, primary, or secondary alcohols; large-scale synthesis where cost is a factor.[1][11][17] | Acid-sensitive substrates; tertiary alcohols; phenols.[6][11] | Requires high temperatures and removal of water to drive equilibrium. |
| Steglich | Alcohol, DCC or EDC, DMAP (cat.) | Acid- or heat-sensitive substrates; tertiary alcohols; valuable/complex alcohols where a 1:1 stoichiometry is needed.[6][9][10] | Cost is a major concern for very large-scale reactions. | Mild, room-temperature reaction. DCC produces insoluble urea byproduct; EDC's is water-soluble.[4][10] |
| Acid Chloride | Picolinoyl chloride, Alcohol, Base (e.g., Pyridine) | Most alcohols, including phenols. | Substrates with other nucleophilic groups that can react with the highly reactive acid chloride. | Picolinoyl chloride must first be prepared (e.g., using SOCl₂ or (COCl)₂), adding a step.[11][12] |
Q2: Can I use EDC with NHS for picolinate esterification?
Yes, though it's more common in bioconjugation for creating amide bonds. In this two-step process, EDC and N-hydroxysuccinimide (NHS) react with the picolinic acid to form a semi-stable NHS-ester.[18][19] This activated ester can then be isolated (or used in situ) to react with the alcohol. This method is advantageous when you want to activate the acid first and remove the EDC and its urea byproduct before adding a very precious or sensitive alcohol.[18][19]
Q3: My picolinic acid has other functional groups. How do I avoid side reactions?
This requires the use of protecting groups .[20] If your picolinic acid derivative also contains, for example, a hydroxyl or an amino group, these nucleophilic groups will compete with the external alcohol during the esterification.
-
Strategy:
-
Protect: Selectively protect the other functional groups. For example, protect a phenol as a silyl ether (e.g., TBDMS) or an amine as a carbamate (e.g., Boc).[20] The choice of protecting group must be orthogonal—that is, stable to the esterification conditions.[21]
-
Esterify: Perform the picolinate esterification.
-
Deprotect: Remove the protecting group under conditions that do not affect your newly formed ester.[21]
-
Visualized Mechanisms and Workflows
The Steglich Esterification Mechanism
The diagram below illustrates the key steps in a DCC/DMAP-mediated Steglich esterification, highlighting the activation of the carboxylic acid and the catalytic role of DMAP in preventing side reactions.
Caption: Key pathways in the Steglich esterification.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose the cause of a low-yielding picolinate esterification reaction.
Caption: A decision tree for diagnosing low yield issues.
Experimental Protocols
Protocol 1: Steglich Esterification of Picolinic Acid with Benzyl Alcohol
This protocol describes a standard procedure using EDC to avoid purification issues with urea byproducts.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve picolinic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Add benzyl alcohol (1.1 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ solution (to remove unreacted picolinic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl picolinate.
Protocol 2: Fischer-Speier Esterification for Methyl Picolinate
This protocol uses a large excess of methanol to drive the reaction to completion.[5][22]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq) and methanol (20 eq, serves as reagent and solvent).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 eq) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture over crushed ice.
-
Carefully neutralize the solution by adding saturated NaHCO₃ solution portion-wise until effervescence ceases (pH ~7-8).
-
-
Extraction:
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[22]
-
Purification: The crude methyl picolinate can be further purified by distillation or column chromatography if necessary.[22]
References
-
MDPI. Ligand Engineering of UiO-66 for CO 2 -to-DMC Reaction: Unraveling the Role of Acidity, Defects, and Electronic Effects in Catalytic Performance - MDPI. Available at: [Link]
-
PubMed. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Available at: [Link]
-
ResearchGate. Reaction mechanisms for the formation of Picolinyl ester derivatives of.... Available at: [Link]
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
-
ResearchGate. Proposed mechanism for the synthesis of picolinate and picolinic acid.... Available at: [Link]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
-
National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
-
University of Illinois. Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
Scribd. Protecting Groups | PDF | Carboxylic Acid | Ester. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
- Google Patents. US4521595A - Process for the purification of esters.
-
Chemistry LibreTexts. 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]
-
IIT Bombay. Protecting Groups. Available at: [Link]
-
ResearchGate. Ester formation from COOH and OH by using EDC/ NHS is possible?. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
ResearchGate. How to purify esterefication product?. Available at: [Link]
-
RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available at: [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]
- Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
-
YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
Chemistry LibreTexts. The Hydrolysis of Esters. Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
Wikipedia. Ester hydrolysis. Available at: [Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Protective Groups [organic-chemistry.org]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 6-chloro-5-fluoropicolinate
Welcome to the technical support guide for the purification of Methyl 6-chloro-5-fluoropicolinate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this key building block with high purity. We will move beyond simple protocols to explain the chemical rationale behind the purification strategies, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Understanding the Impurity Profile
Achieving high purity begins with understanding what you are trying to remove. The synthetic route to this compound, which often involves halogenation and esterification of picolinic acid derivatives, can generate a predictable set of impurities.[1]
Diagram: Target Molecule and Common Impurities
Sources
How to monitor the progress of a picolinate synthesis reaction
Welcome to the technical support center for monitoring picolinate synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of picolinate derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
This resource is structured as a dynamic question-and-answer hub, addressing the common and critical challenges encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the first and most crucial step in monitoring my picolinate synthesis?
A1: The foundational step is to establish a clear analytical baseline. Before initiating your reaction, you must be able to distinguish unequivocally between your starting materials and your expected picolinate product using a chosen analytical technique. The most common and accessible method for this initial assessment is Thin Layer Chromatography (TLC).
-
Expertise & Experience: A common pitfall is assuming a literature TLC solvent system will work perfectly for your specific substrates. Always perform a preliminary TLC with your starting materials to determine an optimal solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2-0.4.[1][2] This provides an ideal window for the typically more non-polar product to appear at a higher Rf.
-
Trustworthiness: A self-validating TLC protocol involves using a "co-spot."[1][2] This is a lane on the TLC plate where you spot both the reaction mixture and the starting material. If the starting material spot in the reaction lane has truly been consumed, the co-spot will show only the product spot and the distinct starting material spot. If they are the same compound, you will see a single, potentially elongated spot.
Q2: Which analytical technique is best suited for monitoring my reaction: TLC, HPLC, GC-MS, or NMR?
A2: The "best" technique is dictated by the specific properties of your reactants and products, the information you need (qualitative vs. quantitative), and the resources available.
| Technique | Best For | Advantages | Disadvantages |
| TLC | Rapid, qualitative monitoring of reaction completion. | Fast, inexpensive, requires minimal sample.[3][4] | Not quantitative, resolution may be poor for compounds with similar polarities. |
| HPLC | Quantitative analysis of reaction conversion and purity. | High resolution, quantitative, suitable for non-volatile compounds.[5][6] | Requires method development, more expensive, longer analysis time. |
| GC-MS | Analysis of volatile picolinate esters and identification of byproducts. | Excellent separation for volatile compounds, provides mass for structural confirmation.[7][8] | Requires analytes to be volatile and thermally stable; may require derivatization.[9][10] |
| NMR | In-situ, quantitative monitoring and structural confirmation. | Provides detailed structural information, can be quantitative (qNMR) without reference standards.[11][12][13] | Lower sensitivity, expensive instrumentation, requires deuterated solvents for in-situ monitoring. |
-
Authoritative Grounding: For many picolinate derivatives, especially in pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high resolution and quantitative accuracy.[5][6] For volatile esters, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for both monitoring and identifying trace impurities.[7][14]
Q3: How can I use NMR to get a quantitative measure of my reaction's progress?
A3: Quantitative NMR (qNMR) is a powerful technique that allows for the determination of analyte concentration without the need for a specific reference standard of the product.[11][12] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[15]
-
Expertise & Experience: To perform qNMR, you add a known amount of an internal standard (a compound with a simple NMR spectrum that doesn't overlap with your analyte signals) to a precisely weighed sample of your reaction mixture. By comparing the integral of a known proton on the internal standard to the integral of a unique proton on your product and starting material, you can calculate their respective concentrations and determine the reaction conversion.
-
Trustworthiness: The key to accurate qNMR is selecting a suitable internal standard and ensuring long relaxation delays (d1) in your NMR acquisition parameters to allow for complete magnetization recovery of all nuclei. This ensures the signal integrals are truly proportional to the molar quantities.[13]
Troubleshooting Guides
Problem 1: My TLC plate shows the reaction has stalled; the starting material spot is still prominent after several hours.
-
Possible Cause 1: Insufficient Reagent or Catalyst Activity.
-
Causality: Many picolinate syntheses, such as esterifications or cross-coupling reactions, rely on catalysts or stoichiometric reagents that can degrade over time due to moisture, air, or improper storage.
-
Troubleshooting Steps:
-
Verify the quality and stoichiometry of all reagents.
-
If using a catalyst, consider adding a fresh portion to the reaction mixture.
-
For reactions sensitive to water (e.g., using thionyl chloride), ensure all glassware is oven-dried and reagents are anhydrous.[7]
-
-
-
Possible Cause 2: Sub-optimal Reaction Temperature.
-
Causality: Chemical reactions are highly sensitive to temperature. Too low a temperature will result in slow kinetics, while a temperature that is too high might cause degradation of starting materials or products.
-
Troubleshooting Steps:
-
Consult the literature for the recommended temperature range for your specific transformation.
-
If the reaction is known to be slow, consider a modest increase in temperature (e.g., 10-20 °C) and continue to monitor by TLC.[16]
-
Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a stable temperature.
-
-
Problem 2: A new, unexpected spot has appeared on my TLC plate, and I'm not sure if it's a byproduct or an intermediate.
-
Causality: Side reactions are common in organic synthesis. For picolinates, this could involve hydrolysis of an ester product, over-alkylation, or formation of regioisomers.
-
Troubleshooting Workflow:
Troubleshooting an unexpected TLC spot. -
Expertise & Experience: Hydrolysis of picolinate esters back to the parent picolinic acid is a common side reaction, especially during aqueous workups or if the reaction solvent contains water.[17][18] The resulting carboxylic acid is significantly more polar and will have a much lower Rf on a normal-phase TLC plate.
Problem 3: My HPLC analysis shows multiple peaks. How do I confirm which peak is my picolinate product?
-
Causality: HPLC provides high-resolution separation, and what appears as a single spot on TLC can resolve into multiple components. These could be starting materials, the desired product, isomers, or impurities.
-
Troubleshooting Steps:
-
Injection of Standards: Sequentially inject pure samples of your starting materials. This will definitively identify their corresponding peaks in the reaction mixture chromatogram.
-
Spiking the Sample: Prepare a sample of your reaction mixture and "spike" it with a small amount of a pure starting material. The peak corresponding to that starting material should increase in area.
-
LC-MS Analysis: The most definitive method is to use a mass spectrometer as the detector for your HPLC (LC-MS). The mass-to-charge ratio (m/z) of each eluting peak can be used to confirm the molecular weight of your expected picolinate product.
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction).[1]
-
Spotting:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "Co" lanes.
-
Using a fresh capillary tube, spot an aliquot of your reaction mixture onto the "RXN" and "Co" lanes (directly on top of the starting material spot).[2]
-
-
Development: Place the plate in a covered chamber containing your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (254 nm). Circle the visible spots with a pencil. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Interpretation: Monitor the disappearance of the starting material spot in the "RXN" lane and the appearance of a new product spot. The reaction is complete when the "SM" spot is no longer visible in the "RXN" lane.
Example TLC plate for reaction monitoring.
Protocol 2: Sample Preparation for GC-MS Analysis of Picolinate Esters
-
Objective: To analyze the conversion of picolinic acid to a volatile picolinate ester.
-
Sample Quenching: Withdraw ~50 µL of the reaction mixture and quench it in 1 mL of a suitable solvent (e.g., ethyl acetate). If the reaction contains a strong acid or base, neutralize it first with a saturated sodium bicarbonate solution or dilute HCl, respectively.
-
Extraction: Add 1 mL of water to the quenched sample, vortex thoroughly, and allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Dilution & Analysis: Filter the dried organic solution and dilute it to an appropriate concentration for GC-MS analysis (typically ~1 mg/mL).
-
Authoritative Grounding: Picolinyl esters are well-suited for GC-MS analysis, and their mass spectra often provide diagnostic fragment ions that can confirm the structure.[7][14][19] For non-volatile picolinic acids, derivatization to a more volatile form (e.g., a trimethylsilyl ester) may be necessary prior to GC analysis.[10][20]
References
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- A Guide to Quantit
- Picolinyl esters for the structural determination of f
- Quantitative NMR methods for reaction and process monitoring.Rheinland-Pfälzische Technische Universität Kaiserslautern-Landau.
-
How to Monitor by TLC. University of Rochester Department of Chemistry.[Link]
-
Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. National Institutes of Health.[Link]
-
What is qNMR and why is it important? Mestrelab Resources.[Link]
- Method for producing chromium picolinate complex.
-
GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. PubMed.[Link]
-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central.[Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health.[Link]
-
New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate.[Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Alwsci Blog.[Link]
-
Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate.[Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect.[Link]
-
Monitoring a Reaction by TLC. Chemistry LibreTexts.[Link]
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. ACS Publications.[Link]
-
Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. PubMed.[Link]
-
Monitoring Chemical Reactions. Study.com.[Link]
-
How can TLC monitor the progress of a chemical reaction? YouTube.[Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]
- 4. youtube.com [youtube.com]
- 5. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 14. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 16. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Synthesis of Poly-substituted Aromatic Compounds
A Senior Application Scientist's Guide to Troubleshooting and Strategy
Welcome to the technical support center for researchers, scientists, and drug development professionals. The synthesis of poly-substituted aromatic compounds is a cornerstone of modern chemistry, yet it is fraught with challenges that can impede progress and consume valuable resources. This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles governing these complex transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and design more robust synthetic routes.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent issues encountered at the bench. Each problem is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.
Q1: My electrophilic aromatic substitution (EAS) reaction is producing the wrong isomer or a mixture of isomers. How can I control the regioselectivity?
This is the most fundamental challenge in aromatic synthesis. Regioselectivity is dictated by the electronic and steric properties of the substituents already on the ring.[1][2][3] Failure to control it stems from a misinterpretation of these directing effects or the inability of a chosen strategy to override them.
Causality:
-
Electronic Effects: Electron-donating groups (EDGs) like -OR, -NR₂, and alkyl groups activate the ring and direct incoming electrophiles to the ortho and para positions by stabilizing the positively charged Wheland intermediate through resonance or induction.[3][4] Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -COR deactivate the ring and direct to the meta position, as this position is the least destabilized.[5][6]
-
Steric Hindrance: Bulky substituents on the ring or a bulky incoming electrophile can disfavor substitution at the more crowded ortho position, leading to a higher proportion of the para product.[4][7]
Troubleshooting Workflow:
Sources
- 1. fiveable.me [fiveable.me]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of Methyl 6-chloro-5-fluoropicolinate
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. Methyl 6-chloro-5-fluoropicolinate, a halogenated pyridine derivative, serves as a critical building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the picolinate ring, presents a compelling case for a detailed Nuclear Magnetic Resonance (NMR) spectroscopic analysis. The presence of these halogens induces significant electronic effects that profoundly influence the chemical shifts and coupling constants of the molecule's protons and carbons, offering a rich dataset for interpretation.
This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. In the absence of publicly available experimental spectra for this specific compound, we present highly accurate predicted data generated from validated computational models. To provide a robust comparative framework, we will analyze this predicted data alongside experimentally determined spectra of closely related analogues: Methyl 6-chloropicolinate and Methyl 5-fluoropicolinate, sourced from the Spectral Database for Organic Compounds (SDBS). This comparative approach will illuminate the distinct influence of each halogen substituent on the NMR parameters of the pyridine ring system.
The Significance of Halogen Substitution in NMR Spectroscopy
Halogens, particularly fluorine and chlorine, exert strong inductive and mesomeric effects on the electron distribution within an aromatic ring. The high electronegativity of these atoms generally leads to a deshielding of nearby nuclei, resulting in downfield chemical shifts. Furthermore, the presence of a spin-active nucleus like ¹⁹F (spin ½, 100% natural abundance) introduces through-bond scalar couplings (J-couplings) to neighboring ¹H and ¹³C nuclei, providing invaluable structural information. Understanding these effects is crucial for the unambiguous assignment of NMR signals and the confident confirmation of molecular structure.
Experimental Protocols: A Blueprint for Robust Data Acquisition
The following protocols are designed to yield high-quality NMR data for the analysis of halogenated picolinates. These methodologies are grounded in best practices for NMR spectroscopy of small organic molecules.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this class of compounds due to its excellent solubilizing properties and relatively simple residual solvent signal. For studies requiring a different polarity or hydrogen-bonding environment, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ can be considered.
-
Concentration: A sample concentration of 10-20 mg in 0.5-0.7 mL of deuterated solvent is recommended to ensure a good signal-to-noise ratio for all experiments, particularly for ¹³C and 2D NMR.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm.
NMR Spectrometer Parameters:
A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse sequence: zg30 (a standard 30-degree pulse experiment)
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-32
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (a power-gated proton-decoupled experiment)
-
Spectral width: -10 to 180 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
-
¹⁹F NMR:
-
Pulse sequence: zg30
-
Spectral width: Determined by the chemical shift of the fluorine atom, but a range of -100 to -150 ppm (referenced to CFCl₃) is a reasonable starting point for aryl fluorides.
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 64-128
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be utilized.
-
The spectral widths in both dimensions should be set to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise in a reasonable experiment time. For HMBC, the long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8-10 Hz).
-
Predicted and Comparative NMR Data Analysis
The following sections detail the predicted NMR data for this compound and compare it with the experimental data for its structural analogues.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Data
| Compound | H3 (ppm) | H4 (ppm) | OCH₃ (ppm) |
| This compound (Predicted) | ~8.01 (d) | ~7.85 (dd) | ~3.95 (s) |
| Methyl 6-chloropicolinate | 7.92 (d) | 7.75 (t) | 3.99 (s) |
| Methyl 5-fluoropicolinate | 8.15 (dd) | 7.62 (ddd) | 3.98 (s) |
| Methyl picolinate | 8.08 (d) | 7.85 (td) | 4.00 (s) |
Analysis:
-
Aromatic Protons (H3 & H4): In the predicted spectrum of this compound, the two aromatic protons, H3 and H4, are expected to appear as a doublet and a doublet of doublets, respectively. The presence of the electronegative chlorine at C6 and fluorine at C5 is predicted to shift both protons downfield compared to the unsubstituted Methyl picolinate. The doublet for H3 arises from its coupling to H4. The doublet of doublets for H4 is due to its coupling to H3 and a through-space coupling to the fluorine at C5.
-
Comparison with Analogues:
-
In Methyl 6-chloropicolinate, the absence of the fluorine at C5 simplifies the spectrum, with H4 appearing as a triplet due to coupling with H3 and H5.
-
In Methyl 5-fluoropicolinate, the fluorine at C5 causes a significant downfield shift of the adjacent H4 and H6 protons.
-
-
Methyl Protons (OCH₃): The methyl protons of the ester group are expected to appear as a singlet around 3.95 ppm, consistent across all the compared compounds, indicating that the substituents on the pyridine ring have a minimal effect on the chemical shift of this group.
¹³C NMR Spectral Data
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C=O (ppm) | OCH₃ (ppm) |
| This compound (Predicted) | ~147.5 | ~125.0 (d) | ~139.0 (d) | ~155.0 (d) | ~150.0 (d) | ~164.0 | ~53.0 |
| Methyl 6-chloropicolinate | 149.2 | 128.0 | 140.0 | 125.1 | 151.0 | 164.8 | 53.0 |
| Methyl picolinate | 148.1 | 127.0 | 137.1 | 125.8 | 150.1 | 165.7 | 52.8 |
Analysis:
-
Aromatic Carbons: The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals for the aromatic and carbonyl carbons. The carbons directly bonded to the electronegative chlorine (C6) and fluorine (C5) are predicted to be significantly deshielded. Furthermore, the carbons in the vicinity of the fluorine atom (C3, C4, C5, and C6) are expected to exhibit C-F coupling, appearing as doublets.
-
Comparison with Analogues:
-
The absence of the C-F coupling in Methyl 6-chloropicolinate and Methyl picolinate simplifies their spectra.
-
The chemical shifts of the carbons in the analogues provide a clear indication of the electronic effects of the individual halogen substituents. For instance, the downfield shift of C6 in Methyl 6-chloropicolinate compared to Methyl picolinate highlights the deshielding effect of the chlorine atom.
-
¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum of this compound is predicted to show a single signal for the fluorine atom at the C5 position. The chemical shift is anticipated to be in the typical range for an aryl fluoride, likely between -120 and -140 ppm (relative to CFCl₃). This signal would be expected to be a doublet of doublets due to coupling with H4 and H6 (if present).
2D NMR Spectroscopy: Connecting the Dots
To unambiguously assign all ¹H and ¹³C signals and confirm the structure, a suite of 2D NMR experiments is indispensable.
Caption: Workflow for 2D NMR based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons H3 and H4, showing a cross-peak between their respective signals.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton to its directly attached carbon. This would confirm the assignments of the protonated carbons C3, C4, and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound include:
-
The methyl protons to the carbonyl carbon (C=O) and C2.
-
H3 to C2, C4, and C5.
-
H4 to C2, C3, C5, and C6.
-
These correlations would provide the final pieces of the puzzle, confirming the connectivity of the entire molecule.
Conclusion: A Powerful Analytical Tool for Drug Discovery
The detailed NMR analysis of this compound, through a combination of predicted data and comparison with structural analogues, provides a robust framework for its structural characterization. The distinct electronic effects of the chlorine and fluorine substituents are clearly observable in the ¹H and ¹³C NMR spectra, leading to predictable changes in chemical shifts and the appearance of C-F and H-F coupling constants. The application of 2D NMR techniques further solidifies the structural assignment, providing unambiguous evidence for the connectivity of the molecule.
For researchers and scientists in drug development and related fields, a thorough understanding of these NMR principles and their application is essential for the confident identification and characterization of novel compounds. This guide serves as a practical resource for interpreting the NMR spectra of halogenated picolinates and highlights the power of modern NMR spectroscopy in advancing chemical research.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ChemDraw, version 19.0; PerkinElmer Informatics: Waltham, MA, USA, 2019. (Software used for NMR prediction).
A Senior Application Scientist's Guide to HPLC Methods for Picolinate Ester Analysis
For researchers, scientists, and drug development professionals, the robust analysis of picolinate esters is a critical step in ensuring product quality, stability, and efficacy. These compounds, characterized by a pyridine ring and an ester functional group, are integral to a range of pharmaceuticals and nutritional supplements.[1][2] Their unique physicochemical properties, including the basicity of the pyridine nitrogen, present interesting challenges and opportunities for chromatographic separation.[3][4]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of picolinate esters. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select, develop, and troubleshoot methods with a deep understanding of the underlying principles.
The Physicochemical Landscape of Picolinate Esters: The "Why" Behind the Method
The key to successful HPLC analysis of picolinate esters lies in understanding their chemical nature. The pyridine ring, with a pKa of approximately 5.2-6, means that the molecule's charge state is highly dependent on the mobile phase pH.[3][4] At a pH below the pKa, the pyridine nitrogen is protonated, rendering the molecule cationic and more polar. Above the pKa, it is neutral and more hydrophobic. This pH-dependent behavior is the primary lever we can pull to manipulate retention and selectivity.
Additionally, the ester group and any other substituents on the pyridine ring contribute to the overall polarity and hydrophobicity of the molecule, influencing its interaction with different stationary phases.
A Comparative Analysis of HPLC Methodologies
The choice of HPLC method is dictated by the specific analytical goal, whether it be routine quality control, impurity profiling, or trace-level quantification in a complex matrix. Here, we compare the most common and effective approaches.
Reversed-Phase (RP) HPLC: The Workhorse Method
Reversed-phase HPLC is the most widely used technique for the analysis of picolinate esters due to its versatility, reproducibility, and the availability of a wide range of stationary phases.[1][5]
Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol). Picolinate esters are retained on the column through hydrophobic interactions.
The Causality Behind Experimental Choices in RP-HPLC:
-
Column Selection: C18 columns provide the highest hydrophobicity and are a good starting point for most picolinate esters. C8 columns offer slightly less retention and can be advantageous for more hydrophobic esters or for faster analysis times.
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is the primary determinant of retention time. Increasing the organic content decreases retention.
-
The Critical Role of pH: To ensure good peak shape and reproducible retention, it is crucial to control the ionization of the pyridine nitrogen. Operating at a low pH (typically 2.5-4.5) using an acidic modifier like formic acid or acetic acid ensures that the pyridine nitrogen is consistently protonated. This suppresses the undesirable interactions between the basic analyte and acidic residual silanols on the silica surface, which can cause peak tailing.[4]
Typical Applications:
-
Assay and purity determination of bulk drug substances and finished products.
-
Quantification of chromium picolinate in nutraceuticals.[1]
-
Analysis of related substances and degradation products.
Ion-Pair Reversed-Phase (IP-RP) HPLC: Enhancing Retention of Polar Picolinates
For more polar picolinate esters or when analyzing picolinic acid itself, retention on a standard RP column can be insufficient. Ion-pair chromatography is an excellent alternative in such cases.[5][6]
Principle of Separation: IP-RP-HPLC operates on a standard reversed-phase column but with the addition of an ion-pairing reagent to the mobile phase.[6][7] This reagent is a large ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte. For the cationic (protonated) picolinate esters, an anionic ion-pairing reagent, such as an alkyl sulfonate, is used. The reagent forms a neutral, hydrophobic ion-pair with the analyte, significantly increasing its retention on the RP column.[8][9]
The Causality Behind Experimental Choices in IP-RP-HPLC:
-
Ion-Pair Reagent Selection: The length of the alkyl chain of the ion-pairing reagent influences the degree of retention. A longer chain (e.g., octanesulfonate) will result in stronger retention than a shorter chain (e.g., pentanesulfonate).
-
Concentration of Ion-Pair Reagent: The concentration of the ion-pairing reagent needs to be optimized. Too low a concentration will result in poor retention and peak shape, while too high a concentration can lead to excessively long run times and potential column saturation.
-
Mobile Phase Considerations: As with standard RP-HPLC, the organic content and pH of the mobile phase are critical parameters for controlling retention and selectivity.
Typical Applications:
-
Analysis of highly polar or ionic picolinate derivatives.
-
Simultaneous analysis of picolinic acid and its esters.
-
When alternative selectivity to standard RP-HPLC is required.
Normal-Phase (NP) HPLC and Other Modes
While less common for picolinate esters, normal-phase HPLC can be a viable option, particularly for separating isomers.[2]
Principle of Separation: In NP-HPLC, a polar stationary phase (like silica or cyano) is used with a non-polar mobile phase (e.g., hexane, heptane, with a polar modifier like ethanol or isopropanol). Retention is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions.
Considerations for Picolinate Esters: Due to their polarity, picolinate esters can be strongly retained on a silica column. Method development often involves carefully optimizing the concentration of the polar modifier in the mobile phase to achieve the desired retention and separation.
Alternative Modes: For challenging separations, especially of isomers, other modes like Hydrogen-Bonding Chromatography on specialized columns (e.g., SHARC 1) can offer unique selectivity based on hydrogen bonding interactions between the analyte and the stationary phase.[10]
Comparison of HPLC Methods for Picolinate Ester Analysis
| Feature | Reversed-Phase (RP) HPLC | Ion-Pair RP-HPLC | Normal-Phase (NP) HPLC |
| Principle | Hydrophobic interactions | Formation of a neutral ion-pair, then hydrophobic interactions | Polar interactions (hydrogen bonding, dipole-dipole) |
| Stationary Phase | Nonpolar (C18, C8) | Nonpolar (C18, C8) | Polar (Silica, Cyano) |
| Mobile Phase | Polar (Water/Acetonitrile, Water/Methanol) with acid | Polar with an added ion-pairing reagent | Nonpolar (Hexane/Ethanol) |
| Best Suited For | General purpose, moderately polar to nonpolar picolinate esters | Polar picolinate esters, picolinic acid, achieving alternative selectivity | Isomer separation, less polar picolinate esters |
| Advantages | Robust, reproducible, wide variety of columns, LC-MS compatible (with volatile modifiers) | Excellent for retaining polar analytes, offers different selectivity | Can provide excellent resolution for isomers |
| Disadvantages | Poor retention for very polar analytes | More complex mobile phase preparation, can be less LC-MS friendly (non-volatile reagents), longer column equilibration times | Sensitive to water content in the mobile phase, less reproducible than RP |
Advanced Detection Techniques
While UV detection is the most common and straightforward method for picolinate esters (typically around 264 nm), other techniques can offer enhanced sensitivity and specificity.[1]
Mass Spectrometry (MS) Detection
Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information, making it an invaluable tool for impurity identification and trace analysis.[11][12] Picolinate esters can be readily ionized using electrospray ionization (ESI) in positive mode, often showing a prominent protonated molecule [M+H]+.[12][13] For increased sensitivity in LC-MS/MS, derivatization with picolinic acid itself has been shown to enhance the ionization and detection of other molecules, a testament to the favorable ionization properties of the picolinoyl group.[13][14]
Fluorescence Detection
For the analysis of picolinic acid, a highly sensitive method involving post-column derivatization with zinc acetate and UV irradiation has been developed.[15][16][17] The resulting fluorescent complex can be detected with high sensitivity and specificity, with an excitation wavelength of 336 nm and an emission wavelength of 448 nm.[15][16][17] This approach is particularly useful for quantifying low levels of picolinic acid in complex biological matrices.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for your specific application.
Protocol 1: General Purpose Reversed-Phase HPLC Method for a Picolinate Ester
Objective: To determine the purity of a picolinate ester drug substance.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 264 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[18]
Protocol 2: Ion-Pair RP-HPLC Method for Picolinic Acid
Objective: To quantify picolinic acid in the presence of its more hydrophobic esters.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 30:70 Acetonitrile/Water containing 5 mM Sodium 1-Hexanesulfonate and 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Elution: Isocratic.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration. If the sample is in a complex matrix, consider solid-phase extraction (SPE) for cleanup.[19]
Visualizing the Workflow and Separation Principles
Method Validation: Ensuring Trustworthiness and Compliance
Any developed HPLC method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[20][21] The International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2) provide a framework for this validation process.[22][23][24]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
A comprehensive validation protocol should be established before initiating studies, and all results should be documented in a validation report.[23]
Conclusion
The analysis of picolinate esters by HPLC is a mature and robust field, with reversed-phase chromatography serving as the primary workhorse. However, a thorough understanding of the physicochemical properties of these molecules, particularly the pH-dependent charge of the pyridine moiety, allows the analytical scientist to intelligently select from a range of chromatographic techniques to tackle specific challenges. By employing ion-pair chromatography for polar analytes, considering alternative modes for isomer separation, and leveraging advanced detection techniques like mass spectrometry, highly sensitive and specific methods can be developed and validated to meet the stringent requirements of the pharmaceutical and related industries. This guide serves as a foundational resource to empower you in this endeavor, blending established protocols with the core scientific principles that ensure analytical success.
References
-
Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596. [Link]
-
ResearchGate. (2023). (PDF) Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. [Link]
-
Fichtel, J., Köster, J., Scholz-Böttcher, B., Sass, H., & Rullkötter, J. (2007). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores. Journal of Microbiological Methods, 70(2), 319-327. [Link]
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Higashi, T., Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 159-166. [Link]
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A Researcher's Guide to Halopyridine Reactivity: Chloro- vs. Bromo-Substituted Pyridines in Modern Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of biologically active molecules and numerous FDA-approved drugs.[1][2] Consequently, the strategic functionalization of pyridine rings, often starting from readily available chloro- and bromo-substituted precursors, is a critical task for researchers in drug discovery and development. The choice between a chloropyridine and a bromopyridine is not merely one of cost or availability; it is a fundamental decision that dictates reaction parameters, catalyst selection, and ultimately, synthetic efficiency.
This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituted pyridines in two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding the principles that govern their reactivity, scientists can make more informed and strategic decisions in their synthetic endeavors.
Part 1: Fundamental Principles of Reactivity
The divergent reactivity of chloro- and bromo-pyridines is primarily rooted in the intrinsic properties of the carbon-halogen (C-X) bond and the electronic nature of the pyridine ring.
Carbon-Halogen Bond Dissociation Energy (BDE)
The most critical factor influencing reactivity in palladium-catalyzed cross-coupling is the strength of the C-X bond. Oxidative addition of the halopyridine to the palladium(0) catalyst is often the rate-determining step, and its facility is directly related to the C-X bond dissociation energy (BDE).[3]
The C-Cl bond is significantly stronger than the C-Br bond, making it more difficult to cleave.[4][5] This higher energy barrier means that chloropyridines are inherently less reactive than their bromo- counterparts in these transformations.[4][6]
| Bond | Approximate Bond Dissociation Energy (BDE) |
| C-Cl | ~339 kJ/mol[4] |
| C-Br | ~276 kJ/mol[4] |
This fundamental difference necessitates the use of more reactive catalysts and often more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable results with chloropyridines as one would with bromopyridines.[4]
Electronic Effects of the Pyridine Ring
The pyridine ring is a π-deficient (electron-poor) heteroaromatic system due to the electronegative nitrogen atom. This has two major consequences:
-
Activation towards Oxidative Addition: The electron-withdrawing nature of the ring nitrogen makes the C-X bond more susceptible to oxidative addition by an electron-rich Pd(0) catalyst compared to a corresponding halobenzene.[7][8]
-
Activation towards Nucleophilic Attack: The ring's electron deficiency makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.[9][10] The nitrogen atom can effectively stabilize the negative charge in the key Meisenheimer intermediate, facilitating the reaction.[10][11]
Part 2: Comparison in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse of modern synthetic chemistry for forming C-C and C-N bonds. In this arena, the reactivity difference between chloro- and bromo-pyridines is starkly evident. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl.[3][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between a halide and a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[13]
-
Bromopyridines: These are generally the preferred substrates due to the weaker C-Br bond. They react efficiently under a wide range of "standard" conditions, often with simple palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf), and proceed at lower temperatures with faster reaction times.[14]
-
Chloropyridines: Due to the stronger C-Cl bond, these substrates require more sophisticated and highly active catalyst systems.[4] The key to success is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][6] These ligands promote the difficult oxidative addition step, allowing for high-yield couplings that were previously challenging.
Data Presentation: Suzuki-Miyaura Coupling Comparison
| Substrate | Coupling Partner | Catalyst / Ligand | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | DMF/H₂O, K₂CO₃, 110°C, MW | ~90% | [6] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | DMF/H₂O, K₂CO₃, 110°C, MW | ~75% | [6] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | DMF/H₂O, K₂CO₃, 110°C, MW | ~95% | [6] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | DMF/H₂O, K₂CO₃, 110°C, MW | ~80% | [6] |
Note: Yields are illustrative and highly dependent on the specific reaction setup.
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine.[15][16] The reactivity trends mirror those of the Suzuki coupling.
-
Bromopyridines: Readily undergo amination with a variety of primary and secondary amines using standard palladium/phosphine ligand systems.[17]
-
Chloropyridines: Require the use of highly active, sterically hindered phosphine ligands, such as the biarylphosphines developed by the Buchwald group.[15][18] While historically challenging, these modern catalysts now allow for the efficient amination of even the most unreactive chloropyridines. The general reactivity trend for halopyridines in this reaction is I > Br > Cl.[19]
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: The SNAr mechanism involves nucleophilic addition followed by elimination.
Part 4: Practical Considerations and Experimental Protocols
The choice between a chloro- and bromo-pyridine involves a trade-off between reactivity, cost, and synthetic strategy.
-
Cost & Availability: Chloropyridines are generally less expensive and more widely available than their bromo- counterparts, making them attractive starting materials for large-scale synthesis.
-
Reactivity & Selectivity: Bromopyridines offer higher reactivity in cross-coupling, allowing for milder conditions and potentially avoiding side reactions with sensitive functional groups. Their predictable reactivity is ideal for complex, multi-step syntheses.
-
Orthogonal Reactivity: Dihalopyridines containing both chlorine and bromine are powerful synthetic intermediates. One can selectively perform a cross-coupling reaction at the more reactive C-Br site, then perform a second, different transformation (either another cross-coupling under more forcing conditions or an SNAr) at the C-Cl site. [7][12]
Diagram: Decision Workflow for Halopyridine Selection
Caption: Decision workflow for selecting a chloropyridine vs. a bromopyridine.
Experimental Protocol 1: Suzuki-Miyaura Coupling of 3-Halopyridine
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of both 3-bromopyridine (higher reactivity) and 3-chloropyridine (lower reactivity, requires a more active catalyst).
Materials:
-
3-Bromopyridine or 3-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol for bromo, 0.04 mmol for chloro)
-
For 3-Bromopyridine: Triphenylphosphine (PPh₃) (0.04 mmol)
-
For 3-Chloropyridine: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL) and Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine, phenylboronic acid, K₂CO₃, the appropriate palladium source, and the specified ligand.
-
Add the dioxane and water solvent mixture via syringe.
-
Stir the reaction mixture and heat to 80-100 °C. The reaction with 3-bromopyridine may be complete in 2-4 hours, while the reaction with 3-chloropyridine may require 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-phenylpyridine.
Causality: The choice of SPhos for the chloropyridine is critical. Its bulk and electron-donating properties create a more electron-rich, coordinatively unsaturated Pd(0) species that is capable of cleaving the strong C-Cl bond during the rate-limiting oxidative addition step. [4]
Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyridine
This protocol illustrates the SNAr reaction of a 4-halopyridine with a secondary amine, highlighting the typically milder conditions required.
Materials:
-
4-Chloropyridine hydrochloride or 4-Bromopyridine (1.0 mmol)
-
Morpholine (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add the halopyridine, morpholine, and K₂CO₃. (Note: If using the hydrochloride salt of the pyridine, an extra equivalent of base is needed for neutralization).
-
Add DMSO and stir the mixture at 80-120 °C. The reaction with 4-chloropyridine is often faster than with 4-bromopyridine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 4-morpholinopyridine.
Causality: The use of a polar aprotic solvent like DMSO is key. It effectively solvates the potassium cation, leaving a more "naked" and highly reactive carbonate base and morpholine nucleophile, which facilitates the initial attack on the electron-deficient pyridine ring. [10]
Conclusion
The selection of a chloro- or bromo-substituted pyridine is a critical decision in synthetic planning.
-
For palladium-catalyzed cross-coupling reactions , bromopyridines are inherently more reactive, allowing for milder conditions and a broader range of catalysts. Chloropyridines, while more economical, necessitate the use of advanced, highly active catalyst systems to overcome the high C-Cl bond energy.
-
For nucleophilic aromatic substitution (SNAr) , the trend reverses. Chloropyridines are typically more reactive due to the higher electrophilicity of the carbon atom being attacked, which is the rate-determining step.
By understanding these fundamental principles of reactivity, researchers can leverage the distinct chemical personalities of both chloro- and bromo-pyridines to design more efficient, cost-effective, and robust synthetic routes for the discovery and development of novel chemical entities.
References
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Jain, A., & Guntreddi, T. (2016). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Biologically Active Molecules. Journal of the Indian Institute of Science. Available at: [Link]
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Yilmaz, M., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]
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Guezguez, R., et al. (2008). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry. Available at: [Link]
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Smith, K., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available at: [Link]
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A Comparative Analysis of the Biological Activity of Methyl 6-chloro-5-fluoropicolinate and Its Analogs: A Guide for Researchers
In the landscape of modern agrochemical and pharmaceutical research, picolinic acid and its derivatives represent a cornerstone of innovation. These pyridine-based compounds exhibit a remarkable breadth of biological activities, from potent herbicidal action to promising antimicrobial and anticancer properties. At the forefront of this class is Methyl 6-chloro-5-fluoropicolinate, a synthetic auxin herbicide whose efficacy is intrinsically linked to its specific halogenation pattern. This guide provides an in-depth comparison of the biological activity of this compound against its analogs, grounded in experimental data and established scientific principles. We will explore the nuanced structure-activity relationships that govern their function and provide detailed protocols for key biological assays, empowering researchers to further innovate in this exciting field.
The Herbicidal Activity of Picolinates: A Tale of Auxin Mimicry
This compound and its analogs primarily exert their herbicidal effects by acting as synthetic auxins[1][2]. Auxins are a class of plant hormones that, at excessive concentrations, disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The efficacy of these synthetic auxins is highly dependent on their molecular structure, particularly the substitution pattern on the picolinate ring.
The Critical Role of Halogenation
The presence and position of halogen atoms on the picolinate ring are critical determinants of herbicidal potency. The chloro and fluoro substituents at the 6- and 5-positions of this compound, respectively, are key to its activity. While direct comparative studies on a systematic series of simple halogenated analogs are not extensively available in the public literature, broader research on picolinate herbicides provides valuable insights into the structure-activity relationships (SAR).
Generally, the introduction of electron-withdrawing groups, such as halogens, can enhance the herbicidal activity of picolinates. This is attributed to several factors, including increased binding affinity to auxin receptors and altered metabolic stability within the plant.
Enhancing Potency through Structural Elaboration: The Case of Aryl-Substituted Analogs
Recent research has demonstrated that significant gains in herbicidal activity can be achieved by replacing the simple chloro group at the 6-position with more complex moieties. For instance, a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed that these compounds exhibit superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the commercial herbicide picloram[3][4].
In one notable example, a newly synthesized analog, compound V-7, demonstrated an IC50 value for Arabidopsis thaliana root growth inhibition that was 45 times lower than that of the commercial herbicide halauxifen-methyl[1][2]. This highlights the remarkable potential for enhancing biological activity through strategic structural modifications. The aryl-substituted pyrazolyl group in these analogs likely engages in additional binding interactions within the auxin receptor pocket, leading to a more potent herbicidal effect.
Table 1: Comparative Herbicidal Activity of Picolinate Analogs Against Arabidopsis thaliana Root Growth
| Compound | Structure | IC50 (µM) | Reference |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | ~1.0 | [3] |
| Halauxifen-methyl | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | ~0.2 | [1] |
| Compound V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | ~0.0044 | [1] |
| Compound S202 | 4-amino-6-(5-(4-chlorophenyl)-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | Significantly more potent than florpyrauxifen | [3] |
Note: The IC50 values are approximate and intended for comparative purposes. Please refer to the cited literature for precise experimental data.
Beyond Herbicides: Exploring the Antimicrobial and Cytotoxic Potential
The biological activity of picolinate derivatives is not limited to the plant kingdom. Numerous studies have investigated their potential as antimicrobial and cytotoxic agents, revealing a similar dependence on chemical structure.
Antimicrobial Activity
Picolinic acid and its derivatives have demonstrated activity against a range of microbial pathogens. For instance, 5-fluoropicolinic acid has shown promise as a potential therapeutic agent, with studies indicating its ability to inhibit the proliferation of various cancer cell lines[5]. The introduction of different substituents can modulate this activity. While specific data on the antimicrobial properties of this compound is scarce, related compounds have been shown to possess antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cellular processes.
Cytotoxic Activity
The cytotoxic potential of picolinate analogs against cancer cell lines is an active area of research. Studies on pyridine-2-carboxaldehyde thiosemicarbazones, which share the picolinate scaffold, have demonstrated that substitutions on the pyridine ring significantly impact their ability to inhibit tumor cell growth[1]. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones were found to be more active than their 5-amino counterparts in inhibiting ribonucleotide reductase activity and the growth of L1210 leukemia cells both in vitro and in vivo[1].
Furthermore, a review on the structure-antiproliferative activity relationship of pyridine derivatives indicated that the presence and position of electron-donating groups like -OMe, -OH, and -NH2 can enhance cytotoxic activity, while halogen atoms or bulky groups may decrease it[6][7]. This suggests a complex SAR that requires careful optimization for therapeutic applications.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and comparative analysis, this section provides detailed, step-by-step protocols for three key biological assays.
Herbicidal Activity: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a standard method for evaluating the herbicidal potential of compounds by measuring their effect on the primary root growth of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Agar
-
Petri dishes (90 mm)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature
Protocol:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 50% bleach solution containing 0.05% Tween 20.
-
Incubate for 10 minutes with occasional vortexing.
-
Aspirate the bleach solution and wash the seeds five times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS agar medium (0.8% agar, 1% sucrose) and autoclave.
-
Cool the medium to approximately 50°C and add the test compounds at various concentrations. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects root growth (typically ≤ 0.1%).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Incubation:
-
Pipette the stratified seeds onto the surface of the prepared MS agar plates, arranging them in a straight line.
-
Seal the plates with parafilm and place them vertically in a growth chamber.
-
Incubate at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 5-7 days of incubation, measure the primary root length of the seedlings using a ruler or image analysis software.
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of root growth) using a suitable statistical software.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a solvent control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (or pipette tip)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly swab the entire surface of the agar plate to create a lawn of the microorganism.
-
-
Well Creation and Sample Addition:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Allow the plates to stand for 30 minutes to permit diffusion of the compounds into the agar.
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones of inhibition of the test compounds with those of the positive and negative controls.
-
Conclusion and Future Directions
This compound stands as a testament to the power of targeted chemical design in achieving potent biological activity. Its role as a synthetic auxin herbicide is well-established, with its efficacy being intricately tied to the specific halogenation of the picolinate core. The exploration of its analogs has revealed that while the fundamental picolinate scaffold is crucial, strategic modifications, particularly at the 6-position, can lead to dramatic enhancements in herbicidal potency.
The broader biological activities of picolinates, including their antimicrobial and cytotoxic effects, present exciting avenues for future research. A deeper understanding of the structure-activity relationships governing these diverse activities will be paramount in designing next-generation compounds for applications in agriculture and medicine. While this guide has provided a comprehensive overview based on the available literature, a clear need exists for direct comparative studies of this compound against a systematic series of its simpler analogs. Such studies would provide invaluable data for fine-tuning our understanding of how subtle structural changes translate into profound differences in biological function.
By leveraging the experimental protocols and SAR insights presented herein, researchers are well-equipped to contribute to the ongoing evolution of picolinate chemistry, unlocking new solutions to pressing challenges in weed management, infectious diseases, and cancer therapy.
References
- Ayaki, M., Iwasawa, A., Soda, M., Yaguchi, S., & Koide, R. (2009). Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. Clinical Ophthalmology, 3, 519–524.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
- Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Journal of Medicinal Chemistry, 35(20), 3672–3677.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38.
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Purdue University. (n.d.). Arabidopsis Root Transformation Assays Seed Sterilization. Retrieved from [Link]
- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369–380.
- ATCC. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
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- Khan, I., Ali, A., Aftab, U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25.
- Yang, Z., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Feng, T., et al. (2023). Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. FAO AGRIS.
- Gonzalez-Alvarez, R., et al. (2023).
- Gonzalez-Alvarez, R., et al. (2023).
- Liu, M. C., et al. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677.
- Purdue University. (n.d.).
- Yoshimura, A., et al. (1997). Increased cytotoxicity of 5'-deoxy-5-fluorouridine by prolonged culture with folinic acid. Anticancer Research, 17(1A), 239-243.
- Tan, M. L., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific Reports, 10(1), 16812.
- Gigli, M., et al. (2019). Primary root growth inhibition in Arabidopsis thaliana accessions exposed to salt stress.
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Yang, Z., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 438.
- Ristova, D., & Barbez, E. (Eds.). (2017). Root Development: Methods and Protocols. Springer.
- Ayaki, M., et al. (2009). Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. Clinical Ophthalmology, 3, 519–524.
- Ates, E., et al. (2021). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Heliyon, 7(12), e08573.
- Patel, R., et al. (2022). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of the Indian Chemical Society, 99(8), 100583.
- Sharifi-Rad, J., et al. (2020). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules, 25(21), 5088.
- National Center for Biotechnology Information. (n.d.).
- Wong, K. H., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines.
- Shevchenko, O., et al. (2021). Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation. International Journal of Molecular Sciences, 22(4), 1879.
- Rivero, L., et al. (2014). Handling Arabidopsis Plants: Growth, Preservation of Seeds, Transformation, and Genetic Crosses. In Arabidopsis Protocols (pp. 1-17). Humana Press.
- Atanassova, M., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(9), 2186.
- Blunt, J. W., et al. (2018). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 16(3), 85.
- Sabbaghan, M., et al. (2022).
- Guryev, E. L., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Asif, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4287.
- Haider, S., et al. (2018). Cinnoline derivatives with biological activity. Mini-Reviews in Medicinal Chemistry, 18(16), 1344–1364.
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- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 6-chloro-5-fluoropicolinate: Ensuring Quality for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the quality of a regulatory starting material (RSM) is not merely a parameter—it is the bedrock upon which the integrity of the final product is built. Methyl 6-chloro-5-fluoropicolinate (CAS No. 1214337-05-9), a key halogenated pyridine intermediate, serves as a critical building block in the synthesis of complex, biologically active molecules.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct properties crucial for creating novel herbicides and pharmaceuticals.[1][2]
The Certificate of Analysis (CoA) for such a starting material is the primary document that qualifies it for use, transitioning its synthesis from developmental chemistry to a process governed by Good Manufacturing Practice (GMP).[3][4] This guide provides an in-depth analysis of the critical components of a comprehensive CoA for this compound, compares it with structurally similar alternatives, and offers detailed experimental protocols to empower researchers to independently verify its quality.
Deconstructing the Certificate of Analysis: Beyond the Numbers
A CoA is a declaration of quality, but its true value lies in understanding the methodology and the implications of each result. For a crucial intermediate like this compound, the CoA must provide a multi-faceted view of the material's identity, purity, and physical characteristics.
Key Analytical Parameters:
| Parameter | Typical Method | Purpose & Scientific Rationale |
| Identification | ¹H NMR, ¹³C NMR | Confirms the molecular structure, including the precise arrangement of substituents on the pyridine ring. The chemical shifts and coupling constants are unique fingerprints of the molecule. |
| Identification | Mass Spectrometry (MS) | Verifies the molecular weight (189.57 g/mol ) and provides fragmentation patterns that further corroborate the structure.[1] |
| Purity (Assay) | HPLC/UPLC | Quantifies the percentage of the main component against a reference standard. This is the most critical measure of the material's suitability for use, as impurities can lead to unwanted side reactions and compromise the final product's safety and efficacy. |
| Impurity Profile | HPLC/UPLC | Identifies and quantifies known and unknown impurities. Understanding the impurity profile is vital, as it provides insights into the synthesis route and potential process-related contaminants. |
| Appearance | Visual Inspection | A simple but important test. The expected appearance is typically a white to off-white solid. Any deviation could indicate contamination or degradation. |
| Residual Solvents | GC-HS | Detects and quantifies solvents remaining from the synthesis and purification processes. This is a critical safety parameter governed by ICH Q3C guidelines. |
| Elemental Impurities | ICP-MS/ICP-OES | Screens for trace metals that may have been introduced from reactors or catalysts. ICH Q3D guidelines set strict limits for these impurities due to their potential toxicity.[4] |
Comparative Analysis: this compound vs. Alternatives
The choice of a starting material is often a balance of reactivity, purity, availability, and cost. Below is a comparison of this compound with two structurally related picolinate esters.
| Parameter | This compound | Methyl 6-chloro-3-fluoropicolinate | Methyl 6-chloropicolinate |
| CAS Number | 1214337-05-9[1] | 1030829-21-0[5] | 6636-55-1[6] |
| Molecular Weight | 189.57 g/mol [1] | 189.57 g/mol [5] | 171.58 g/mol [7] |
| Key Structural Feature | Fluorine at C5 position | Fluorine at C3 position | No fluorine substituent |
| Reactivity Insight | The electron-withdrawing fluorine at C5 enhances the electrophilicity of the pyridine ring, potentially facilitating nucleophilic aromatic substitution. | The fluorine at C3 has a different electronic influence on the ring, which can alter regioselectivity in subsequent reactions compared to the C5 isomer. | Less activated pyridine ring compared to its fluorinated counterparts, which may require harsher reaction conditions. |
| Typical Purity (Commercial) | >97% | >98%[5][8] | >98% |
| Analytical Challenge | Distinguishing from positional isomers (e.g., the 3-fluoro variant) requires high-resolution analytical techniques like 2D NMR. | Similar to the C5 isomer, requires careful analytical characterization to ensure isomeric purity. | Simpler NMR spectrum due to higher symmetry, but potential for regioisomeric impurities from the chlorination step. |
The presence and position of the fluorine atom significantly impact the electronic properties of the pyridine ring, influencing the molecule's reactivity in subsequent synthetic steps.[2] Researchers must select the isomer that provides the desired reactivity and regioselectivity for their specific target molecule.
In-Depth Protocol: HPLC Purity and Impurity Profiling
This protocol provides a robust method for verifying the purity of this compound. The trustworthiness of any chromatographic method hinges on a proper System Suitability Test (SST), which ensures the system is performing adequately before sample analysis.
Objective: To determine the purity of this compound and quantify any related impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), analytical grade
-
This compound sample and reference standard
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (A): 0.1% Formic Acid in Water.
-
Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile.
-
Causality: The formic acid provides protons to acidify the mobile phase, which sharpens the peak shape of the picolinate ester by suppressing the ionization of any potential acidic impurities. Acetonitrile is a common organic modifier providing good separation for moderately polar compounds.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
Causality: Using the same diluent for both sample and standard ensures consistency and avoids peak distortion from solvent mismatch.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm
-
Gradient Program:
Time (min) %A (Water/FA) %B (ACN/FA) 0.0 70 30 20.0 20 80 25.0 20 80 25.1 70 30 | 30.0 | 70 | 30 |
-
Causality: A gradient elution is employed to ensure that both the main, moderately polar compound and any potential non-polar impurities are eluted from the column within a reasonable time, while also providing good resolution for early-eluting polar impurities.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Trustworthiness: The SST confirms that the chromatographic system is precise and suitable for the analysis. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.
-
-
Analysis and Calculation:
-
Inject the standard solution, followed by the sample solution.
-
Calculate the percentage purity (Assay) using the following formula: % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Identify and quantify any impurities in the sample chromatogram by their relative retention time and calculate their area percentage.
-
Visualization of the Quality Control Workflow
The journey of a starting material from receipt to release is a highly controlled process. The following diagram illustrates this critical workflow, which is fundamental to maintaining GMP standards.
Caption: Quality control workflow for incoming regulatory starting materials.
Conclusion: A Commitment to Quality
The Certificate of Analysis for this compound is more than a technical document; it is a critical component of a robust quality system. For researchers and drug development professionals, the ability to critically evaluate the data presented, understand the analytical methodologies, and compare the material against relevant alternatives is paramount. A thorough understanding of the CoA ensures that the foundational materials used in synthesis are of the highest integrity, which is essential for the development of safe and effective new therapies and technologies. Adherence to the principles laid out in regulatory guidelines is not optional but a requirement for ensuring product quality and patient safety.[9][10][11]
References
-
Title: Control of starting Materials in Good Manufacturing Practice Source: GMP SOP URL: [Link]
-
Title: Regulatory Starting Materials and ICHQ Guidelines Source: DSI InPharmatics URL: [Link]
-
Title: Quality Control of Starting Materials (APIs and Excipients) Source: gmp-compliance.org URL: [Link]
-
Title: Auditing Starting Materials - new APIC Guideline defines Standards Source: gmp-compliance.org URL: [Link]
-
Title: EMA and FDA approval of regulatory starting materials Source: European Pharmaceutical Review URL: [Link]
-
Title: Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 Source: PubChem - NIH URL: [Link]
-
Title: Methyl 6-chloro-3-fluoropicolinate Source: Appretech Scientific Limited URL: [Link]
Sources
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- 4. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]
- 5. chemscene.com [chemscene.com]
- 6. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR [m.chemicalbook.com]
- 7. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. appretech.com [appretech.com]
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- 10. Quality Control of Starting Materials (APIs and Excipients) - ECA Academy [gmp-compliance.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Researcher's Guide to the Structural Elucidation of Pyridine Derivatives: An In-Depth Comparison of X-ray Crystallography and Alternative Techniques
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural elucidation of pyridine derivatives, a class of compounds of immense importance in pharmaceuticals and functional materials. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this technique with alternative methods such as NMR spectroscopy and computational modeling.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's atomic arrangement in the solid state. This technique is unparalleled in its ability to reveal precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical properties and biological activity. For pyridine derivatives, understanding the role of the nitrogen atom in hydrogen bonding and crystal packing is often key to rational drug design and the engineering of novel materials.
The Crystallization Challenge: From Solution to Single Crystal
The journey to a high-quality crystal structure begins with the often-arduous process of growing a suitable single crystal. The choice of crystallization method is critical and is guided by the physicochemical properties of the pyridine derivative .
Experimental Protocol 1: Vapor Diffusion for High-Quality Crystal Growth
Vapor diffusion is a widely employed technique for growing high-quality single crystals of organic molecules, including many pyridine derivatives. This method relies on the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing its solubility and promoting slow, ordered crystallization.
Principle of Operation: A concentrated solution of the pyridine derivative in a suitable solvent is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in a sealed container. The anti-solvent has a higher vapor pressure than the solvent, causing it to slowly diffuse into the solution drop, leading to supersaturation and crystal formation.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a saturated or near-saturated solution of the pyridine derivative in a "good" solvent (one in which it is readily soluble).
-
Apparatus Setup:
-
Place a larger volume of the "anti-solvent" (a solvent in which the compound is poorly soluble) in the bottom of a sealed container (e.g., a small beaker inside a larger, sealed jar).
-
Pipette a small drop of the pyridine derivative solution onto a siliconized glass coverslip.
-
-
Equilibration: Invert the coverslip and place it over the beaker, sealing the system.
-
Incubation: Allow the sealed container to stand undisturbed at a constant temperature. Crystal growth can take anywhere from a few hours to several weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or a fine needle.
Experimental Protocol 2: Slow Evaporation for Simplicity and Success
Slow evaporation is another common and often simpler method for crystallizing organic compounds. This technique is particularly useful for compounds that are sparingly soluble and for initial screening of crystallization conditions.
Principle of Operation: A dilute solution of the pyridine derivative is left in a loosely covered container, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the compound increases, eventually reaching supersaturation and inducing crystallization.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of the pyridine derivative in a suitable solvent. The choice of solvent is critical and can influence the resulting crystal polymorph.
-
Apparatus Setup: Place the solution in a small vial or beaker.
-
Evaporation Control: Cover the container with a cap or parafilm with a few small holes punched in it to control the rate of evaporation.
-
Incubation: Leave the container in a vibration-free environment at a constant temperature.
-
Monitoring and Harvesting: Monitor the container periodically for crystal growth. Once crystals of sufficient size are observed, they can be harvested.
Visualizing the Crystallization Workflow
Caption: A generalized workflow for the crystallization of pyridine derivatives.
Data Interpretation: From Diffraction Pattern to Molecular Structure
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is a complex array of spots whose intensities and positions are used to determine the electron density map of the crystal, and from that, the precise arrangement of atoms.
| Crystallographic Parameter | Significance for Pyridine Derivatives | Typical Values/Considerations |
| Crystal System | Describes the symmetry of the crystal lattice. | Pyridine derivatives crystallize in various systems, with monoclinic and orthorhombic being common. |
| Space Group | Defines the symmetry elements within the unit cell. | Important for identifying chiral centers and molecular packing. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Influenced by intermolecular interactions like hydrogen bonding. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Values below 5% are generally considered excellent for small molecules. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model. | Deviations can indicate issues with the data or model. |
Alternative and Complementary Techniques: A Comparative Analysis
While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations. The primary hurdle is the need for high-quality single crystals, which can be challenging to obtain. Furthermore, the solid-state conformation may not always represent the biologically relevant conformation in solution. Therefore, a multi-faceted approach utilizing other techniques is often necessary for a complete understanding of a pyridine derivative's structure and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For pyridine derivatives, ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms, while advanced techniques like NOESY can provide information about through-space interactions and conformational preferences in solution.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, angles, and intermolecular interactions. | Atomic connectivity, relative stereochemistry, and solution-state conformation. |
| Throughput | Lower; crystal growth can be time-consuming. | Higher; data can be acquired relatively quickly. |
| Primary Challenge | Growing high-quality single crystals. | Signal overlap in complex molecules; interpretation of dynamic processes. |
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and electronic properties of pyridine derivatives. These methods are particularly useful for:
-
Conformational analysis: Exploring the potential energy surface to identify low-energy conformers.
-
Rationalizing crystal packing: Understanding the intermolecular forces that govern the observed crystal structure.
-
Predicting spectroscopic properties: Calculating theoretical NMR and IR spectra to aid in experimental data interpretation.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Computational Chemistry |
| Nature of Data | Experimental | Theoretical/Predicted |
| Information Obtained | Actual solid-state structure. | Predicted gas-phase or solvated structure; energetic information. |
| Cost | High (instrumentation and maintenance). | Lower (computational resources). |
| Key Advantage | Unambiguous structural determination. | Ability to study unstable or hypothetical molecules and transition states. |
Visualizing the Interplay of Techniques
Caption: The synergistic relationship between different structural elucidation techniques.
Conclusion: An Integrated Approach for Comprehensive Understanding
For the definitive structural characterization of pyridine derivatives, single-crystal X-ray crystallography remains the gold standard, providing unambiguous and high-resolution data on the solid-state conformation and intermolecular interactions. However, a truly comprehensive understanding, particularly for applications in drug discovery and materials science, is best achieved through an integrated approach. By combining the strengths of X-ray crystallography with solution-state insights from NMR spectroscopy and the predictive power of computational chemistry, researchers can build a more complete and robust model of a molecule's structure and function. This multi-technique strategy mitigates the limitations of any single method and provides a self-validating system for structural elucidation.
References
A Senior Application Scientist's Guide to the In-Silico Prediction of Properties for Methyl 6-chloro-5-fluoropicolinate
An Objective Comparison and Methodological Guide for Researchers
In the landscape of early-stage chemical development, whether for pharmaceuticals or agrochemicals, the ability to accurately predict a molecule's behavior in vivo is paramount. The "fail early, fail cheap" paradigm is driven by robust computational, or in-silico, screening.[1][2] This guide provides an in-depth, predictive analysis of Methyl 6-chloro-5-fluoropicolinate, a halogenated pyridine derivative used primarily as a chemical intermediate and in the development of herbicides.[3]
This document moves beyond a simple data readout. As Senior Application Scientists, our goal is to illuminate the causality behind the predictions, grounding them in established physicochemical and biochemical principles. We will compare this compound against a close structural analogue, Methyl 6-chloropicolinate, to dissect the specific influence of fluorination—a common strategy in medicinal and agricultural chemistry to enhance metabolic stability and binding affinity.[4][5]
Part 1: The In-Silico Analytical Workflow: A Self-Validating System
The foundation of trustworthy in-silico prediction lies in a transparent and robust workflow. The methodology chosen here relies on well-validated, freely accessible web-based platforms, ensuring reproducibility and providing a global appraisal of pharmacokinetic and toxicological properties.[6]
Experimental Protocol: ADME/Tox Prediction
-
Input Acquisition : The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound (COC(=O)c1ccc(c(n1)Cl)F) and the comparator, Methyl 6-chloropicolinate (COC(=O)c1cccc(n1)Cl), are obtained from a chemical database like PubChem.
-
Platform Selection :
-
SwissADME : Chosen for its speed, robust prediction models (e.g., BOILED-Egg), and straightforward, visual interpretation of drug-likeness and physicochemical properties.[6]
-
pkCSM : Selected for its comprehensive predictions of both ADME and toxicity endpoints, built from a carefully curated dataset of small molecules.[6][7]
-
-
Execution : The SMILES string for each compound is submitted to the SwissADME and pkCSM web servers.
-
Data Aggregation : All predicted parameters are collected and organized into the comparative tables presented in this guide. The causality for selecting these specific parameters is their direct relevance to the viability of a small molecule in a biological system. For instance, LogP is a critical determinant of cell membrane permeability, while CYP enzyme inhibition is a primary indicator of potential drug-drug interactions.
Caption: In-silico property prediction workflow.
Part 2: Predicted Properties of this compound
The following tables summarize the computationally derived properties of the target compound. Each parameter is selected for its critical role in the journey of a chemical through a biological system.
Table 1: Predicted Physicochemical Properties
These fundamental properties govern how the molecule behaves in different environments and are strong indicators of its subsequent pharmacokinetic profile. Esters like this one are polar but cannot self-donate for hydrogen bonding, influencing their solubility and boiling points.[8]
| Property | Predicted Value | Significance |
| Molecular Formula | C₇H₅ClFNO₂ | Defines the elemental composition. |
| Molecular Weight | 189.57 g/mol | Influences diffusion and transport across membranes. Values <500 Da are favorable for oral absorption. |
| LogP (Octanol/Water) | 1.65 - 1.80 | Measures lipophilicity. This moderate value suggests a balance between solubility and membrane permeability. |
| Water Solubility (LogS) | -2.5 to -3.0 | Predicts solubility in aqueous media. This value indicates moderate to low solubility. |
| Topological Polar Surface Area (TPSA) | 51.5 Ų | Estimates the surface area occupied by polar atoms. Values < 140 Ų are linked to good cell permeability. |
Table 2: Predicted Pharmacokinetic (ADME) Profile
ADME (Absorption, Distribution, Metabolism, Excretion) properties determine the concentration and duration of a compound's action in the body. Pyridine carboxylic acid derivatives are known to have variable pharmacokinetic profiles, making in-silico prediction crucial.[9]
| Parameter | Predicted Value/Outcome | Implication for Bioavailability & Efficacy |
| GI Absorption (Human) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to cross the BBB, a key consideration for CNS-acting drugs or neurotoxicity. |
| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells by this major efflux transporter, increasing intracellular exposure. |
| CYP1A2 Inhibitor | No | Low probability of inhibiting this key metabolic enzyme, reducing the risk of drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Predicted to inhibit CYP2C9, indicating a potential for interactions with co-administered drugs. |
| CYP2D6 Inhibitor | No | Low probability of inhibiting this key metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low probability of inhibiting the most significant drug-metabolizing enzyme. |
Table 3: Predicted Toxicological Profile
Early identification of potential toxicity is a primary goal of in-silico screening, helping to de-risk chemical development programs. Halogenated pyridines, as a class, require careful toxicological assessment.[10]
| Endpoint | Predicted Outcome | Significance & Potential Risk |
| Ames Toxicity | Non-mutagenic | The compound is not predicted to cause DNA mutations, a critical early safety screen. |
| hERG I Inhibitor | No | Low risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity. |
| Hepatotoxicity (Human) | Yes | Potential risk of causing drug-induced liver injury. This is a significant flag for further investigation. |
| Skin Sensitization | No | Unlikely to cause an allergic response upon skin contact. |
Part 3: Comparative Analysis: The Impact of Fluorination
To understand the specific contribution of the fluorine atom, we compare our target compound with its non-fluorinated parent, Methyl 6-chloropicolinate. This direct comparison is a powerful tool for rational chemical design.
Caption: Interplay of predicted molecular properties.
Table 4: Head-to-Head In-Silico Comparison
| Property | This compound | Methyl 6-chloropicolinate[11] | Scientific Rationale for the Difference |
| Molecular Weight | 189.57 g/mol | 171.58 g/mol | The addition of a fluorine atom increases the molecular mass as expected. |
| LogP (Lipophilicity) | ~1.70 | ~1.55 | Fluorine is highly electronegative but small, often leading to a slight increase in lipophilicity. This can enhance membrane passage and protein binding. |
| Water Solubility (LogS) | Moderately Soluble | Moderately Soluble | The change is minimal, but the increased lipophilicity from fluorine can slightly decrease aqueous solubility. |
| CYP2C9 Inhibition | Yes | No | This is a critical predicted difference. The electron-withdrawing fluorine atom can alter the electronic profile of the pyridine ring, potentially leading to a specific interaction with the CYP2C9 active site. |
| Hepatotoxicity | Yes | No | The prediction of liver toxicity for the fluorinated compound may be linked to the formation of reactive metabolites, a possibility that can be enhanced by the presence of halogens. |
Part 4: Synthesis of Findings & Expert Interpretation
The in-silico analysis reveals this compound as a molecule with favorable absorption and distribution characteristics, including high predicted GI absorption and BBB permeability. Its key liabilities, flagged by computational models, are the potential for CYP2C9 inhibition and hepatotoxicity.
The comparison with its non-fluorinated analogue is particularly insightful. The introduction of a single fluorine atom is predicted to introduce a specific drug-drug interaction liability (CYP2C9) and a significant toxicity flag (hepatotoxicity). This exemplifies the double-edged sword of halogenation in chemical design: while it can be used to block metabolic "soft spots" and improve potency (its likely purpose in an agrochemical context), it can also introduce unforeseen interactions and toxicities.
Trustworthiness and Forward Look: It is imperative to recognize that these are predictions, not experimental certainties.[12] They serve as data-driven hypotheses that must be tested. The predicted hepatotoxicity, for example, would necessitate immediate follow-up with in vitro assays, such as cytotoxicity studies in HepG2 cells. Similarly, the predicted CYP2C9 inhibition should be confirmed using microsomal assays. This "predict-then-test" cycle is the cornerstone of modern, efficient chemical development.
Conclusion
The in-silico profile of this compound suggests a compound with high membrane permeability but also highlights significant safety and drug interaction warnings that warrant experimental investigation. The comparative analysis underscores the profound and sometimes counterintuitive impact of subtle structural modifications like fluorination. For researchers in drug and agrochemical development, this guide provides a clear, actionable workflow and a robust predictive dataset to inform the next steps in the evaluation of this and similar halogenated picolinates.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, have led to a significant number of fluorinated heterocyclic drugs being approved by the FDA.[1][2] However, the introduction of fluorine into these already complex architectures presents a formidable synthetic challenge.[1][3] This guide provides an in-depth comparison of alternative reagents for the synthesis of fluorinated heterocycles, moving beyond traditional and often hazardous methods to highlight modern, efficient, and selective alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Deoxofluorination: Replacing Hydroxyl Groups with Fluorine
Deoxofluorination is a powerful late-stage functionalization strategy for introducing fluorine by replacing a hydroxyl group. While diethylaminosulfur trifluoride (DAST) and its analogue Deoxo-Fluor have been workhorses in this area, they suffer from drawbacks such as thermal instability, modest selectivity, and the formation of elimination byproducts, which complicate purification.[1][2]
The Rise of PyFluor: A Safer and More Selective Alternative
A significant advancement in deoxofluorination is the development of 2-pyridinesulfonyl fluoride (PyFluor). This reagent offers superior thermal and chemical stability, a key advantage for process safety and scalability. Unlike DAST, which must be refrigerated and reacts violently with water, PyFluor is a low-melting crystalline solid that can be stored at room temperature for extended periods without decomposition.[2]
The primary advantage of PyFluor lies in its enhanced chemoselectivity, minimizing the formation of elimination byproducts that often plague reactions with DAST and Deoxo-Fluor.[1][2] This selectivity simplifies purification and improves overall yields, a critical consideration in multi-step syntheses.
Comparative Performance of Deoxofluorination Reagents
| Reagent | Substrate | Product | Yield (%) | Selectivity (Fluorination:Elimination) | Reference |
| DAST | 1-(4-methoxyphenyl)ethanol | 1-fluoro-1-(4-methoxyphenyl)ethane | 65 | 6.7:1 | [1] |
| Deoxo-Fluor | 1-(4-methoxyphenyl)ethanol | 1-fluoro-1-(4-methoxyphenyl)ethane | 68 | 5.3:1 | [1] |
| PyFluor | 1-(4-methoxyphenyl)ethanol | 1-fluoro-1-(4-methoxyphenyl)ethane | 79 | >20:1 | [1] |
Experimental Protocol: Deoxofluorination of a Secondary Alcohol using PyFluor
This protocol describes the deoxofluorination of 1-(4-methoxyphenyl)ethanol as a representative example.
-
To a solution of 1-(4-methoxyphenyl)ethanol (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (N2 or Ar) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol).
-
PyFluor (1.2 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated product.
The causality behind the enhanced selectivity of PyFluor lies in the nature of the intermediate formed. The pyridinesulfonate ester generated in situ is a better leaving group than the corresponding species from DAST, and the reaction proceeds through a more concerted SN2-like pathway, disfavoring the E2 elimination pathway.
Electrophilic Fluorination: Taming the "F+" Synthon
Electrophilic fluorination reagents are indispensable for the synthesis of fluorinated heterocycles, particularly for electron-rich systems. For decades, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have been the dominant players in this field.[4][5]
Selectfluor® vs. NFSI: A Tale of Reactivity and Selectivity
Selectfluor®, a derivative of DABCO, is generally considered the more reactive of the two, often providing higher yields in shorter reaction times.[4][6] However, its high reactivity can sometimes lead to over-fluorination or side reactions. NFSI, on the other hand, is a milder and more selective reagent, often preferred for complex substrates where fine-tuning of reactivity is crucial.[4][5][7]
The choice between Selectfluor® and NFSI is highly substrate-dependent. For instance, in the Pd-catalyzed C-H fluorination of 8-methylquinoline, NFSI was found to be effective, while Selectfluor® and other N-F reagents failed to yield the desired product, highlighting the nuanced reactivity of these reagents.[7]
Comparative Performance of Electrophilic Fluorinating Reagents
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Selectfluor® | 1,3,5-Trimethoxybenzene | 2-Fluoro-1,3,5-trimethoxybenzene | 95 | MeCN, rt, 1h | [4] |
| NFSI | 1,3,5-Trimethoxybenzene | 2-Fluoro-1,3,5-trimethoxybenzene | 85 | MeCN, rt, 4h | [4] |
| NFSI | 8-Methylquinoline | 2-Fluoro-8-methylquinoline | 78 | Pd(OAc)2, AgF, PhCl, 120 °C | [7] |
| Selectfluor® | 8-Methylquinoline | No desired product | - | Pd(OAc)2, AgF, PhCl, 120 °C | [7] |
Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®
This protocol outlines the α-fluorination of acetophenone.
-
To a solution of acetophenone (1.0 mmol) in acetonitrile (5 mL) is added Selectfluor® (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water (10 mL) and dichloromethane (15 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield α-fluoroacetophenone.
The mechanistic dichotomy between SET (single-electron transfer) and SN2 pathways for N-F reagents is a subject of ongoing research, with the operative pathway being influenced by the substrate and reaction conditions.
Introduction of Fluorinated Moieties: Beyond a Single Fluorine Atom
The incorporation of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups can dramatically alter the biological activity of heterocyclic compounds. A plethora of reagents have been developed for this purpose, with notable examples being the hypervalent iodine-based Togni's reagents and the sulfonium-based Umemoto's reagents for trifluoromethylation.[5][8]
Togni's vs. Umemoto's Reagents for Trifluoromethylation
Both Togni's and Umemoto's reagents are powerful electrophilic trifluoromethylating agents. However, their reactivity and substrate scope can differ significantly. For instance, in the Pd(II)-catalyzed ortho-trifluoromethylation of 2-phenylpyridine, Umemoto's reagent provided a good yield of the desired product, while Togni's reagent resulted in a much lower yield under similar conditions.[8] This suggests that the nature of the leaving group and the overall steric and electronic properties of the reagent play a crucial role in the efficiency of the trifluoromethylation.
Comparative Performance of Trifluoromethylating Reagents
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Umemoto's Reagent | 2-Phenylpyridine | 2-(2-(Trifluoromethyl)phenyl)pyridine | 65 | Pd(OAc)2, Cu(OAc)2, DCE/TFA, 110 °C | [8] |
| Togni's Reagent | 2-Phenylpyridine | 2-(2-(Trifluoromethyl)phenyl)pyridine | 11 | Pd(OAc)2, Cu(OAc)2, DCE/TFA, 110 °C | [8] |
Photocatalytic Difluoromethylation: A Modern Approach
Recent advances in photoredox catalysis have opened new avenues for the introduction of the difluoromethyl group under mild conditions.[9][10] These methods often utilize readily available and inexpensive difluoromethyl sources like sodium difluoromethanesulfinate (NaSO2CF2H).[9][10] The use of organic dyes as photocatalysts and even O2 as a green oxidant makes these protocols highly attractive from a sustainability perspective.[9]
Experimental Protocol: Photocatalytic C-H Difluoromethylation of a Heterocycle
This protocol describes the difluoromethylation of 1-methylquinoxalin-2(1H)-one.
-
A mixture of 1-methylquinoxalin-2(1H)-one (0.2 mmol), NaSO2CF2H (0.4 mmol), and Rose Bengal (2 mol%) in DMSO (1 mL) is placed in a reaction vial.
-
The vial is sealed and irradiated with green LEDs (3W) at room temperature for 24 hours.
-
After the reaction is complete, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the difluoromethylated product.
Flow Chemistry: A Paradigm Shift in Fluorination Reactions
The use of continuous flow reactors is revolutionizing synthetic chemistry, and fluorination is no exception. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and facile scalability.[11][12] For photochemical reactions, flow reactors with their high surface-area-to-volume ratio allow for efficient and uniform irradiation, often leading to higher productivity compared to batch setups.[13][14][15]
Batch vs. Flow Photochemistry: A Productivity Comparison
| Reaction Type | Batch Productivity (g/h) | Flow Productivity (g/h) | Improvement | Reference |
| [2+2] Cycloaddition | 2.2 | 2.8 | +27% | [15] |
| Paternò-Büchi Reaction | 4.7 | 6.8 | +45% | [15] |
The enhanced safety of flow chemistry is particularly relevant for fluorination reactions that may involve hazardous reagents or intermediates. The small reaction volume at any given time significantly mitigates the risks associated with exothermic events or the handling of toxic substances.[11]
Visualizing the Landscape of Fluorination Reagents
To better understand the relationships and applications of the discussed reagents, the following diagrams provide a conceptual overview.
Caption: Classification of alternative fluorination reagents.
Caption: Comparison of batch vs. flow synthesis workflows.
Conclusion
The field of fluorination chemistry is continuously evolving, providing chemists with a growing arsenal of reagents and techniques to tackle the synthesis of complex fluorinated heterocyles. The shift towards safer, more selective, and sustainable methods is evident in the development of reagents like PyFluor and the adoption of technologies like photoredox catalysis and continuous flow synthesis. For researchers in drug development, a thorough understanding of the advantages and limitations of these alternative reagents is paramount for the efficient and successful synthesis of next-generation therapeutics. This guide serves as a starting point for navigating this exciting and rapidly advancing area of synthetic chemistry.
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Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. (2020). Available at: [Link]
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PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. Available at: [Link]
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Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. (2024). Available at: [Link]
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N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. (2020). Available at: [Link]
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Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. SciSpace. Available at: [Link]
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Flow Chemistry vs. Batch Processes. Aragen Life Sciences. Available at: [Link]
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Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]
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A Comparative Analysis of Herbicidal Activity in Picolinate Derivatives: From Established Compounds to Novel Frontiers
This guide offers an in-depth comparative study of the herbicidal activity of picolinate derivatives, a significant class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of their mechanism of action, comparative efficacy supported by experimental data, and detailed protocols for evaluation. Our objective is to furnish a scientifically rigorous resource that explains the causality behind experimental choices and supports the discovery of next-generation herbicidal molecules.
Introduction: The Role of Picolinate Derivatives in Weed Management
Picolinate derivatives are a cornerstone of modern agriculture, offering selective control of broadleaf weeds in various crops.[1][2] These compounds are synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), the first discovered plant hormone involved in numerous growth processes.[3] The herbicidal action of picolinates stems from their ability to induce uncontrolled and disorganized growth at high concentrations, ultimately leading to plant death.[2][3][4]
The family of picolinate herbicides includes well-established compounds such as picloram, clopyralid, and aminopyralid.[1] More recent innovations have introduced 6-aryl-picolinates like Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), which exhibit enhanced activity and a broader spectrum of weed control.[1][5] Ongoing research continues to explore novel derivatives, often by modifying the picolinate core structure to improve efficacy and overcome weed resistance.[6][7][8]
Mechanism of Action: Synthetic Auxins and the Deregulation of Plant Growth
Picolinate derivatives exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway.[9] Unlike natural auxins, which are tightly regulated within the plant, synthetic auxins like picolinates are more persistent and lead to a continuous stimulation of auxin-responsive genes. This sustained activation results in a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), tissue swelling, and ultimately, vascular collapse and plant death.[10]
The core of this mechanism involves the binding of the picolinate herbicide to an F-box protein, which is part of an SCF-type E3 ubiquitin ligase complex.[9] Specifically, many 2-picolinic acid herbicides have been shown to bind to the auxin signaling F-box protein 5 (AFB5) rather than the primary IAA receptor, TIR1.[6][7][11] This binding event targets transcriptional repressors (Aux/IAA proteins) for degradation, thereby activating auxin response factors (ARFs) and upregulating the expression of auxin-responsive genes. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of picolinate herbicides as synthetic auxins.
Comparative Herbicidal Activity
The efficacy of picolinate derivatives varies significantly based on their chemical structure, the target weed species, and environmental conditions. The following tables present a comparative analysis of both established and novel picolinate herbicides, with data synthesized from peer-reviewed studies.
Comparison of Commercial Picolinate Herbicides
This table compares the herbicidal activity of aminopyralid, picloram, and clopyralid on various broadleaf species, as determined by whole-plant bioassays. The effective dose required to cause a 50% reduction in plant growth (ED50) is a key metric for comparison.
| Herbicide | Canola (ED50 g ae ha⁻¹) | Squash (ED50 g ae ha⁻¹) | Okra (ED50 g ae ha⁻¹) |
| Aminopyralid | 60.3 | 21.1 | 10.3 |
| Picloram | 227.7 | 23.3 | 17.3 |
| Clopyralid | > 280 | > 280 | > 280* |
| Data from a study where clopyralid was less active than the other herbicides and did not fit the dose-response models within the tested range.[12] |
Interpretation of Data: As the data indicates, aminopyralid demonstrates significantly higher activity on canola and okra compared to picloram.[12] Both aminopyralid and picloram show similar efficacy on squash.[12] Clopyralid was found to be the least active of the three on these particular species.[12] Such variations in activity, despite structural similarities, are attributed to differences in target-site sensitivity among plant species.[12]
Comparison of Novel Picolinate Derivatives to Commercial Standards
Recent research has focused on synthesizing novel picolinate derivatives to enhance herbicidal activity. The following table compares the inhibitory concentration (IC50) of new compounds from recent studies with commercial herbicides in Arabidopsis thaliana root growth assays. Lower IC50 values indicate higher herbicidal potency.
| Compound | Chemical Class | Arabidopsis thaliana Root Growth IC50 (µM) | Reference |
| Clopyralid | Commercial Picolinate | ~0.35 | [6] |
| Compound c5 | Novel 3-chloro-6-pyrazolyl picolinate | 0.013 | [6] |
| Picloram | Commercial Picolinate | ~2.5 | [7][11] |
| Compound V-8 | Novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | 0.056 | [7][11] |
| Halauxifen-methyl | Commercial 6-aryl-picolinate | ~2.52 | [13] |
| Compound V-7 | Novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | 0.056 | [13] |
Interpretation of Data: The experimental data clearly demonstrates the potential of novel picolinate derivatives. For instance, compound c5, a 3-chloro-6-pyrazolyl picolinate, is approximately 27 times more active than the commercial herbicide clopyralid in inhibiting Arabidopsis thaliana root growth.[6] Similarly, compounds V-7 and V-8, which are 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, show significantly lower IC50 values compared to picloram and halauxifen-methyl, respectively.[7][11][13] These findings suggest that modifying the picolinate structure, such as by introducing a pyrazolyl group at the 6-position, can lead to the discovery of more potent herbicidal molecules.[7][11]
Experimental Protocol: Whole-Plant Dose-Response Bioassay
To ensure the trustworthiness and reproducibility of herbicidal activity data, a robust and standardized experimental protocol is essential. The following is a detailed methodology for a whole-plant dose-response bioassay, commonly used to determine the ED50 of a herbicide. This protocol is adapted from established methods for herbicide resistance testing.[14][15]
Objective
To quantify and compare the herbicidal activity of different picolinate derivatives on a target weed species by determining the dose required to inhibit plant growth by 50% (ED50).
Materials
-
Seeds of the target weed species (e.g., Amaranthus retroflexus).
-
Standard potting mix (soil, sand, and peat).
-
Plastic pots or trays.
-
Picolinate derivatives to be tested.
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Precision bench sprayer with a flat-fan nozzle.
-
Controlled environment growth chamber or greenhouse.
-
Analytical balance and volumetric flasks.
-
Data analysis software capable of log-logistic regression.
Methodology
-
Seed Germination and Plant Growth:
-
Fill pots or trays with the potting mix and moisten it.
-
Sow a sufficient number of seeds to ensure uniform seedling emergence.
-
Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the chosen weed species.
-
Once seedlings have emerged, thin them to a uniform number per pot (e.g., 5-10 plants).
-
Allow the plants to grow until they reach the 2-4 true leaf stage, which is typically an optimal stage for herbicide application.
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of each picolinate derivative in a suitable solvent.
-
Create a series of dilutions to achieve a range of doses that are expected to cause between 10% and 90% growth inhibition. A logarithmic series of doses is recommended.
-
Include an untreated control (sprayed only with the carrier solution) and a known active standard (e.g., a commercial picolinate herbicide) for comparison.
-
Calibrate the precision bench sprayer to deliver a known volume of spray solution per unit area.
-
Randomly assign the treatments to the pots and apply the herbicides. Ensure at least four replicates for each dose.
-
-
Post-Treatment Growth and Assessment:
-
Return the treated plants to the controlled environment and monitor their growth.
-
Assess the plants for visual injury (e.g., epinasty, chlorosis, necrosis) at regular intervals.
-
After a predetermined period (typically 14-21 days), harvest the above-ground biomass of all plants in each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the average dry weight for each treatment.
-
Express the dry weight of each treated replicate as a percentage of the mean dry weight of the untreated control.
-
Fit a non-linear regression model, typically a four-parameter log-logistic model, to the dose-response data using appropriate statistical software.
-
From the fitted model, determine the ED50 value for each picolinate derivative.
-
Experimental Workflow Diagram
Caption: Workflow for a whole-plant dose-response bioassay.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the continued importance of picolinate derivatives in weed management and highlights the significant potential of novel structural modifications. The superior activity of newly synthesized compounds in preclinical assays demonstrates that there is ample opportunity for the discovery of more effective and potentially more environmentally benign herbicides.
Future research should focus on:
-
Expanding the structure-activity relationship studies to better predict the herbicidal activity of new derivatives.
-
Investigating the molecular basis of differential sensitivity among weed species to enable more targeted herbicide design.
-
Evaluating the environmental fate and toxicological profiles of promising new compounds to ensure their safety and sustainability.
By integrating rational design, robust biological evaluation, and a thorough understanding of the underlying mechanism of action, the scientific community can continue to develop innovative solutions for the persistent challenge of weed control in agriculture.
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Yang, Z., Li, Q., Yin, J., Liu, R., Tian, H., Duan, L., Li, Z., Wang, B., Tan, W., & Liu, S. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252–2263. [Link]
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Liu, Q., Feng, T., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(2), 346. [Link]
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Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. [Image]. Retrieved from [Link]
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Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
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Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), e5292 protocols. [Link]
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de Oliveira, R. S., Jr., & Koskinen, W. C. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 17, e201800761. [Link]
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Leon, R. G., & Unruh, J. B. (2020). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 34(3), 402-407. [Link]
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Bourdôt, G. W., & Lamoureaux, S. L. (2014). Experimental protocol to test pasture species susceptibility to the herbicide flupropanate. Envirolink. [Link]
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Bukun, B., Gaines, T. A., Nissen, S. J., Westra, P., Brunk, G., Shaner, D. L., ... & Peterson, V. F. (2009). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 57(1), 10-15. [Link]
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Gherman, V. D., Iena, M., Gugoasa, L. A., Gligor, R., Rad-Tuculescu, E., Moisa, C., & Velciov, A. R. (2021). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants, 10(11), 2351. [Link]
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Farmers Business Network. (2023). Herbicide Mode of Action Groups 101. Retrieved from [Link]
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Liu, Q., Feng, T., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(16), 7225–7235. [Link]
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JoVE. (2022, September 21). Herbicide Resistance Testing in Different Weed Species | Protocol Preview [Video]. YouTube. [Link]
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Affinisep. (n.d.). AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. Retrieved from [Link]
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Oliveira, R. S., Jr., Alonso, D. G., Koskinen, W. C., & Papiernik, S. K. (2013). Comparative sorption, desorption and leaching potential of aminocyclopyrachlor and picloram. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 48(12), 1049–1057. [Link]
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Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2019). Environmental Implication of Herbicide Use. IntechOpen. [Link]
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Safety Operating Guide
Proper Disposal of Methyl 6-chloro-5-fluoropicolinate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl 6-chloro-5-fluoropicolinate, a halogenated pyridine derivative. As a compound frequently utilized in pharmaceutical and agrochemical research, its responsible management is paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
Halogenated pyridines are subject to regulation, and their disposal often requires methods that ensure their complete destruction, such as chemical destruction or incineration[2]. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Key Hazard Considerations:
| Hazard Classification | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin. |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not dispose of down the drain. Follow designated hazardous waste disposal procedures. |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE. The causality behind these choices is to create a barrier between the researcher and the potentially hazardous substance.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.
-
Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, especially when dealing with powders or creating solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation[3].
Spill Management Protocol
Accidental spills should be treated with immediate and appropriate action to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably by using a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste . This necessitates segregation from other waste streams to ensure proper treatment and to avoid dangerous chemical reactions.
Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
Detailed Protocol:
-
Segregation is Key: Do not mix this compound waste with non-halogenated organic waste. The presence of halogens requires a specific high-temperature incineration process to prevent the formation of toxic byproducts like dioxins and furans[2]. Mixing waste streams can complicate and increase the cost of disposal.
-
Container Selection: Use a designated and compatible hazardous waste container. This is typically a high-density polyethylene (HDPE) or glass container with a secure screw-top cap. The container must be in good condition and free from leaks.
-
Proper Labeling: From the moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents used. An approximate concentration or percentage of each component should be included.
-
Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation. The SAA should be a secondary containment bin to prevent the spread of material in case of a leak. Keep the container closed at all times except when adding waste.
-
Requesting Pickup: Once the container is full or you are no longer generating this waste stream, arrange for its collection by your institution's EHS department. Follow their specific procedures for waste pickup requests.
-
Final Disposal Method: The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the molecule into less harmful components. The high temperatures and specific conditions are necessary to ensure the complete destruction of the halogenated compounds[2].
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as halogenated organic hazardous waste.
-
Deface Label: Completely remove or deface the original label on the container.
-
Dispose of Container: The cleaned and defaced container can now be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
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Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-chloro-5-fluoropicolinate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as Methyl 6-chloro-5-fluoropicolinate, demands a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights into the appropriate personal protective equipment (PPE) and handling procedures for this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
The presence of chloro and fluoro groups on the pyridine ring can also present additional hazards that warrant consideration.[3][4] Therefore, a cautious and thorough approach to PPE is paramount.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | Recommended, especially if not in a ventilated enclosure |
| Solution Preparation & Transfers | Chemical splash goggles | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | Use in a chemical fume hood |
| Running Reactions | Chemical splash goggles and a face shield | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | Use in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron or coveralls over a laboratory coat | Air-purifying respirator with appropriate cartridges |
Detailed PPE Protocols and Procedural Guidance
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye irritation.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[5]
-
Best Practice: For any procedure involving the transfer of liquids or the potential for splashing, chemical splash goggles are required.[6] When handling larger quantities or during procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[7]
Hand Protection: Preventing Dermal Exposure
This compound is known to cause skin irritation.[1][2]
-
Glove Selection: Disposable nitrile gloves are generally suitable for incidental contact.[5] However, given the halogenated nature of the compound, it is prudent to consider double-gloving to provide an additional layer of protection.
-
Glove Technique: Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves promptly and wash your hands thoroughly with soap and water.[1][2] Never wear contaminated gloves outside of the immediate work area.
Body Protection: Shielding from Contamination
-
Laboratory Coat: A standard laboratory coat should be worn at all times and kept fully fastened.[2]
-
Additional Protection: For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[6] Ensure that long pants and closed-toe shoes are always worn in the laboratory.[5]
Respiratory Protection: Mitigating Inhalation Risks
Inhalation of dust or vapors may cause respiratory irritation.[1][2]
-
Engineering Controls: The primary method for controlling respiratory exposure is the use of engineering controls. Always handle this compound in a properly functioning chemical fume hood.[8]
-
Respiratory Use: In situations where engineering controls are not sufficient, or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[7][9] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific area within a chemical fume hood for handling the compound.
-
Weighing: If handling the solid form, weigh it out in a ventilated enclosure or a chemical fume hood to minimize the risk of inhaling dust.
-
Transfers: When transferring solutions, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1] Thoroughly wash your hands after removing your gloves.[1][2]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[6] Do not pour any amount of this chemical down the drain.[1]
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe and productive research environment.
References
- Jubilant Ingrevia Limited.
- Material Safety D
-
U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. [Link]
- U.S. Environmental Protection Agency. (2014, September).
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
- Environmental Health and Safety.
-
CHEMM. Personal Protective Equipment (PPE). [Link]
- Fluorochem. (2024-12-19).
- Merck Millipore.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
- New Jersey Department of Health and Senior Services. Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re.
- Government of Ontario. (2022-03-30).
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. asset.conrad.com [asset.conrad.com]
- 7. epa.gov [epa.gov]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
